(E/Z)-HA155
Beschreibung
Eigenschaften
IUPAC Name |
[4-[[4-[(Z)-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BFNO5S/c26-20-9-3-17(4-10-20)14-27-23(28)22(33-24(27)29)13-16-5-11-21(12-6-16)32-15-18-1-7-19(8-2-18)25(30)31/h1-13,30-31H,14-15H2/b22-13- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWUZCBSWABPMR-XKZIYDEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BFNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676768 | |
| Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229652-21-4 | |
| Record name | [4-({4-[(Z)-{3-[(4-Fluorophenyl)methyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl]phenoxy}methyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40676768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to HA155 and the Signaling Paradigms of GPR40/FFAR1 and GPR120/FFAR4
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial analysis indicates a potential conflation of compound identity and biological target. Publicly available scientific literature identifies HA155 (CAS: 1229652-22-5) as a potent inhibitor of autotaxin. The requested focus on HA155 as a dual agonist for GPR40/FFAR1 and GPR120/FFAR4 is not supported by current data. This guide will first detail the established chemical structure and properties of the autotaxin inhibitor HA155. Subsequently, it will provide an in-depth overview of the signaling pathways and experimental evaluation of GPR40 and GPR120 agonists, which are distinct therapeutic targets.
Part 1: The Chemical Profile of (E/Z)-HA155, an Autotaxin Inhibitor
This compound is a boronic acid-based compound recognized as a potent inhibitor of autotaxin (ATX), a secreted enzyme crucial for generating the signaling lipid lysophosphatidic acid (LPA).[1][2] Its mechanism involves the selective binding to the catalytic threonine residue within the active site of autotaxin.[2][3] The designation "(E/Z)" refers to the geometric isomerism arising from the double bond in the 5-thiazolidinylidene ring of the molecule.[4][5] Commercially, HA155 is often supplied as a mixture of these E/Z isomers.[1]
Chemical Structure and Properties of HA155
The chemical structure of HA155 features a 4-fluorophenyl methyl group attached to a 2,4-dioxo-5-thiazolidinylidene core, which is linked via a methylidene bridge to a phenoxymethyl (B101242) phenyl boronic acid moiety.
Chemical Name: B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid.[1]
Table 1: Physicochemical Properties of HA155
| Property | Value | Source |
|---|---|---|
| CAS Number | 1229652-22-5 | [1] |
| Molecular Formula | C₂₄H₁₉BFNO₅S | [1] |
| Molecular Weight | 463.3 g/mol | [1] |
| Appearance | A crystalline solid | N/A |
| Purity | ≥95% (mixture of isomers) | [1] |
| IC₅₀ (Autotaxin) | 5.7 nM | [2][3] |
| Solubility | DMF: 50 mg/ml; DMSO: 30 mg/ml | [1] |
| SMILES | FC1=CC=C(CN2C(/C(SC2=O)=C/C3=CC=C(OCC4=CC=C(B(O)O)C=C4)C=C3)=O)C=C1 | [1] |
| InChI Key | BRWUZCBSWABPMR-XKZIYDEJSA-N |[1] |
(E/Z) Stereoisomerism
Geometric isomerism in HA155 occurs at the exocyclic double bond of the thiazolidinylidene ring due to restricted rotation.[4][5] The "E" (entgegen, opposite) and "Z" (zusammen, together) configurations are determined by assigning priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules.
References
An In-depth Technical Guide to HA155 and the Signaling Paradigms of GPR40/FFAR1 and GPR120/FFAR4
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial analysis indicates a potential conflation of compound identity and biological target. Publicly available scientific literature identifies HA155 (CAS: 1229652-22-5) as a potent inhibitor of autotaxin. The requested focus on HA155 as a dual agonist for GPR40/FFAR1 and GPR120/FFAR4 is not supported by current data. This guide will first detail the established chemical structure and properties of the autotaxin inhibitor HA155. Subsequently, it will provide an in-depth overview of the signaling pathways and experimental evaluation of GPR40 and GPR120 agonists, which are distinct therapeutic targets.
Part 1: The Chemical Profile of (E/Z)-HA155, an Autotaxin Inhibitor
This compound is a boronic acid-based compound recognized as a potent inhibitor of autotaxin (ATX), a secreted enzyme crucial for generating the signaling lipid lysophosphatidic acid (LPA).[1][2] Its mechanism involves the selective binding to the catalytic threonine residue within the active site of autotaxin.[2][3] The designation "(E/Z)" refers to the geometric isomerism arising from the double bond in the 5-thiazolidinylidene ring of the molecule.[4][5] Commercially, HA155 is often supplied as a mixture of these E/Z isomers.[1]
Chemical Structure and Properties of HA155
The chemical structure of HA155 features a 4-fluorophenyl methyl group attached to a 2,4-dioxo-5-thiazolidinylidene core, which is linked via a methylidene bridge to a phenoxymethyl phenyl boronic acid moiety.
Chemical Name: B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid.[1]
Table 1: Physicochemical Properties of HA155
| Property | Value | Source |
|---|---|---|
| CAS Number | 1229652-22-5 | [1] |
| Molecular Formula | C₂₄H₁₉BFNO₅S | [1] |
| Molecular Weight | 463.3 g/mol | [1] |
| Appearance | A crystalline solid | N/A |
| Purity | ≥95% (mixture of isomers) | [1] |
| IC₅₀ (Autotaxin) | 5.7 nM | [2][3] |
| Solubility | DMF: 50 mg/ml; DMSO: 30 mg/ml | [1] |
| SMILES | FC1=CC=C(CN2C(/C(SC2=O)=C/C3=CC=C(OCC4=CC=C(B(O)O)C=C4)C=C3)=O)C=C1 | [1] |
| InChI Key | BRWUZCBSWABPMR-XKZIYDEJSA-N |[1] |
(E/Z) Stereoisomerism
Geometric isomerism in HA155 occurs at the exocyclic double bond of the thiazolidinylidene ring due to restricted rotation.[4][5] The "E" (entgegen, opposite) and "Z" (zusammen, together) configurations are determined by assigning priorities to the substituents on each carbon of the double bond based on the Cahn-Ingold-Prelog (CIP) rules.
References
(E/Z)-HA155 synthesis and characterization
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
(E/Z)-HA155 synthesis and characterization
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
(E/Z)-HA155: A Technical Guide to its Biological Activity in Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-HA155, a novel thiazole (B1198619) benzensulfonamide derivative, has emerged as a promising anti-cancer agent, particularly for the treatment of melanoma.[1] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative effects on melanoma cells, and detailed experimental protocols for its study.
Mechanism of Action: Induction of Endoplasmic Reticulum Stress
This compound exerts its anti-melanoma effects by targeting the endoplasmic reticulum (ER) stress response, a key pathway in cellular homeostasis.[2] The primary molecular target of this compound is the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP or HSPA5, a master regulator of the unfolded protein response (UPR).[2][3] By binding to and inhibiting the ATPase activity of GRP78, this compound disrupts protein folding and triggers the UPR.[2][3]
This induction of ER stress leads to the activation of the PERK-eIF2α-ATF4 signaling pathway.[4] Persistent ER stress ultimately culminates in melanoma cell death through the concomitant induction of apoptosis and autophagy.[3][5] A notable characteristic of this compound is its selective cytotoxicity towards cancer cells, with minimal adverse effects on normal cells.[1]
Quantitative Data Presentation
The following tables summarize the quantitative biological activity of this compound in various melanoma cell lines.
Table 1: Cell Viability (IC50 Values)
| Cell Line | IC50 (µM) | Assay Conditions | Reference |
| A375 | 1 - 2.5 | 24 hours treatment | [2] |
Table 2: Apoptosis Analysis (Flow Cytometry)
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells | Assay Conditions | Reference |
| WM983A | DMSO (Control) | 5.74% | 5.74% | 14h starvation, 48h treatment | [5] | |
| WM983A | 10 µM this compound | 5.74% | 5.74% | 14h starvation, 48h treatment | [5] |
Note: The study by Beke et al. (2021) suggests that the apoptotic effect of HA155 is significant only under long-term starvation conditions.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on melanoma cell viability.[4][6][7]
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28, 501Mel)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard Annexin V staining procedures to quantify apoptosis by flow cytometry.[8][9]
Materials:
-
Melanoma cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat melanoma cells with this compound as desired in 6-well plates.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western Blot Analysis of UPR Proteins
This protocol provides a general framework for detecting the phosphorylation of PERK and the expression of ATF4.[1]
Materials:
-
Melanoma cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-ATF4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. New drug HA15 reduced viability of melanoma cells, researchers say - ecancer [ecancer.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of PERK-eIF2α-ATF4 pathway signaling protein in the progression of hepatic fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endoplasmic Reticulum Stress Response Mediated by the PERK-eIF2α-ATF4 Pathway Is Involved in Osteoblast Differentiation Induced by BMP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice [mdpi.com]
- 9. researchgate.net [researchgate.net]
(E/Z)-HA155: A Technical Guide to its Biological Activity in Melanoma
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-HA155, a novel thiazole benzensulfonamide derivative, has emerged as a promising anti-cancer agent, particularly for the treatment of melanoma.[1] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, quantitative effects on melanoma cells, and detailed experimental protocols for its study.
Mechanism of Action: Induction of Endoplasmic Reticulum Stress
This compound exerts its anti-melanoma effects by targeting the endoplasmic reticulum (ER) stress response, a key pathway in cellular homeostasis.[2] The primary molecular target of this compound is the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP or HSPA5, a master regulator of the unfolded protein response (UPR).[2][3] By binding to and inhibiting the ATPase activity of GRP78, this compound disrupts protein folding and triggers the UPR.[2][3]
This induction of ER stress leads to the activation of the PERK-eIF2α-ATF4 signaling pathway.[4] Persistent ER stress ultimately culminates in melanoma cell death through the concomitant induction of apoptosis and autophagy.[3][5] A notable characteristic of this compound is its selective cytotoxicity towards cancer cells, with minimal adverse effects on normal cells.[1]
Quantitative Data Presentation
The following tables summarize the quantitative biological activity of this compound in various melanoma cell lines.
Table 1: Cell Viability (IC50 Values)
| Cell Line | IC50 (µM) | Assay Conditions | Reference |
| A375 | 1 - 2.5 | 24 hours treatment | [2] |
Table 2: Apoptosis Analysis (Flow Cytometry)
| Cell Line | Treatment | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells | Assay Conditions | Reference |
| WM983A | DMSO (Control) | 5.74% | 5.74% | 14h starvation, 48h treatment | [5] | |
| WM983A | 10 µM this compound | 5.74% | 5.74% | 14h starvation, 48h treatment | [5] |
Note: The study by Beke et al. (2021) suggests that the apoptotic effect of HA155 is significant only under long-term starvation conditions.[5]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on melanoma cell viability.[4][6][7]
Materials:
-
Melanoma cell lines (e.g., A375, SK-MEL-28, 501Mel)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on standard Annexin V staining procedures to quantify apoptosis by flow cytometry.[8][9]
Materials:
-
Melanoma cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat melanoma cells with this compound as desired in 6-well plates.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use appropriate controls (unstained cells, Annexin V-FITC only, PI only) for setting up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Western Blot Analysis of UPR Proteins
This protocol provides a general framework for detecting the phosphorylation of PERK and the expression of ATF4.[1]
Materials:
-
Melanoma cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PERK, anti-PERK, anti-ATF4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualizations
Signaling Pathway of this compound Action
References
- 1. New drug HA15 reduced viability of melanoma cells, researchers say - ecancer [ecancer.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Expression of PERK-eIF2α-ATF4 pathway signaling protein in the progression of hepatic fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Endoplasmic Reticulum Stress Response Mediated by the PERK-eIF2α-ATF4 Pathway Is Involved in Osteoblast Differentiation Induced by BMP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice [mdpi.com]
- 9. researchgate.net [researchgate.net]
(E/Z)-HA155: A Technical Guide to a Novel GRP78/BiP Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-HA155 is a novel small molecule inhibitor targeting the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5, a key chaperone in the endoplasmic reticulum (ER). By disrupting GRP78's function, HA155 induces chronic ER stress, leading to the activation of the Unfolded Protein Response (UPR) and subsequent induction of apoptosis and autophagy in cancer cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental protocols related to this compound, presenting quantitative data and visualizing key pathways to facilitate further research and drug development efforts in oncology.
Discovery and Background
This compound was identified as a potent and specific inhibitor of GRP78, a central regulator of ER homeostasis.[1] Cancer cells often exhibit elevated levels of GRP78 to cope with the increased demand for protein folding and to survive the stressful tumor microenvironment. This reliance on GRP78 makes it an attractive therapeutic target. HA155 was developed to exploit this vulnerability, demonstrating significant anti-cancer activity in various preclinical models.[2][3] It has shown efficacy in melanoma, multiple myeloma, lung cancer, and adrenocortical carcinoma cell lines, and has been shown to overcome resistance to conventional therapies.[2][3][4]
Chemical Synthesis
While a specific, detailed synthesis protocol for this compound is not publicly available, its structure as a thiazole (B1198619) sulfonamide derivative suggests a synthetic route analogous to other compounds in this class. The general approach likely involves the following key steps:
-
Synthesis of the Thiazole Core: This can be achieved through a Hantzsch thiazole synthesis or a related cyclization reaction involving a thioamide and an α-haloketone.
-
Introduction of the Sulfonamide Moiety: The thiazole core is then functionalized with a sulfonyl chloride, which is subsequently reacted with an appropriate amine to form the sulfonamide.
-
Isomer Separation: The final product is a mixture of (E) and (Z) isomers, which can be separated using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Mechanism of Action
This compound primarily functions by inhibiting the ATPase activity of GRP78.[1] This inhibition disrupts the chaperone's ability to properly fold and process proteins within the ER, leading to an accumulation of unfolded and misfolded proteins, a condition known as ER stress. The cell attempts to mitigate this stress by activating the Unfolded Protein Response (UPR).
The UPR is a complex signaling network initiated by three ER-transmembrane sensors:
-
PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in apoptosis, such as C/EBP homologous protein (CHOP).
-
IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses both kinase and endoribonuclease activity. It splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic domain. This fragment then moves to the nucleus to activate the transcription of genes encoding ER chaperones and components of the ERAD machinery.
By inducing chronic and unresolved ER stress, HA155 pushes the UPR from a pro-survival to a pro-apoptotic state, ultimately leading to cancer cell death.
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A375 | Melanoma | 1 - 2.5 | Not Specified | [1] |
| NCI-H929 | Multiple Myeloma | 2 - 32 | CCK-8 | [2] |
| U266 | Multiple Myeloma | 2 - 32 | CCK-8 | [2] |
| A549 | Lung Cancer | Varies (Dose-dependent) | CCK-8 | [4] |
| H460 | Lung Cancer | Varies (Dose-dependent) | CCK-8 | [4] |
| H1975 | Lung Cancer | Varies (Dose-dependent) | CCK-8 | [4] |
| H295R | Adrenocortical Carcinoma | Inhibits proliferation | Not Specified | [5] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage | Administration Route | Outcome | Reference |
| Melanoma | Mouse | 0.7 mg/mouse/day | Intratumoral | Inhibited tumor development | [1] |
| Malignant Pleural Mesothelioma | Mouse | 0.7 mg/mouse | Intraperitoneal | Suppressed tumor growth | [1] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted HA155 solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest HA155 concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis of UPR and Apoptosis Markers
This protocol is used to detect changes in the expression of key proteins involved in the UPR and apoptosis pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways
References
(E/Z)-HA155: A Technical Guide to a Novel GRP78/BiP Inhibitor for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
(E/Z)-HA155 is a novel small molecule inhibitor targeting the 78-kDa glucose-regulated protein (GRP78), also known as BiP or HSPA5, a key chaperone in the endoplasmic reticulum (ER). By disrupting GRP78's function, HA155 induces chronic ER stress, leading to the activation of the Unfolded Protein Response (UPR) and subsequent induction of apoptosis and autophagy in cancer cells. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental protocols related to this compound, presenting quantitative data and visualizing key pathways to facilitate further research and drug development efforts in oncology.
Discovery and Background
This compound was identified as a potent and specific inhibitor of GRP78, a central regulator of ER homeostasis.[1] Cancer cells often exhibit elevated levels of GRP78 to cope with the increased demand for protein folding and to survive the stressful tumor microenvironment. This reliance on GRP78 makes it an attractive therapeutic target. HA155 was developed to exploit this vulnerability, demonstrating significant anti-cancer activity in various preclinical models.[2][3] It has shown efficacy in melanoma, multiple myeloma, lung cancer, and adrenocortical carcinoma cell lines, and has been shown to overcome resistance to conventional therapies.[2][3][4]
Chemical Synthesis
While a specific, detailed synthesis protocol for this compound is not publicly available, its structure as a thiazole sulfonamide derivative suggests a synthetic route analogous to other compounds in this class. The general approach likely involves the following key steps:
-
Synthesis of the Thiazole Core: This can be achieved through a Hantzsch thiazole synthesis or a related cyclization reaction involving a thioamide and an α-haloketone.
-
Introduction of the Sulfonamide Moiety: The thiazole core is then functionalized with a sulfonyl chloride, which is subsequently reacted with an appropriate amine to form the sulfonamide.
-
Isomer Separation: The final product is a mixture of (E) and (Z) isomers, which can be separated using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Mechanism of Action
This compound primarily functions by inhibiting the ATPase activity of GRP78.[1] This inhibition disrupts the chaperone's ability to properly fold and process proteins within the ER, leading to an accumulation of unfolded and misfolded proteins, a condition known as ER stress. The cell attempts to mitigate this stress by activating the Unfolded Protein Response (UPR).
The UPR is a complex signaling network initiated by three ER-transmembrane sensors:
-
PERK (PKR-like ER kinase): Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a general attenuation of protein synthesis to reduce the protein load on the ER. However, it selectively promotes the translation of certain mRNAs, including that of Activating Transcription Factor 4 (ATF4), which upregulates genes involved in apoptosis, such as C/EBP homologous protein (CHOP).
-
IRE1α (Inositol-requiring enzyme 1α): Activated IRE1α possesses both kinase and endoribonuclease activity. It splices the mRNA of X-box binding protein 1 (XBP1), leading to the production of a potent transcription factor (XBP1s) that upregulates genes involved in ER-associated degradation (ERAD) and protein folding.
-
ATF6 (Activating Transcription Factor 6): Upon ER stress, ATF6 translocates to the Golgi apparatus, where it is cleaved to release its active cytosolic domain. This fragment then moves to the nucleus to activate the transcription of genes encoding ER chaperones and components of the ERAD machinery.
By inducing chronic and unresolved ER stress, HA155 pushes the UPR from a pro-survival to a pro-apoptotic state, ultimately leading to cancer cell death.
Quantitative Data
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| A375 | Melanoma | 1 - 2.5 | Not Specified | [1] |
| NCI-H929 | Multiple Myeloma | 2 - 32 | CCK-8 | [2] |
| U266 | Multiple Myeloma | 2 - 32 | CCK-8 | [2] |
| A549 | Lung Cancer | Varies (Dose-dependent) | CCK-8 | [4] |
| H460 | Lung Cancer | Varies (Dose-dependent) | CCK-8 | [4] |
| H1975 | Lung Cancer | Varies (Dose-dependent) | CCK-8 | [4] |
| H295R | Adrenocortical Carcinoma | Inhibits proliferation | Not Specified | [5] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage | Administration Route | Outcome | Reference |
| Melanoma | Mouse | 0.7 mg/mouse/day | Intratumoral | Inhibited tumor development | [1] |
| Malignant Pleural Mesothelioma | Mouse | 0.7 mg/mouse | Intraperitoneal | Suppressed tumor growth | [1] |
Experimental Protocols
Cell Viability Assay (CCK-8)
This protocol is used to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted HA155 solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest HA155 concentration).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell lines
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration. Include a vehicle control.
-
Harvest the cells by trypsinization and collect the culture medium (to include floating apoptotic cells).
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
Western Blot Analysis of UPR and Apoptosis Markers
This protocol is used to detect changes in the expression of key proteins involved in the UPR and apoptosis pathways.
Materials:
-
Treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Signaling Pathways
References
(E/Z)-HA155 IUPAC name and CAS number
An In-Depth Technical Guide to (E/Z)-HA155: An Autotaxin Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the potent autotaxin inhibitor, this compound, including its chemical identity, mechanism of action, and relevant experimental data and protocols.
Chemical Identity and Properties
This compound is a potent, selective inhibitor of autotaxin (ATX), a key enzyme in the production of lysophosphatidic acid (LPA).
| Identifier | Value |
| IUPAC Name | B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid[1] |
| CAS Number | 1229652-22-5[1] |
| Molecular Formula | C24H19BFNO5S |
| Molecular Weight | 463.29 g/mol |
| Synonyms | HA155, Autotaxin Inhibitor IV |
Mechanism of Action
This compound functions as a competitive inhibitor of autotaxin. The boronic acid moiety of HA155 forms a covalent bond with the catalytic threonine residue (Thr210) in the active site of ATX.[2] This interaction blocks the lysophospholipase D activity of ATX, thereby inhibiting the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[3][4][5][6]
Quantitative Data
The inhibitory activity of this compound has been quantified in various studies.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 5.7 nM | Inhibition of autotaxin activity | [7] |
| Inhibition of LPA production | Dose-dependent | Thrombin-stimulated human platelets |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized protocols based on methodologies described in the literature for assessing autotaxin inhibition.
In Vitro Autotaxin Inhibition Assay
This protocol outlines a typical procedure for measuring the inhibitory activity of compounds like this compound against autotaxin in a cell-free system.
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) substrate
-
This compound or other test inhibitors
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2, MgCl2, and BSA)
-
Detection reagents for choline (B1196258) or phosphate
Procedure:
-
Prepare a solution of the test inhibitor (this compound) at various concentrations.
-
In a microplate, add the recombinant autotaxin to the assay buffer.
-
Add the test inhibitor solution to the wells containing autotaxin and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the LPC substrate to the wells.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Measure the amount of product formed (choline or phosphate) using a suitable detection method (e.g., colorimetric or fluorescent assay).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Inhibition of LPA Production in Human Platelets
This protocol describes a method to assess the effect of this compound on LPA production in a cellular context.
Materials:
-
Human platelet-rich plasma (PRP)
-
Thrombin
-
This compound
-
Buffer for platelet washing and resuspension
-
Reagents for lipid extraction
-
LC-MS/MS system for LPA quantification
Procedure:
-
Isolate human platelets from PRP by centrifugation and wash them.
-
Resuspend the platelets in a suitable buffer.
-
Pre-incubate the platelet suspension with various concentrations of this compound for a specific time (e.g., 15 minutes) at 37°C.
-
Stimulate the platelets with thrombin to induce LPA production.
-
After a defined incubation period (e.g., 10 minutes), stop the reaction by adding an ice-cold quenching solution.
-
Extract the lipids from the platelet suspension using a suitable organic solvent system (e.g., Bligh-Dyer extraction).
-
Quantify the levels of different LPA species in the lipid extracts using a validated LC-MS/MS method.
-
Compare the LPA levels in the inhibitor-treated samples to those in the vehicle-treated control to determine the extent of inhibition.
Signaling Pathways and Workflows
Visual representations of the signaling pathway and experimental workflows can aid in understanding the broader context of this compound's function.
Caption: The Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling pathway.
Caption: A typical experimental workflow for in vitro testing of autotaxin inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wjgnet.com [wjgnet.com]
- 5. researchgate.net [researchgate.net]
- 6. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
(E/Z)-HA155 IUPAC name and CAS number
An In-Depth Technical Guide to (E/Z)-HA155: An Autotaxin Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the potent autotaxin inhibitor, this compound, including its chemical identity, mechanism of action, and relevant experimental data and protocols.
Chemical Identity and Properties
This compound is a potent, selective inhibitor of autotaxin (ATX), a key enzyme in the production of lysophosphatidic acid (LPA).
| Identifier | Value |
| IUPAC Name | B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid[1] |
| CAS Number | 1229652-22-5[1] |
| Molecular Formula | C24H19BFNO5S |
| Molecular Weight | 463.29 g/mol |
| Synonyms | HA155, Autotaxin Inhibitor IV |
Mechanism of Action
This compound functions as a competitive inhibitor of autotaxin. The boronic acid moiety of HA155 forms a covalent bond with the catalytic threonine residue (Thr210) in the active site of ATX.[2] This interaction blocks the lysophospholipase D activity of ATX, thereby inhibiting the hydrolysis of lysophosphatidylcholine (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[3][4][5][6]
Quantitative Data
The inhibitory activity of this compound has been quantified in various studies.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 5.7 nM | Inhibition of autotaxin activity | [7] |
| Inhibition of LPA production | Dose-dependent | Thrombin-stimulated human platelets |
Experimental Protocols
Detailed experimental protocols are crucial for replicating and building upon existing research. Below are generalized protocols based on methodologies described in the literature for assessing autotaxin inhibition.
In Vitro Autotaxin Inhibition Assay
This protocol outlines a typical procedure for measuring the inhibitory activity of compounds like this compound against autotaxin in a cell-free system.
Materials:
-
Recombinant human autotaxin
-
Lysophosphatidylcholine (LPC) substrate
-
This compound or other test inhibitors
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing CaCl2, MgCl2, and BSA)
-
Detection reagents for choline or phosphate
Procedure:
-
Prepare a solution of the test inhibitor (this compound) at various concentrations.
-
In a microplate, add the recombinant autotaxin to the assay buffer.
-
Add the test inhibitor solution to the wells containing autotaxin and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for binding.
-
Initiate the enzymatic reaction by adding the LPC substrate to the wells.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a quenching agent or by heat inactivation).
-
Measure the amount of product formed (choline or phosphate) using a suitable detection method (e.g., colorimetric or fluorescent assay).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Inhibition of LPA Production in Human Platelets
This protocol describes a method to assess the effect of this compound on LPA production in a cellular context.
Materials:
-
Human platelet-rich plasma (PRP)
-
Thrombin
-
This compound
-
Buffer for platelet washing and resuspension
-
Reagents for lipid extraction
-
LC-MS/MS system for LPA quantification
Procedure:
-
Isolate human platelets from PRP by centrifugation and wash them.
-
Resuspend the platelets in a suitable buffer.
-
Pre-incubate the platelet suspension with various concentrations of this compound for a specific time (e.g., 15 minutes) at 37°C.
-
Stimulate the platelets with thrombin to induce LPA production.
-
After a defined incubation period (e.g., 10 minutes), stop the reaction by adding an ice-cold quenching solution.
-
Extract the lipids from the platelet suspension using a suitable organic solvent system (e.g., Bligh-Dyer extraction).
-
Quantify the levels of different LPA species in the lipid extracts using a validated LC-MS/MS method.
-
Compare the LPA levels in the inhibitor-treated samples to those in the vehicle-treated control to determine the extent of inhibition.
Signaling Pathways and Workflows
Visual representations of the signaling pathway and experimental workflows can aid in understanding the broader context of this compound's function.
Caption: The Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling pathway.
Caption: A typical experimental workflow for in vitro testing of autotaxin inhibitors.
References
- 1. medkoo.com [medkoo.com]
- 2. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. wjgnet.com [wjgnet.com]
- 5. researchgate.net [researchgate.net]
- 6. Roles of Autotaxin/Autotaxin-Lysophosphatidic Acid Axis in the Initiation and Progression of Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
(E/Z)-HA155: A Technical Overview of a Potent Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA155 is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. As a result, inhibitors of this pathway, such as HA155, are valuable research tools and potential therapeutic agents for conditions like cancer, fibrosis, and inflammatory diseases. HA155 exists as (E) and (Z) geometric isomers, and while their distinct biological activities are of significant interest, detailed public access to their specific spectroscopic data remains limited.
Spectroscopic Data
A comprehensive search of publicly available scientific literature and databases did not yield detailed, separated spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for the individual (E)- and (Z)-isomers of HA155. While general information regarding HA155's chemical formula (C₂₄H₁₉BFNO₅S), exact mass (463.1061), and molecular weight (463.29) is available, specific peak lists, spectra, and detailed experimental conditions for the characterization of each isomer are not provided in the accessible resources.
The differentiation and characterization of (E) and (Z) isomers are crucial for understanding their respective binding affinities, potencies, and overall pharmacological profiles. Researchers in possession of these isomers would typically perform the following spectroscopic analyses:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the geometry of the double bond in each isomer. Key differentiating features would likely be observed in the chemical shifts of the vinylic proton and adjacent carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition and exact mass of each isomer. Fragmentation patterns could also provide structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help identify the functional groups present in the molecule, such as the boronic acid, carbonyl, and aromatic moieties. Subtle differences in the fingerprint region might distinguish the two isomers.
Due to the absence of specific data, we are unable to provide the requested tables of quantitative spectroscopic information for (E)- and (Z)-HA155 at this time.
Experimental Protocols
Autotaxin-LPA Signaling Pathway
HA155 exerts its biological effects by inhibiting autotaxin, thereby blocking the synthesis of LPA and attenuating its downstream signaling. The following diagram illustrates the core components of the ATX-LPA signaling pathway.
As depicted in Figure 1, the signaling cascade begins in the extracellular space where autotaxin, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA). HA155 acts as a competitive inhibitor of ATX, preventing this conversion. The newly synthesized LPA then binds to and activates a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPAR1-6) on the cell surface. This binding event triggers the coupling and activation of intracellular G proteins (Gq/11, Gi/o, and G12/13). These activated G proteins, in turn, initiate a variety of downstream signaling cascades, including the phospholipase C (PLC), PI3K/Akt, and RhoA pathways. Ultimately, the activation of these intracellular pathways leads to diverse cellular responses such as cell proliferation, migration, and survival. By inhibiting ATX, HA155 effectively reduces the production of LPA, thereby dampening these downstream signaling events.
Conclusion
This compound is a significant molecular probe for studying the physiological and pathological roles of the Autotaxin-LPA signaling axis. While the lack of publicly available, detailed spectroscopic data for the individual (E) and (Z) isomers presents a challenge for in-depth structure-activity relationship studies, the established role of HA155 as a potent ATX inhibitor underscores its importance in the field of drug discovery and chemical biology. Further research and publication of detailed synthetic and analytical procedures for these isomers would be highly beneficial to the scientific community.
(E/Z)-HA155: A Technical Overview of a Potent Autotaxin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
HA155 is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including cell proliferation, migration, survival, and inflammation. As a result, inhibitors of this pathway, such as HA155, are valuable research tools and potential therapeutic agents for conditions like cancer, fibrosis, and inflammatory diseases. HA155 exists as (E) and (Z) geometric isomers, and while their distinct biological activities are of significant interest, detailed public access to their specific spectroscopic data remains limited.
Spectroscopic Data
A comprehensive search of publicly available scientific literature and databases did not yield detailed, separated spectroscopic data (¹H NMR, ¹³C NMR, MS, IR) for the individual (E)- and (Z)-isomers of HA155. While general information regarding HA155's chemical formula (C₂₄H₁₉BFNO₅S), exact mass (463.1061), and molecular weight (463.29) is available, specific peak lists, spectra, and detailed experimental conditions for the characterization of each isomer are not provided in the accessible resources.
The differentiation and characterization of (E) and (Z) isomers are crucial for understanding their respective binding affinities, potencies, and overall pharmacological profiles. Researchers in possession of these isomers would typically perform the following spectroscopic analyses:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure and confirming the geometry of the double bond in each isomer. Key differentiating features would likely be observed in the chemical shifts of the vinylic proton and adjacent carbon atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the elemental composition and exact mass of each isomer. Fragmentation patterns could also provide structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy would help identify the functional groups present in the molecule, such as the boronic acid, carbonyl, and aromatic moieties. Subtle differences in the fingerprint region might distinguish the two isomers.
Due to the absence of specific data, we are unable to provide the requested tables of quantitative spectroscopic information for (E)- and (Z)-HA155 at this time.
Experimental Protocols
Autotaxin-LPA Signaling Pathway
HA155 exerts its biological effects by inhibiting autotaxin, thereby blocking the synthesis of LPA and attenuating its downstream signaling. The following diagram illustrates the core components of the ATX-LPA signaling pathway.
As depicted in Figure 1, the signaling cascade begins in the extracellular space where autotaxin, a secreted lysophospholipase D, catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator, lysophosphatidic acid (LPA). HA155 acts as a competitive inhibitor of ATX, preventing this conversion. The newly synthesized LPA then binds to and activates a family of G protein-coupled receptors (GPCRs) known as LPA receptors (LPAR1-6) on the cell surface. This binding event triggers the coupling and activation of intracellular G proteins (Gq/11, Gi/o, and G12/13). These activated G proteins, in turn, initiate a variety of downstream signaling cascades, including the phospholipase C (PLC), PI3K/Akt, and RhoA pathways. Ultimately, the activation of these intracellular pathways leads to diverse cellular responses such as cell proliferation, migration, and survival. By inhibiting ATX, HA155 effectively reduces the production of LPA, thereby dampening these downstream signaling events.
Conclusion
This compound is a significant molecular probe for studying the physiological and pathological roles of the Autotaxin-LPA signaling axis. While the lack of publicly available, detailed spectroscopic data for the individual (E) and (Z) isomers presents a challenge for in-depth structure-activity relationship studies, the established role of HA155 as a potent ATX inhibitor underscores its importance in the field of drug discovery and chemical biology. Further research and publication of detailed synthetic and analytical procedures for these isomers would be highly beneficial to the scientific community.
In Silico Modeling and Docking Studies of (E/Z)-HA155: A Review of Publicly Available Data
Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available for a compound designated as "(E/Z)-HA155." Consequently, a detailed technical guide on its in silico modeling, docking studies, mechanism of action, and associated signaling pathways cannot be provided at this time.
The search terms used, including "this compound in silico modeling," "this compound molecular docking studies," "this compound mechanism of action," "this compound signaling pathway," and "this compound experimental protocols," did not yield any relevant results pertaining to this specific molecule. This suggests that "this compound" may be a compound that is:
-
Internal to a specific research institution or company and has not yet been disclosed in public literature.
-
Designated by a different public name or code.
-
A very new or emerging molecule for which research has not yet been published.
-
An incorrect or outdated designation.
Without any foundational information on the structure, target, or biological activity of this compound, it is impossible to generate the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.
For researchers, scientists, and drug development professionals interested in the in silico analysis of a novel compound, a general workflow would typically involve the following steps.
General Workflow for In Silico Drug Discovery and Modeling
This generalized workflow illustrates the typical process for in silico analysis of a small molecule compound.
Caption: A generalized workflow for in silico drug discovery.
Further investigation into the correct identification or alternative names for "this compound" is necessary to provide the specific technical details requested. Should information on this compound become publicly available, a detailed analysis can be performed.
In Silico Modeling and Docking Studies of (E/Z)-HA155: A Review of Publicly Available Data
Despite a comprehensive search of scientific literature and chemical databases, no specific information is publicly available for a compound designated as "(E/Z)-HA155." Consequently, a detailed technical guide on its in silico modeling, docking studies, mechanism of action, and associated signaling pathways cannot be provided at this time.
The search terms used, including "this compound in silico modeling," "this compound molecular docking studies," "this compound mechanism of action," "this compound signaling pathway," and "this compound experimental protocols," did not yield any relevant results pertaining to this specific molecule. This suggests that "this compound" may be a compound that is:
-
Internal to a specific research institution or company and has not yet been disclosed in public literature.
-
Designated by a different public name or code.
-
A very new or emerging molecule for which research has not yet been published.
-
An incorrect or outdated designation.
Without any foundational information on the structure, target, or biological activity of this compound, it is impossible to generate the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and signaling pathway diagrams.
For researchers, scientists, and drug development professionals interested in the in silico analysis of a novel compound, a general workflow would typically involve the following steps.
General Workflow for In Silico Drug Discovery and Modeling
This generalized workflow illustrates the typical process for in silico analysis of a small molecule compound.
Caption: A generalized workflow for in silico drug discovery.
Further investigation into the correct identification or alternative names for "this compound" is necessary to provide the specific technical details requested. Should information on this compound become publicly available, a detailed analysis can be performed.
(E/Z)-HA155: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-HA155, also known as HA155 or Autotaxin Inhibitor IV, is a potent and selective small molecule inhibitor of Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2] As a boronic acid-based compound, this compound exhibits high affinity for the active site of ATX, effectively blocking its enzymatic activity and the subsequent production of the oncometabolite LPA. The dysregulation of the ATX-LPA axis has been implicated in the pathology of numerous diseases, including cancer, fibrosis, and inflammation, making this compound a compound of significant interest for therapeutic development.[3][4][5] This technical guide provides an in-depth overview of the core aspects of this compound, focusing on its mechanism of action, potential therapeutic targets, and the experimental methodologies used for its characterization.
Core Concepts: Mechanism of Action and Therapeutic Rationale
The primary therapeutic target of this compound is Autotaxin (ATX), a secreted lysophospholipase D. ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA), a signaling lipid that exerts its effects by binding to a family of G protein-coupled receptors (LPARs).[6][7] The binding of LPA to its receptors activates multiple downstream signaling pathways, including the Ras-MAPK, PI3K-Akt, and Rho-ROCK pathways, which are critically involved in cell proliferation, migration, survival, and angiogenesis.[6][7]
In various cancers, the ATX-LPA signaling axis is often upregulated, contributing to tumor growth, metastasis, and resistance to therapy.[3][4] By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating the pro-tumorigenic signaling cascades. The boronic acid moiety of this compound is designed to target the active-site threonine (T210) in ATX, leading to potent and selective inhibition.[8]
Quantitative Data Presentation
The inhibitory potency of this compound against Autotaxin has been quantified in enzymatic assays. The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 5.7 nM | Recombinant human ATX, LPC as substrate, choline (B1196258) release assay. | [1][8] |
| IC50 | 6 ± 0.8 nM | ATX-β with LPC 18:1 as substrate. | [9] |
Signaling Pathway
The following diagram illustrates the Autotaxin-LPA signaling pathway and the point of intervention for this compound.
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Autotaxin (ATX) Inhibition Assay (Choline Release Assay)
This protocol is adapted from the methods described in the primary literature for the characterization of boronic acid-based ATX inhibitors.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ATX.
Materials:
-
Recombinant human ATX
-
Lysophosphatidylcholine (LPC) as substrate
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and MgCl2)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
96-well microplate
-
Plate reader capable of fluorescence measurement
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of inhibitor concentrations.
-
In a 96-well microplate, add the assay buffer, recombinant human ATX, and the diluted this compound or vehicle control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the LPC substrate to each well.
-
Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
To detect the amount of choline produced, add a detection mixture containing choline oxidase, HRP, and Amplex Red to each well.
-
Incubate the plate in the dark at room temperature for a sufficient time to allow for color development.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Calculate the percentage of ATX inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assay (MTT Assay)
This is a general protocol for assessing the effect of this compound on cancer cell viability and proliferation. The specific cell lines and concentrations of this compound would need to be optimized for each experiment.
Objective: To evaluate the cytotoxic or anti-proliferative effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Tumor Xenograft Model
This is a generalized protocol for evaluating the in vivo anti-tumor efficacy of this compound. Specific details such as the mouse strain, tumor cell line, and dosing regimen need to be optimized.
Objective: To assess the ability of this compound to inhibit tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line capable of forming tumors in mice
-
Matrigel (optional, to enhance tumor formation)
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Culture the selected cancer cells to a sufficient number.
-
Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject a defined number of cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily intraperitoneal injections).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length × Width2) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or biomarker analysis).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound as a potential anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Autotaxin-Lysophosphatidic Acid: From Inflammation to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
(E/Z)-HA155: A Technical Guide to its Potential Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-HA155, also known as HA155 or Autotaxin Inhibitor IV, is a potent and selective small molecule inhibitor of Autotaxin (ATX), a key enzyme in the lysophosphatidic acid (LPA) signaling pathway.[1][2] As a boronic acid-based compound, this compound exhibits high affinity for the active site of ATX, effectively blocking its enzymatic activity and the subsequent production of the oncometabolite LPA. The dysregulation of the ATX-LPA axis has been implicated in the pathology of numerous diseases, including cancer, fibrosis, and inflammation, making this compound a compound of significant interest for therapeutic development.[3][4][5] This technical guide provides an in-depth overview of the core aspects of this compound, focusing on its mechanism of action, potential therapeutic targets, and the experimental methodologies used for its characterization.
Core Concepts: Mechanism of Action and Therapeutic Rationale
The primary therapeutic target of this compound is Autotaxin (ATX), a secreted lysophospholipase D. ATX catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA), a signaling lipid that exerts its effects by binding to a family of G protein-coupled receptors (LPARs).[6][7] The binding of LPA to its receptors activates multiple downstream signaling pathways, including the Ras-MAPK, PI3K-Akt, and Rho-ROCK pathways, which are critically involved in cell proliferation, migration, survival, and angiogenesis.[6][7]
In various cancers, the ATX-LPA signaling axis is often upregulated, contributing to tumor growth, metastasis, and resistance to therapy.[3][4] By inhibiting ATX, this compound reduces the production of LPA, thereby attenuating the pro-tumorigenic signaling cascades. The boronic acid moiety of this compound is designed to target the active-site threonine (T210) in ATX, leading to potent and selective inhibition.[8]
Quantitative Data Presentation
The inhibitory potency of this compound against Autotaxin has been quantified in enzymatic assays. The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 5.7 nM | Recombinant human ATX, LPC as substrate, choline release assay. | [1][8] |
| IC50 | 6 ± 0.8 nM | ATX-β with LPC 18:1 as substrate. | [9] |
Signaling Pathway
The following diagram illustrates the Autotaxin-LPA signaling pathway and the point of intervention for this compound.
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization of this compound.
Autotaxin (ATX) Inhibition Assay (Choline Release Assay)
This protocol is adapted from the methods described in the primary literature for the characterization of boronic acid-based ATX inhibitors.[8]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against ATX.
Materials:
-
Recombinant human ATX
-
Lysophosphatidylcholine (LPC) as substrate
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing CaCl2 and MgCl2)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
96-well microplate
-
Plate reader capable of fluorescence measurement
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of inhibitor concentrations.
-
In a 96-well microplate, add the assay buffer, recombinant human ATX, and the diluted this compound or vehicle control.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the LPC substrate to each well.
-
Incubate the reaction mixture for a specific duration (e.g., 60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
To detect the amount of choline produced, add a detection mixture containing choline oxidase, HRP, and Amplex Red to each well.
-
Incubate the plate in the dark at room temperature for a sufficient time to allow for color development.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths using a microplate reader.
-
Calculate the percentage of ATX inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cell Viability/Proliferation Assay (MTT Assay)
This is a general protocol for assessing the effect of this compound on cancer cell viability and proliferation. The specific cell lines and concentrations of this compound would need to be optimized for each experiment.
Objective: To evaluate the cytotoxic or anti-proliferative effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution of the formazan.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
In Vivo Tumor Xenograft Model
This is a generalized protocol for evaluating the in vivo anti-tumor efficacy of this compound. Specific details such as the mouse strain, tumor cell line, and dosing regimen need to be optimized.
Objective: To assess the ability of this compound to inhibit tumor growth in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line capable of forming tumors in mice
-
Matrigel (optional, to enhance tumor formation)
-
This compound formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Culture the selected cancer cells to a sufficient number.
-
Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel.
-
Subcutaneously inject a defined number of cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the mice according to the planned dosing schedule (e.g., daily intraperitoneal injections).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length × Width2) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination, or biomarker analysis).
-
Plot the mean tumor volume over time for each group to evaluate the anti-tumor efficacy of this compound.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the preclinical evaluation of this compound as a potential anti-cancer agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Autotaxin-Lysophosphatidic Acid: From Inflammation to Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of the autotaxin–lysophosphatidate axis in cancer resistance to chemotherapy and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
(E/Z)-HA155 safety and toxicity profile
An In-Depth Technical Guide on the Core Safety and Toxicity Profile of (E/Z)-HA155
Disclaimer: The following guide is intended for researchers, scientists, and drug development professionals. The information on this compound is based on limited publicly available data, and this document should not be considered a complete safety and toxicity profile.
Introduction
This compound is a potent, boronic acid-based inhibitor of autotaxin (ATX), a secreted phosphodiesterase.[1][2][3] ATX is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, catalyzing the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid LPA.[1][2][4] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, and tumor progression, making ATX an attractive therapeutic target.[1][2][4]
Despite its potential as a pharmacological tool and therapeutic lead, there is a significant lack of comprehensive public data on the safety and toxicity profile of this compound. No in vivo animal or human clinical trial data has been reported.[1] This guide synthesizes the currently available information and provides a framework for the preclinical safety and toxicity evaluation of novel compounds like this compound, in line with standard practices in drug development.[5][6][7]
Known Information on this compound
The available information on this compound is primarily from its initial characterization as an ATX inhibitor and from safety data sheets (SDS) provided by chemical suppliers.
Mechanism of Action and Potency
HA155 acts as a competitive inhibitor of ATX.[8] The boronic acid moiety of HA155 is designed to target the threonine oxygen nucleophile within the catalytic site of ATX.[2][9] This interaction, along with the binding of its hydrophobic tail in the lipid-binding pocket, accounts for its high potency.[2][10]
Table 1: In Vitro Potency of HA155
| Parameter | Value | Source |
| IC50 (ATX Inhibition) | 5.7 nM | [4] |
| IC50 (ATX Inhibition) | 6 nM | [9] |
Hazard Identification
Safety data sheets for HA155 and its (E/Z) isomers provide preliminary hazard information.
Table 2: Summary of Hazard Statements for HA155
| Hazard Statement | Classification | Source |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | [11] |
| Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [11] |
The toxicological properties of this compound have not been thoroughly investigated.[12][13] Standard laboratory precautions, such as avoiding inhalation, and contact with skin and eyes, are recommended.[11][12]
Signaling Pathway and Potential Toxicities
Understanding the mechanism of action is crucial for predicting potential on-target and off-target toxicities.
ATX-LPA Signaling Pathway
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Inhibition of ATX by this compound is expected to decrease the production of LPA. Given the widespread roles of LPA, potential on-target toxicities could involve systems that rely on LPA signaling for normal function, such as the nervous system, cardiovascular system, and reproductive system. Off-target toxicities would depend on the interaction of this compound with other proteins, which is currently unknown.
Framework for Preclinical Safety and Toxicity Evaluation
A comprehensive preclinical safety evaluation is necessary to move a compound like this compound from a research tool to a potential clinical candidate.[5][14] This involves a battery of in vitro and in vivo tests.[6][15][16]
In Vitro Toxicology Workflow
In vitro assays are crucial for early-stage safety assessment, providing data on a compound's potential to cause cellular damage or interfere with specific biological processes.[17][18]
Caption: A typical workflow for in vitro toxicology testing of a new chemical entity.
In Vivo Toxicology Workflow
In vivo studies in relevant animal models are required to understand the effects of a compound on a whole organism.[16][17]
Caption: A generalized workflow for in vivo preclinical safety evaluation.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of safety and toxicity studies. The following are example protocols for key assays that would be relevant for this compound.
Example Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Plate a relevant normal (non-cancerous) cell line (e.g., primary human hepatocytes, renal proximal tubule epithelial cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. The final concentrations should span a wide range (e.g., from 1 nM to 100 µM). Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability).
Example Protocol: In Vivo Acute Toxicity (Up-and-Down Procedure)
-
Animal Model: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats), typically 8-12 weeks old.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
-
Dosing: Administer a single dose of this compound to one animal via the intended clinical route (e.g., oral gavage, intravenous injection). The starting dose is selected based on in vitro data and is typically a fraction of the expected toxic dose.
-
Observation: Observe the animal for clinical signs of toxicity and mortality for a set period, usually 48 hours.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is given a lower dose.
-
-
Study Progression: Continue this sequential dosing of individual animals until at least four animals have been treated and the stopping criteria are met (e.g., three reversals in outcome).
-
Terminal Procedure: All surviving animals are observed for a total of 14 days. At the end of the study, a full necropsy is performed.
-
Data Analysis: The LD50 (median lethal dose) and its confidence intervals are calculated using appropriate statistical methods (e.g., maximum likelihood).
Conclusion
This compound is a potent and specific inhibitor of autotaxin with potential for further development. However, the current publicly available data on its safety and toxicity is extremely limited, consisting mainly of its in vitro potency and preliminary hazard warnings. To advance this compound as a potential therapeutic agent, a rigorous and systematic preclinical safety evaluation is imperative. This would involve a comprehensive suite of in vitro and in vivo studies to characterize its cytotoxic, genotoxic, and systemic effects, as well as its pharmacokinetic and pharmacodynamic properties. The frameworks and example protocols provided in this guide offer a roadmap for the necessary investigations to build a robust safety profile for this and other novel chemical entities.
References
- 1. apexbt.com [apexbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-based design of novel boronic acid-based inhibitors of autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. hoeford.com [hoeford.com]
- 7. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. mdpi.com [mdpi.com]
- 11. HA155|1312201-00-5|MSDS [dcchemicals.com]
- 12. chemscene.com [chemscene.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. omicsonline.org [omicsonline.org]
- 15. elearning.unite.it [elearning.unite.it]
- 16. blog.biobide.com [blog.biobide.com]
- 17. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Is In Vitro Toxicology Testing the Future of Safer Drug Development? [marketsandmarkets.com]
(E/Z)-HA155 safety and toxicity profile
An In-Depth Technical Guide on the Core Safety and Toxicity Profile of (E/Z)-HA155
Disclaimer: The following guide is intended for researchers, scientists, and drug development professionals. The information on this compound is based on limited publicly available data, and this document should not be considered a complete safety and toxicity profile.
Introduction
This compound is a potent, boronic acid-based inhibitor of autotaxin (ATX), a secreted phosphodiesterase.[1][2][3] ATX is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, catalyzing the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid LPA.[1][2][4] The ATX-LPA signaling axis is implicated in a variety of physiological and pathological processes, including inflammation, fibrosis, and tumor progression, making ATX an attractive therapeutic target.[1][2][4]
Despite its potential as a pharmacological tool and therapeutic lead, there is a significant lack of comprehensive public data on the safety and toxicity profile of this compound. No in vivo animal or human clinical trial data has been reported.[1] This guide synthesizes the currently available information and provides a framework for the preclinical safety and toxicity evaluation of novel compounds like this compound, in line with standard practices in drug development.[5][6][7]
Known Information on this compound
The available information on this compound is primarily from its initial characterization as an ATX inhibitor and from safety data sheets (SDS) provided by chemical suppliers.
Mechanism of Action and Potency
HA155 acts as a competitive inhibitor of ATX.[8] The boronic acid moiety of HA155 is designed to target the threonine oxygen nucleophile within the catalytic site of ATX.[2][9] This interaction, along with the binding of its hydrophobic tail in the lipid-binding pocket, accounts for its high potency.[2][10]
Table 1: In Vitro Potency of HA155
| Parameter | Value | Source |
| IC50 (ATX Inhibition) | 5.7 nM | [4] |
| IC50 (ATX Inhibition) | 6 nM | [9] |
Hazard Identification
Safety data sheets for HA155 and its (E/Z) isomers provide preliminary hazard information.
Table 2: Summary of Hazard Statements for HA155
| Hazard Statement | Classification | Source |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | [11] |
| Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [11] |
The toxicological properties of this compound have not been thoroughly investigated.[12][13] Standard laboratory precautions, such as avoiding inhalation, and contact with skin and eyes, are recommended.[11][12]
Signaling Pathway and Potential Toxicities
Understanding the mechanism of action is crucial for predicting potential on-target and off-target toxicities.
ATX-LPA Signaling Pathway
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Inhibition of ATX by this compound is expected to decrease the production of LPA. Given the widespread roles of LPA, potential on-target toxicities could involve systems that rely on LPA signaling for normal function, such as the nervous system, cardiovascular system, and reproductive system. Off-target toxicities would depend on the interaction of this compound with other proteins, which is currently unknown.
Framework for Preclinical Safety and Toxicity Evaluation
A comprehensive preclinical safety evaluation is necessary to move a compound like this compound from a research tool to a potential clinical candidate.[5][14] This involves a battery of in vitro and in vivo tests.[6][15][16]
In Vitro Toxicology Workflow
In vitro assays are crucial for early-stage safety assessment, providing data on a compound's potential to cause cellular damage or interfere with specific biological processes.[17][18]
Caption: A typical workflow for in vitro toxicology testing of a new chemical entity.
In Vivo Toxicology Workflow
In vivo studies in relevant animal models are required to understand the effects of a compound on a whole organism.[16][17]
Caption: A generalized workflow for in vivo preclinical safety evaluation.
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of safety and toxicity studies. The following are example protocols for key assays that would be relevant for this compound.
Example Protocol: In Vitro Cytotoxicity (MTT Assay)
-
Cell Culture: Plate a relevant normal (non-cancerous) cell line (e.g., primary human hepatocytes, renal proximal tubule epithelial cells) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. The final concentrations should span a wide range (e.g., from 1 nM to 100 µM). Remove the old medium from the cells and add the medium containing the test compound. Include vehicle control (e.g., DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 (the concentration that inhibits 50% of cell viability).
Example Protocol: In Vivo Acute Toxicity (Up-and-Down Procedure)
-
Animal Model: Use a single sex of a standard rodent species (e.g., female Sprague-Dawley rats), typically 8-12 weeks old.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least 5 days before the study.
-
Dosing: Administer a single dose of this compound to one animal via the intended clinical route (e.g., oral gavage, intravenous injection). The starting dose is selected based on in vitro data and is typically a fraction of the expected toxic dose.
-
Observation: Observe the animal for clinical signs of toxicity and mortality for a set period, usually 48 hours.
-
Dose Adjustment:
-
If the animal survives, the next animal is given a higher dose (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is given a lower dose.
-
-
Study Progression: Continue this sequential dosing of individual animals until at least four animals have been treated and the stopping criteria are met (e.g., three reversals in outcome).
-
Terminal Procedure: All surviving animals are observed for a total of 14 days. At the end of the study, a full necropsy is performed.
-
Data Analysis: The LD50 (median lethal dose) and its confidence intervals are calculated using appropriate statistical methods (e.g., maximum likelihood).
Conclusion
This compound is a potent and specific inhibitor of autotaxin with potential for further development. However, the current publicly available data on its safety and toxicity is extremely limited, consisting mainly of its in vitro potency and preliminary hazard warnings. To advance this compound as a potential therapeutic agent, a rigorous and systematic preclinical safety evaluation is imperative. This would involve a comprehensive suite of in vitro and in vivo studies to characterize its cytotoxic, genotoxic, and systemic effects, as well as its pharmacokinetic and pharmacodynamic properties. The frameworks and example protocols provided in this guide offer a roadmap for the necessary investigations to build a robust safety profile for this and other novel chemical entities.
References
- 1. apexbt.com [apexbt.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Structure-based design of novel boronic acid-based inhibitors of autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. hoeford.com [hoeford.com]
- 7. Preclinical safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-Based Design of a Novel Class of Autotaxin Inhibitors Based on Endogenous Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 10. mdpi.com [mdpi.com]
- 11. HA155|1312201-00-5|MSDS [dcchemicals.com]
- 12. chemscene.com [chemscene.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. omicsonline.org [omicsonline.org]
- 15. elearning.unite.it [elearning.unite.it]
- 16. blog.biobide.com [blog.biobide.com]
- 17. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Is In Vitro Toxicology Testing the Future of Safer Drug Development? [marketsandmarkets.com]
Methodological & Application
Application Notes and Protocols for (E/Z)-HA155 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-HA155 is a novel small molecule compound that has been identified as a potent activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) signaling pathway. Activation of PERK is a key event in the Unfolded Protein Response (UPR), a cellular stress response pathway triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In the context of cancer biology, the sustained activation of the PERK-ATF4-CHOP arm of the UPR has been shown to induce apoptotic cell death, making PERK activators like this compound promising candidates for anti-cancer drug development.
These application notes provide a detailed overview of the experimental protocols for characterizing the effects of this compound in a cell culture setting. The protocols outlined below cover the assessment of cell viability, analysis of key signaling pathway components, and the evaluation of apoptosis induction.
Mechanism of Action: The PERK-ATF4-CHOP Signaling Pathway
This compound exerts its cytotoxic effects on cancer cells by inducing ER stress and activating the PERK branch of the UPR. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis but paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, a key transcription factor, then upregulates the expression of pro-apoptotic genes, most notably CCAAT-enhancer-binding protein homologous protein (CHOP), also known as DNA damage-inducible transcript 3 (DDIT3). Sustained high levels of CHOP are critical for tipping the cellular balance from a pro-survival to a pro-apoptotic state.
Caption: The this compound-induced PERK-ATF4-CHOP signaling pathway leading to apoptosis.
Experimental Protocols
The following are representative protocols for evaluating the cellular effects of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Workflow:
Caption: Workflow for the MTT-based cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC₅₀) using appropriate software.
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 0 | 1.25 ± 0.08 | 100% |
| This compound | 0.1 | 1.12 ± 0.06 | 89.6% |
| This compound | 1 | 0.85 ± 0.05 | 68.0% |
| This compound | 5 | 0.61 ± 0.04 | 48.8% |
| This compound | 10 | 0.40 ± 0.03 | 32.0% |
| This compound | 25 | 0.22 ± 0.02 | 17.6% |
| This compound | 50 | 0.15 ± 0.01 | 12.0% |
| Data are representative and should be determined experimentally. |
Western Blot Analysis of PERK Pathway Activation
This protocol is for detecting the expression and phosphorylation status of key proteins in the PERK-ATF4-CHOP pathway.
Workflow:
Caption: Workflow for Western blot analysis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for a specified time (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities using image analysis software and normalize to a loading control like β-actin.
Data Presentation:
| Protein | Treatment this compound (10 µM) | Fold Change (vs. Control) |
| p-PERK | 24 hours | 3.5 ± 0.4 |
| p-eIF2α | 12 hours | 4.2 ± 0.5 |
| ATF4 | 24 hours | 5.1 ± 0.6 |
| CHOP | 24 hours | 6.8 ± 0.7 |
| Data are representative and should be determined experimentally. |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (10 µM) | 60.5 ± 3.5 | 25.8 ± 2.8 | 13.7 ± 1.9 |
| This compound (25 µM) | 35.1 ± 4.2 | 45.3 ± 3.9 | 19.6 ± 2.5 |
| Data are representative and should be determined experimentally. |
Conclusion
The protocols provided in these application notes offer a comprehensive framework for investigating the cellular effects of the PERK activator this compound. By systematically evaluating its impact on cell viability, key signaling pathways, and apoptosis, researchers can effectively characterize its potential as a novel anti-cancer agent. It is crucial to adapt and optimize these protocols for the specific cellular models and research questions being addressed.
Application Notes and Protocols for (E/Z)-HA155 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-HA155 is a novel small molecule compound that has been identified as a potent activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) signaling pathway. Activation of PERK is a key event in the Unfolded Protein Response (UPR), a cellular stress response pathway triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). In the context of cancer biology, the sustained activation of the PERK-ATF4-CHOP arm of the UPR has been shown to induce apoptotic cell death, making PERK activators like this compound promising candidates for anti-cancer drug development.
These application notes provide a detailed overview of the experimental protocols for characterizing the effects of this compound in a cell culture setting. The protocols outlined below cover the assessment of cell viability, analysis of key signaling pathway components, and the evaluation of apoptosis induction.
Mechanism of Action: The PERK-ATF4-CHOP Signaling Pathway
This compound exerts its cytotoxic effects on cancer cells by inducing ER stress and activating the PERK branch of the UPR. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), which leads to a global attenuation of protein synthesis but paradoxically promotes the translation of Activating Transcription Factor 4 (ATF4). ATF4, a key transcription factor, then upregulates the expression of pro-apoptotic genes, most notably CCAAT-enhancer-binding protein homologous protein (CHOP), also known as DNA damage-inducible transcript 3 (DDIT3). Sustained high levels of CHOP are critical for tipping the cellular balance from a pro-survival to a pro-apoptotic state.
Caption: The this compound-induced PERK-ATF4-CHOP signaling pathway leading to apoptosis.
Experimental Protocols
The following are representative protocols for evaluating the cellular effects of this compound. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Workflow:
Caption: Workflow for the MTT-based cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC₅₀) using appropriate software.
Data Presentation:
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Vehicle Control | 0 | 1.25 ± 0.08 | 100% |
| This compound | 0.1 | 1.12 ± 0.06 | 89.6% |
| This compound | 1 | 0.85 ± 0.05 | 68.0% |
| This compound | 5 | 0.61 ± 0.04 | 48.8% |
| This compound | 10 | 0.40 ± 0.03 | 32.0% |
| This compound | 25 | 0.22 ± 0.02 | 17.6% |
| This compound | 50 | 0.15 ± 0.01 | 12.0% |
| Data are representative and should be determined experimentally. |
Western Blot Analysis of PERK Pathway Activation
This protocol is for detecting the expression and phosphorylation status of key proteins in the PERK-ATF4-CHOP pathway.
Workflow:
Caption: Workflow for Western blot analysis.
Materials:
-
Cancer cell line of interest
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-PERK, anti-PERK, anti-p-eIF2α, anti-eIF2α, anti-ATF4, anti-CHOP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentrations for a specified time (e.g., 6, 12, or 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities using image analysis software and normalize to a loading control like β-actin.
Data Presentation:
| Protein | Treatment this compound (10 µM) | Fold Change (vs. Control) |
| p-PERK | 24 hours | 3.5 ± 0.4 |
| p-eIF2α | 12 hours | 4.2 ± 0.5 |
| ATF4 | 24 hours | 5.1 ± 0.6 |
| CHOP | 24 hours | 6.8 ± 0.7 |
| Data are representative and should be determined experimentally. |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with this compound.
Workflow:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (10 µM) | 60.5 ± 3.5 | 25.8 ± 2.8 | 13.7 ± 1.9 |
| This compound (25 µM) | 35.1 ± 4.2 | 45.3 ± 3.9 | 19.6 ± 2.5 |
| Data are representative and should be determined experimentally. |
Conclusion
The protocols provided in these application notes offer a comprehensive framework for investigating the cellular effects of the PERK activator this compound. By systematically evaluating its impact on cell viability, key signaling pathways, and apoptosis, researchers can effectively characterize its potential as a novel anti-cancer agent. It is crucial to adapt and optimize these protocols for the specific cellular models and research questions being addressed.
Application Notes and Protocols for (E/Z)-HA155 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-HA155 is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is critically involved in a variety of physiological and pathological processes, including cancer progression, inflammation, and fibrosis.[1] Inhibition of this pathway has emerged as a promising therapeutic strategy for various diseases, including solid tumors. These application notes provide a comprehensive overview of the available data on the dosage and administration of this compound and related autotaxin inhibitors in preclinical animal models, offering guidance for the design of future in vivo studies.
Mechanism of Action: The Autotaxin-LPA Signaling Pathway
Autotaxin is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to the bioactive lipid mediator LPA. LPA then binds to a series of G protein-coupled receptors (LPAR1-6), triggering downstream signaling cascades that promote cell proliferation, migration, survival, and angiogenesis, all of which are hallmarks of cancer. By inhibiting ATX, this compound effectively reduces the production of LPA, thereby attenuating these pro-tumorigenic signals.
Data Presentation: Dosage and Administration of Autotaxin Inhibitors in Animal Models
While specific in vivo dosage and administration data for this compound in cancer models are not yet publicly available, studies on other potent autotaxin inhibitors in similar preclinical settings provide valuable guidance. The following tables summarize the key experimental parameters from studies on related ATX inhibitors.
Table 1: Oral Administration of Autotaxin Inhibitors in Mouse Cancer Models
| Compound | Animal Model | Cancer Type | Dosage | Administration Route | Frequency | Vehicle | Reference |
| GLPG1690 | Syngeneic orthotopic 4T1 mouse model | Breast Cancer | 100 mg/kg | Oral gavage | Every 12 hours | Not specified | [3] |
| IOA-289 | Syngeneic orthotopic E0771 mouse model | Breast Cancer | 100 mg/kg | Oral gavage | Twice daily | 0.5% methyl cellulose (B213188) | [4][5] |
| BrP-LPA | Orthotopic xenograft (MDA-MB-231 cells) | Breast Cancer | 3 mg/kg | Not specified | Not specified | Not specified | [6] |
Table 2: Pharmacodynamic Effects of Autotaxin Inhibitors in Mice
| Compound | Animal Model | Dosage | Effect | Reference |
| IOA-289 | CD1 mice | 3, 10, or 30 mg/kg (single dose) | Dose-dependent reduction of circulating LPA C18:2 | [7] |
Experimental Protocols
Based on the available data for structurally and functionally similar autotaxin inhibitors, the following protocols can be adapted for the in vivo evaluation of this compound in cancer models.
Protocol 1: Evaluation of this compound in a Syngeneic Orthotopic Breast Cancer Mouse Model
This protocol is adapted from studies using GLPG1690 and IOA-289.[3][4][5]
1. Animal Model:
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old.
2. Tumor Cell Inoculation:
-
Inject 1 x 106 4T1 (for BALB/c) or E0771 (for C57BL/6) breast cancer cells suspended in 50 µL of a 1:1 mixture of PBS and Matrigel into the fourth mammary fat pad.
3. This compound Formulation:
-
Prepare a suspension of this compound in a vehicle such as 0.5% methyl cellulose in sterile water. Sonication may be required to achieve a uniform suspension.
4. Dosage and Administration:
-
Based on effective doses of other ATX inhibitors, a starting dose range of 50-100 mg/kg administered by oral gavage twice daily is recommended.
-
A dose-response study is advised to determine the optimal therapeutic dose.
-
Treatment should commence when tumors reach a palpable size (e.g., 50-100 mm³).
5. Monitoring and Endpoints:
-
Measure tumor volume with calipers twice weekly (Volume = (length x width²)/2).
-
Monitor animal body weight and overall health status regularly.
-
At the end of the study, collect tumors for histological and immunohistochemical analysis (e.g., markers of proliferation, apoptosis, and fibrosis).
-
Collect plasma samples to measure LPA levels as a pharmacodynamic marker of ATX inhibition.
Protocol 2: Evaluation of this compound in a Human Tumor Xenograft Model
This protocol provides a general framework for assessing this compound in immunodeficient mice bearing human tumors.
1. Animal Model:
-
Female athymic nude (nu/nu) or SCID mice, 6-8 weeks old.
2. Tumor Cell Inoculation:
-
Subcutaneously inject 1 x 107 human cancer cells (e.g., MDA-MB-231 for breast cancer) in 100 µL of PBS into the flank of each mouse.
3. This compound Formulation and Administration:
-
Follow the formulation and administration guidelines as described in Protocol 1. A dose range of 3-100 mg/kg can be explored, informed by the potency of the compound and the specific cancer model.
4. Monitoring and Endpoints:
-
Similar to Protocol 1, monitor tumor growth, animal health, and collect relevant samples for analysis at the study endpoint.
Logical Relationships in Preclinical In Vivo Studies
The successful design and execution of in vivo studies with this compound require careful consideration of several interconnected factors.
Conclusion
This compound, as a potent autotaxin inhibitor, holds significant promise as a novel anti-cancer agent. While direct in vivo data for this specific compound in cancer models is still emerging, the extensive research on other ATX inhibitors provides a solid foundation for designing robust preclinical studies. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers aiming to investigate the therapeutic potential of this compound in various animal models of cancer. Careful consideration of dosage, administration route, formulation, and choice of animal model will be crucial for obtaining meaningful and translatable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of autotaxin activity with IOA‐289 decreases fibrosis in mouse E0771 breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating Dual Activity LPA Receptor Pan-Antagonist/Autotaxin Inhibitors as Anti-Cancer Agents in vivo using Engineered Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E/Z)-HA155 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-HA155 is a potent and selective inhibitor of autotaxin (ATX), a key enzyme responsible for the production of lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is critically involved in a variety of physiological and pathological processes, including cancer progression, inflammation, and fibrosis.[1] Inhibition of this pathway has emerged as a promising therapeutic strategy for various diseases, including solid tumors. These application notes provide a comprehensive overview of the available data on the dosage and administration of this compound and related autotaxin inhibitors in preclinical animal models, offering guidance for the design of future in vivo studies.
Mechanism of Action: The Autotaxin-LPA Signaling Pathway
Autotaxin is a secreted lysophospholipase D that catalyzes the conversion of lysophosphatidylcholine (LPC) to the bioactive lipid mediator LPA. LPA then binds to a series of G protein-coupled receptors (LPAR1-6), triggering downstream signaling cascades that promote cell proliferation, migration, survival, and angiogenesis, all of which are hallmarks of cancer. By inhibiting ATX, this compound effectively reduces the production of LPA, thereby attenuating these pro-tumorigenic signals.
Data Presentation: Dosage and Administration of Autotaxin Inhibitors in Animal Models
While specific in vivo dosage and administration data for this compound in cancer models are not yet publicly available, studies on other potent autotaxin inhibitors in similar preclinical settings provide valuable guidance. The following tables summarize the key experimental parameters from studies on related ATX inhibitors.
Table 1: Oral Administration of Autotaxin Inhibitors in Mouse Cancer Models
| Compound | Animal Model | Cancer Type | Dosage | Administration Route | Frequency | Vehicle | Reference |
| GLPG1690 | Syngeneic orthotopic 4T1 mouse model | Breast Cancer | 100 mg/kg | Oral gavage | Every 12 hours | Not specified | [3] |
| IOA-289 | Syngeneic orthotopic E0771 mouse model | Breast Cancer | 100 mg/kg | Oral gavage | Twice daily | 0.5% methyl cellulose | [4][5] |
| BrP-LPA | Orthotopic xenograft (MDA-MB-231 cells) | Breast Cancer | 3 mg/kg | Not specified | Not specified | Not specified | [6] |
Table 2: Pharmacodynamic Effects of Autotaxin Inhibitors in Mice
| Compound | Animal Model | Dosage | Effect | Reference |
| IOA-289 | CD1 mice | 3, 10, or 30 mg/kg (single dose) | Dose-dependent reduction of circulating LPA C18:2 | [7] |
Experimental Protocols
Based on the available data for structurally and functionally similar autotaxin inhibitors, the following protocols can be adapted for the in vivo evaluation of this compound in cancer models.
Protocol 1: Evaluation of this compound in a Syngeneic Orthotopic Breast Cancer Mouse Model
This protocol is adapted from studies using GLPG1690 and IOA-289.[3][4][5]
1. Animal Model:
-
Female BALB/c or C57BL/6 mice, 6-8 weeks old.
2. Tumor Cell Inoculation:
-
Inject 1 x 106 4T1 (for BALB/c) or E0771 (for C57BL/6) breast cancer cells suspended in 50 µL of a 1:1 mixture of PBS and Matrigel into the fourth mammary fat pad.
3. This compound Formulation:
-
Prepare a suspension of this compound in a vehicle such as 0.5% methyl cellulose in sterile water. Sonication may be required to achieve a uniform suspension.
4. Dosage and Administration:
-
Based on effective doses of other ATX inhibitors, a starting dose range of 50-100 mg/kg administered by oral gavage twice daily is recommended.
-
A dose-response study is advised to determine the optimal therapeutic dose.
-
Treatment should commence when tumors reach a palpable size (e.g., 50-100 mm³).
5. Monitoring and Endpoints:
-
Measure tumor volume with calipers twice weekly (Volume = (length x width²)/2).
-
Monitor animal body weight and overall health status regularly.
-
At the end of the study, collect tumors for histological and immunohistochemical analysis (e.g., markers of proliferation, apoptosis, and fibrosis).
-
Collect plasma samples to measure LPA levels as a pharmacodynamic marker of ATX inhibition.
Protocol 2: Evaluation of this compound in a Human Tumor Xenograft Model
This protocol provides a general framework for assessing this compound in immunodeficient mice bearing human tumors.
1. Animal Model:
-
Female athymic nude (nu/nu) or SCID mice, 6-8 weeks old.
2. Tumor Cell Inoculation:
-
Subcutaneously inject 1 x 107 human cancer cells (e.g., MDA-MB-231 for breast cancer) in 100 µL of PBS into the flank of each mouse.
3. This compound Formulation and Administration:
-
Follow the formulation and administration guidelines as described in Protocol 1. A dose range of 3-100 mg/kg can be explored, informed by the potency of the compound and the specific cancer model.
4. Monitoring and Endpoints:
-
Similar to Protocol 1, monitor tumor growth, animal health, and collect relevant samples for analysis at the study endpoint.
Logical Relationships in Preclinical In Vivo Studies
The successful design and execution of in vivo studies with this compound require careful consideration of several interconnected factors.
Conclusion
This compound, as a potent autotaxin inhibitor, holds significant promise as a novel anti-cancer agent. While direct in vivo data for this specific compound in cancer models is still emerging, the extensive research on other ATX inhibitors provides a solid foundation for designing robust preclinical studies. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers aiming to investigate the therapeutic potential of this compound in various animal models of cancer. Careful consideration of dosage, administration route, formulation, and choice of animal model will be crucial for obtaining meaningful and translatable results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of autotaxin activity with IOA‐289 decreases fibrosis in mouse E0771 breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluating Dual Activity LPA Receptor Pan-Antagonist/Autotaxin Inhibitors as Anti-Cancer Agents in vivo using Engineered Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E/Z)-HA155 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-HA155 is a novel small molecule inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP. GRP78 is a master regulator of the unfolded protein response (UPR) and plays a critical role in endoplasmic reticulum (ER) stress.[1] In various cancer cell lines, inhibition of GRP78's ATPase activity by HA155 has been shown to induce ER stress, leading to decreased cell viability, inhibition of proliferation, and induction of apoptosis.[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the effects of this compound on cancer cells.
Note on (E/Z) Isomerism: this compound is designated as a mixture of E and Z isomers, which are stereoisomers arising from restricted rotation around a double bond. Different isomers of a compound can exhibit distinct biological activities. While the available literature primarily discusses the effects of "HA155," further investigation into the synthesis and purification of individual E and Z isomers and a comparative analysis of their bioactivities is recommended for a more comprehensive understanding of the structure-activity relationship.
Data Presentation
The following tables summarize the dose- and time-dependent effects of HA155 on the viability of various lung cancer cell lines, as determined by the CCK-8 assay.
Table 1: Dose-Dependent Effect of HA155 on Cell Viability
| Cell Line | HA155 Concentration (µM) | Cell Viability (%) |
| A549 | 0 | 100 |
| 2 | ~85 | |
| 4 | ~70 | |
| 6 | ~55 | |
| 8 | ~45 | |
| 10 | ~40 | |
| H460 | 0 | 100 |
| 2 | ~90 | |
| 4 | ~80 | |
| 6 | ~65 | |
| 8 | ~50 | |
| 10 | ~45 | |
| H1975 | 0 | 100 |
| 2 | ~95 | |
| 4 | ~85 | |
| 6 | ~75 | |
| 8 | ~60 | |
| 10 | ~50 |
Data is approximated from graphical representations in the cited literature and should be confirmed by independent experiments.[2]
Table 2: Time-Dependent Effect of 10 µM HA155 on Cell Viability
| Cell Line | Treatment Time (hours) | Cell Viability (%) |
| A549 | 0 | 100 |
| 12 | ~80 | |
| 24 | ~60 | |
| 48 | ~40 | |
| H460 | 0 | 100 |
| 12 | ~85 | |
| 24 | ~65 | |
| 48 | ~45 | |
| H1975 | 0 | 100 |
| 12 | ~90 | |
| 24 | ~70 | |
| 48 | ~50 |
Data is approximated from graphical representations in the cited literature and should be confirmed by independent experiments.[2]
Signaling Pathway
This compound treatment induces ER stress and activates the Unfolded Protein Response (UPR) pathway. This is initiated by the inhibition of GRP78, which then releases its hold on three key ER stress sensors: PERK, IRE1α, and ATF6.
Caption: this compound induced Unfolded Protein Response pathway.
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on cell viability.
Materials:
-
Cancer cell lines (e.g., A549, H460, H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
CCK-8 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
Caption: CCK-8 cell viability assay workflow.
Cell Proliferation Assay (EdU Assay)
This protocol describes the use of the 5-ethynyl-2´-deoxyuridine (EdU) assay to measure DNA synthesis and cell proliferation.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Coverslips in a 24-well plate
-
This compound stock solution
-
EdU labeling solution (10 µM)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Add EdU labeling solution to a final concentration of 10 µM and incubate for 2 hours.
-
Wash the cells with PBS.
-
Fix the cells with fixative solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Add the Click-iT® reaction cocktail and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells.
Caption: EdU cell proliferation assay workflow.
Apoptosis Assay (Annexin V/PI Staining)
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PE
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC/PE and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Annexin V/PI apoptosis assay workflow.
References
Application Notes and Protocols for (E/Z)-HA155 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-HA155 is a novel small molecule inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), also known as BiP. GRP78 is a master regulator of the unfolded protein response (UPR) and plays a critical role in endoplasmic reticulum (ER) stress.[1] In various cancer cell lines, inhibition of GRP78's ATPase activity by HA155 has been shown to induce ER stress, leading to decreased cell viability, inhibition of proliferation, and induction of apoptosis.[1][2] These application notes provide detailed protocols for key in vitro assays to characterize the effects of this compound on cancer cells.
Note on (E/Z) Isomerism: this compound is designated as a mixture of E and Z isomers, which are stereoisomers arising from restricted rotation around a double bond. Different isomers of a compound can exhibit distinct biological activities. While the available literature primarily discusses the effects of "HA155," further investigation into the synthesis and purification of individual E and Z isomers and a comparative analysis of their bioactivities is recommended for a more comprehensive understanding of the structure-activity relationship.
Data Presentation
The following tables summarize the dose- and time-dependent effects of HA155 on the viability of various lung cancer cell lines, as determined by the CCK-8 assay.
Table 1: Dose-Dependent Effect of HA155 on Cell Viability
| Cell Line | HA155 Concentration (µM) | Cell Viability (%) |
| A549 | 0 | 100 |
| 2 | ~85 | |
| 4 | ~70 | |
| 6 | ~55 | |
| 8 | ~45 | |
| 10 | ~40 | |
| H460 | 0 | 100 |
| 2 | ~90 | |
| 4 | ~80 | |
| 6 | ~65 | |
| 8 | ~50 | |
| 10 | ~45 | |
| H1975 | 0 | 100 |
| 2 | ~95 | |
| 4 | ~85 | |
| 6 | ~75 | |
| 8 | ~60 | |
| 10 | ~50 |
Data is approximated from graphical representations in the cited literature and should be confirmed by independent experiments.[2]
Table 2: Time-Dependent Effect of 10 µM HA155 on Cell Viability
| Cell Line | Treatment Time (hours) | Cell Viability (%) |
| A549 | 0 | 100 |
| 12 | ~80 | |
| 24 | ~60 | |
| 48 | ~40 | |
| H460 | 0 | 100 |
| 12 | ~85 | |
| 24 | ~65 | |
| 48 | ~45 | |
| H1975 | 0 | 100 |
| 12 | ~90 | |
| 24 | ~70 | |
| 48 | ~50 |
Data is approximated from graphical representations in the cited literature and should be confirmed by independent experiments.[2]
Signaling Pathway
This compound treatment induces ER stress and activates the Unfolded Protein Response (UPR) pathway. This is initiated by the inhibition of GRP78, which then releases its hold on three key ER stress sensors: PERK, IRE1α, and ATF6.
Caption: this compound induced Unfolded Protein Response pathway.
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to determine the effect of this compound on cell viability.
Materials:
-
Cancer cell lines (e.g., A549, H460, H1975)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
CCK-8 reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank control (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability using the following formula: Cell Viability (%) = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
Caption: CCK-8 cell viability assay workflow.
Cell Proliferation Assay (EdU Assay)
This protocol describes the use of the 5-ethynyl-2´-deoxyuridine (EdU) assay to measure DNA synthesis and cell proliferation.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Coverslips in a 24-well plate
-
This compound stock solution
-
EdU labeling solution (10 µM)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Protocol:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Add EdU labeling solution to a final concentration of 10 µM and incubate for 2 hours.
-
Wash the cells with PBS.
-
Fix the cells with fixative solution for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with permeabilization solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Add the Click-iT® reaction cocktail and incubate for 30 minutes at room temperature, protected from light.
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the percentage of EdU-positive cells.
Caption: EdU cell proliferation assay workflow.
Apoptosis Assay (Annexin V/PI Staining)
This protocol details the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
6-well plates
-
This compound stock solution
-
Annexin V-FITC/PE
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC/PE and 5 µL of PI to the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Caption: Annexin V/PI apoptosis assay workflow.
References
Unraveling (E/Z)-HA155: From Synthesis to Cellular Application
For researchers, scientists, and drug development professionals, understanding the synthesis and application of novel chemical probes is paramount. This document provides a detailed overview of (E/Z)-HA155, a compound identified as a potent inhibitor of autotaxin, and outlines experimental protocols for its application in a research setting. Notably, the identifier "HA155" has been associated in some literature with the activation of Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK); however, the compound for which a detailed chemical structure and synthesis protocol is publicly available is a potent autotaxin inhibitor.
This application note will focus on the synthesis and purification of the autotaxin inhibitor this compound (CAS No. 1229652-22-5) and provide protocols for its use in studying the PERK signaling pathway, a critical component of the unfolded protein response (UPR).
Chemical Profile and Synthesis
This compound is a boronic acid-based compound that has demonstrated high potency in inhibiting autotaxin, with an IC50 value of 5.7 nM, by selectively binding to its catalytic threonine.[1][2]
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid |
| CAS Number | 1229652-22-5 |
| Molecular Formula | C24H19BFNO5S |
| Molecular Weight | 463.29 g/mol |
| Appearance | Solid powder |
| Purity | >98% |
Data sourced from MedKoo Biosciences.[1]
Purification Techniques
The purification of the final compound is critical to ensure high purity for biological assays. Common techniques employed for the purification of compounds like this compound include:
-
Flash Column Chromatography: This is a primary method for purifying crude reaction mixtures. A silica (B1680970) gel stationary phase is typically used with a gradient of organic solvents, such as ethyl acetate (B1210297) and hexanes, to separate the desired product from byproducts and unreacted starting materials.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving higher purity, reversed-phase preparative HPLC is often employed. A C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Recrystallization: If the compound is a stable solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly crystalline and pure product.
The purity of the final compound is typically assessed by analytical HPLC and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Application in Cellular Assays: Investigating the PERK Signaling Pathway
Although this compound is a documented autotaxin inhibitor, the interest in "HA155" as a PERK activator warrants providing a protocol for investigating its effects on the PERK signaling pathway. This pathway is a central arm of the Unfolded Protein Response (UPR), which is activated by endoplasmic reticulum (ER) stress.[3][4][5]
PERK Signaling Pathway
Upon ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from PERK, leading to PERK dimerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, reducing the protein load on the ER. Paradoxically, phosphorylated eIF2α selectively enhances the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).
Experimental Workflow: Cell-Based Assay for PERK Activation
This protocol describes a general workflow to assess the ability of a test compound like this compound to activate the PERK pathway in a cell-based assay.
Protocol:
-
Cell Culture:
-
Plate a suitable cell line (e.g., HEK293T, HeLa, or a researcher-specific line) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
-
Prepare working solutions by diluting the stock solution in cell culture medium to the desired final concentrations.
-
Prepare a positive control (e.g., Thapsigargin, a known ER stress inducer) and a vehicle control (DMSO).
-
-
Compound Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the test compound, positive control, or vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 1, 3, 6, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein assay such as the bicinchoninic acid (BCA) assay.
-
-
Western Blot Analysis:
-
Normalize the protein samples to the same concentration with lysis buffer and sample loading buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against key PERK pathway proteins:
-
Phospho-PERK (Thr980)
-
Total PERK
-
Phospho-eIF2α (Ser51)
-
Total eIF2α
-
ATF4
-
CHOP
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the levels of phosphorylated proteins to their total protein counterparts and the levels of target proteins to the loading control.
-
Compare the effects of this compound treatment to the vehicle and positive controls.
-
Table 2: Reagents and Suggested Concentrations for PERK Activation Assay
| Reagent | Supplier | Purpose | Suggested Concentration |
| This compound | MedKoo Biosciences | Test Compound | 0.1 - 10 µM (titration recommended) |
| Thapsigargin | Sigma-Aldrich | Positive Control | 1 µM |
| DMSO | Sigma-Aldrich | Vehicle Control | <0.1% |
| Primary Antibodies | Cell Signaling Tech. | Protein Detection | As per manufacturer's instructions |
| Secondary Antibodies | Cell Signaling Tech. | Signal Amplification | As per manufacturer's instructions |
This comprehensive guide provides researchers with the necessary information to understand the chemical nature of this compound and to design and execute experiments to investigate its biological activity, particularly in the context of the PERK signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Identification and characterization of PERK activators by phenotypic screening and their effects on NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of PERK Activators by Phenotypic Screening and Their Effects on NRF2 Activation | PLOS One [journals.plos.org]
- 5. Identification and Characterization of PERK Activators by Phenotypic Screening and Their Effects on NRF2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling (E/Z)-HA155: From Synthesis to Cellular Application
For researchers, scientists, and drug development professionals, understanding the synthesis and application of novel chemical probes is paramount. This document provides a detailed overview of (E/Z)-HA155, a compound identified as a potent inhibitor of autotaxin, and outlines experimental protocols for its application in a research setting. Notably, the identifier "HA155" has been associated in some literature with the activation of Protein Kinase RNA-like Endoplasmic Reticulum Kinase (PERK); however, the compound for which a detailed chemical structure and synthesis protocol is publicly available is a potent autotaxin inhibitor.
This application note will focus on the synthesis and purification of the autotaxin inhibitor this compound (CAS No. 1229652-22-5) and provide protocols for its use in studying the PERK signaling pathway, a critical component of the unfolded protein response (UPR).
Chemical Profile and Synthesis
This compound is a boronic acid-based compound that has demonstrated high potency in inhibiting autotaxin, with an IC50 value of 5.7 nM, by selectively binding to its catalytic threonine.[1][2]
Table 1: Chemical Properties of this compound
| Property | Value |
| IUPAC Name | B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid |
| CAS Number | 1229652-22-5 |
| Molecular Formula | C24H19BFNO5S |
| Molecular Weight | 463.29 g/mol |
| Appearance | Solid powder |
| Purity | >98% |
Data sourced from MedKoo Biosciences.[1]
Purification Techniques
The purification of the final compound is critical to ensure high purity for biological assays. Common techniques employed for the purification of compounds like this compound include:
-
Flash Column Chromatography: This is a primary method for purifying crude reaction mixtures. A silica gel stationary phase is typically used with a gradient of organic solvents, such as ethyl acetate and hexanes, to separate the desired product from byproducts and unreacted starting materials.
-
Preparative High-Performance Liquid Chromatography (HPLC): For achieving higher purity, reversed-phase preparative HPLC is often employed. A C18 column is commonly used with a mobile phase consisting of a mixture of water and acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Recrystallization: If the compound is a stable solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain a highly crystalline and pure product.
The purity of the final compound is typically assessed by analytical HPLC and characterized by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
Application in Cellular Assays: Investigating the PERK Signaling Pathway
Although this compound is a documented autotaxin inhibitor, the interest in "HA155" as a PERK activator warrants providing a protocol for investigating its effects on the PERK signaling pathway. This pathway is a central arm of the Unfolded Protein Response (UPR), which is activated by endoplasmic reticulum (ER) stress.[3][4][5]
PERK Signaling Pathway
Upon ER stress, the chaperone protein BiP (Binding immunoglobulin protein) dissociates from PERK, leading to PERK dimerization and autophosphorylation. Activated PERK then phosphorylates the α-subunit of eukaryotic initiation factor 2 (eIF2α). This phosphorylation leads to a global attenuation of protein synthesis, reducing the protein load on the ER. Paradoxically, phosphorylated eIF2α selectively enhances the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates the expression of genes involved in amino acid metabolism, antioxidant responses, and apoptosis, including the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).
Experimental Workflow: Cell-Based Assay for PERK Activation
This protocol describes a general workflow to assess the ability of a test compound like this compound to activate the PERK pathway in a cell-based assay.
Protocol:
-
Cell Culture:
-
Plate a suitable cell line (e.g., HEK293T, HeLa, or a researcher-specific line) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare working solutions by diluting the stock solution in cell culture medium to the desired final concentrations.
-
Prepare a positive control (e.g., Thapsigargin, a known ER stress inducer) and a vehicle control (DMSO).
-
-
Compound Treatment:
-
Remove the old medium from the cells and replace it with the medium containing the test compound, positive control, or vehicle control.
-
Incubate the cells for a predetermined time course (e.g., 1, 3, 6, 12, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a protein assay such as the bicinchoninic acid (BCA) assay.
-
-
Western Blot Analysis:
-
Normalize the protein samples to the same concentration with lysis buffer and sample loading buffer.
-
Separate the protein samples by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies against key PERK pathway proteins:
-
Phospho-PERK (Thr980)
-
Total PERK
-
Phospho-eIF2α (Ser51)
-
Total eIF2α
-
ATF4
-
CHOP
-
A loading control (e.g., β-actin or GAPDH)
-
-
Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the levels of phosphorylated proteins to their total protein counterparts and the levels of target proteins to the loading control.
-
Compare the effects of this compound treatment to the vehicle and positive controls.
-
Table 2: Reagents and Suggested Concentrations for PERK Activation Assay
| Reagent | Supplier | Purpose | Suggested Concentration |
| This compound | MedKoo Biosciences | Test Compound | 0.1 - 10 µM (titration recommended) |
| Thapsigargin | Sigma-Aldrich | Positive Control | 1 µM |
| DMSO | Sigma-Aldrich | Vehicle Control | <0.1% |
| Primary Antibodies | Cell Signaling Tech. | Protein Detection | As per manufacturer's instructions |
| Secondary Antibodies | Cell Signaling Tech. | Signal Amplification | As per manufacturer's instructions |
This comprehensive guide provides researchers with the necessary information to understand the chemical nature of this compound and to design and execute experiments to investigate its biological activity, particularly in the context of the PERK signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Identification and characterization of PERK activators by phenotypic screening and their effects on NRF2 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and Characterization of PERK Activators by Phenotypic Screening and Their Effects on NRF2 Activation | PLOS One [journals.plos.org]
- 5. Identification and Characterization of PERK Activators by Phenotypic Screening and Their Effects on NRF2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (E/Z)-HA155
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-HA155 is a promising small molecule with potential therapeutic applications. As with any drug development candidate, robust and reliable analytical methods for its quantification in various matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantitative analysis of the E and Z isomers of HA155 using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines a potential signaling pathway influenced by HA155.
I. Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and reliable technique for the quantification of small molecules. The following protocol is optimized for the separation and quantification of this compound isomers.
Experimental Protocol: HPLC-UV Quantification of this compound
1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724).
-
(E)-HA155 and (Z)-HA155 reference standards.
-
Acetonitrile (HPLC grade), Formic acid (LC-MS grade), and ultrapure water.
2. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 10.0 70 12.0 95 15.0 95 15.1 30 | 20.0 | 30 |
3. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve (E)-HA155 and (Z)-HA155 reference standards in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenate) should be subjected to protein precipitation with three volumes of cold acetonitrile containing an internal standard. Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant is then evaporated to dryness and reconstituted in the initial mobile phase conditions.
Data Presentation: HPLC-UV Method Validation Summary
| Parameter | (E)-HA155 | (Z)-HA155 |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 1.0 |
| Intra-day Precision (%RSD) | < 2% | < 2% |
| Inter-day Precision (%RSD) | < 3% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
II. Quantitative Analysis by LC-MS/MS
For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Experimental Protocol: LC-MS/MS Quantification of this compound
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole).
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
(E)-HA155 and (Z)-HA155 reference standards.
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound.
2. LC and MS Conditions
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 3.0 80 4.0 95 5.0 95 5.1 20 | 7.0 | 20 |
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(E)-HA155: Precursor ion > Product ion 1, Product ion 2
-
(Z)-HA155: Precursor ion > Product ion 1, Product ion 2
-
Internal Standard: Precursor ion > Product ion
-
3. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): As described for the HPLC-UV method.
-
Calibration Standards: Prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL in the appropriate biological matrix.
-
Sample Preparation: Utilize solid-phase extraction (SPE) for sample clean-up to minimize matrix effects. The specific SPE protocol will depend on the matrix.
Data Presentation: LC-MS/MS Method Validation Summary
| Parameter | (E)-HA155 | (Z)-HA155 |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 0.3 | 0.3 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 |
| Intra-day Precision (%RSD) | < 5% | < 5% |
| Inter-day Precision (%RSD) | < 7% | < 7% |
| Accuracy (% Recovery) | 95 - 105% | 96 - 104% |
| Matrix Effect (%) | 92 - 108% | 93 - 107% |
III. Signaling Pathway and Experimental Workflow Diagrams
To understand the biological context of this compound's action, it is essential to visualize its potential interactions within cellular signaling pathways. The following diagrams illustrate a hypothetical signaling cascade that could be modulated by HA155 and the general experimental workflows for its quantification.
Caption: General experimental workflow for the quantification of this compound.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway modulated by this compound.
Application Notes and Protocols for the Quantification of (E/Z)-HA155
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-HA155 is a promising small molecule with potential therapeutic applications. As with any drug development candidate, robust and reliable analytical methods for its quantification in various matrices are crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides detailed application notes and protocols for the quantitative analysis of the E and Z isomers of HA155 using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines a potential signaling pathway influenced by HA155.
I. Quantitative Analysis by HPLC-UV
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely accessible and reliable technique for the quantification of small molecules. The following protocol is optimized for the separation and quantification of this compound isomers.
Experimental Protocol: HPLC-UV Quantification of this compound
1. Instrumentation and Materials
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
(E)-HA155 and (Z)-HA155 reference standards.
-
Acetonitrile (HPLC grade), Formic acid (LC-MS grade), and ultrapure water.
2. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 254 nm
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 10.0 70 12.0 95 15.0 95 15.1 30 | 20.0 | 30 |
3. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve (E)-HA155 and (Z)-HA155 reference standards in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Biological samples (e.g., plasma, tissue homogenate) should be subjected to protein precipitation with three volumes of cold acetonitrile containing an internal standard. Centrifuge at 10,000 x g for 10 minutes at 4°C. The supernatant is then evaporated to dryness and reconstituted in the initial mobile phase conditions.
Data Presentation: HPLC-UV Method Validation Summary
| Parameter | (E)-HA155 | (Z)-HA155 |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | 0.3 | 0.3 |
| Limit of Quantification (LOQ) (µg/mL) | 1.0 | 1.0 |
| Intra-day Precision (%RSD) | < 2% | < 2% |
| Inter-day Precision (%RSD) | < 3% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
II. Quantitative Analysis by LC-MS/MS
For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the method of choice.
Experimental Protocol: LC-MS/MS Quantification of this compound
1. Instrumentation and Materials
-
LC-MS/MS system (e.g., Triple Quadrupole).
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
(E)-HA155 and (Z)-HA155 reference standards.
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound.
2. LC and MS Conditions
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 3.0 80 4.0 95 5.0 95 5.1 20 | 7.0 | 20 |
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(E)-HA155: Precursor ion > Product ion 1, Product ion 2
-
(Z)-HA155: Precursor ion > Product ion 1, Product ion 2
-
Internal Standard: Precursor ion > Product ion
-
3. Standard and Sample Preparation
-
Stock Solutions (1 mg/mL): As described for the HPLC-UV method.
-
Calibration Standards: Prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL in the appropriate biological matrix.
-
Sample Preparation: Utilize solid-phase extraction (SPE) for sample clean-up to minimize matrix effects. The specific SPE protocol will depend on the matrix.
Data Presentation: LC-MS/MS Method Validation Summary
| Parameter | (E)-HA155 | (Z)-HA155 |
| Linearity Range (ng/mL) | 1 - 1000 | 1 - 1000 |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 |
| Limit of Detection (LOD) (ng/mL) | 0.3 | 0.3 |
| Limit of Quantification (LOQ) (ng/mL) | 1.0 | 1.0 |
| Intra-day Precision (%RSD) | < 5% | < 5% |
| Inter-day Precision (%RSD) | < 7% | < 7% |
| Accuracy (% Recovery) | 95 - 105% | 96 - 104% |
| Matrix Effect (%) | 92 - 108% | 93 - 107% |
III. Signaling Pathway and Experimental Workflow Diagrams
To understand the biological context of this compound's action, it is essential to visualize its potential interactions within cellular signaling pathways. The following diagrams illustrate a hypothetical signaling cascade that could be modulated by HA155 and the general experimental workflows for its quantification.
Caption: General experimental workflow for the quantification of this compound.
Caption: Hypothetical PI3K/Akt/mTOR signaling pathway modulated by this compound.
Application Notes and Protocols for (E/Z)-HA155 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-HA155 is a potent and specific small molecule inhibitor of the endoplasmic reticulum (ER) chaperone BiP (Binding immunoglobulin protein), also known as GRP78 or HSPA5.[1][2] BiP is a master regulator of the Unfolded Protein Response (UPR), a critical cellular stress response pathway.[3] In many cancer cells, the UPR is constitutively activated to manage the high load of misfolded proteins resulting from rapid proliferation and altered metabolism. By inhibiting the ATPase activity of BiP, this compound induces ER stress, leading to cancer cell death through the concomitant induction of apoptosis and autophagy.[1][2][3] This makes this compound a promising candidate for cancer therapy, particularly in aggressive and treatment-resistant tumors like melanoma.[2][3] High-throughput screening (HTS) plays a crucial role in identifying and characterizing compounds like this compound that modulate ER stress pathways. These application notes provide detailed protocols and data presentation guidelines for the use of this compound in HTS campaigns.
Mechanism of Action: Induction of the Unfolded Protein Response
Under normal conditions, BiP binds to the luminal domains of three ER stress sensors: PERK, IRE1α, and ATF6, keeping them in an inactive state. An accumulation of unfolded or misfolded proteins in the ER causes BiP to dissociate from these sensors to assist in protein folding. This dissociation activates the three branches of the UPR, which collectively aim to restore ER homeostasis. However, if the ER stress is prolonged or severe, the UPR will instead trigger apoptosis. This compound's inhibition of BiP's ATPase activity mimics this accumulation of unfolded proteins, leading to a robust and sustained activation of the UPR and subsequent cell death in cancer cells that are reliant on this pathway for survival.
Caption: The Unfolded Protein Response (UPR) pathway activated by this compound.
Quantitative Data Summary
The following table summarizes representative IC50 values for this compound and other BiP inhibitors in various cancer cell lines. This data is crucial for determining appropriate concentration ranges for high-throughput screening assays.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A375 | Melanoma | 1-2.5 | [1] |
| This compound | BRAF-inhibitor resistant Melanoma cells | Melanoma | Not specified, but high efficacy | [1][2] |
| VH1019 (a GRP78 inhibitor) | MCF-7 | Breast Cancer | 12.7 |
Experimental Protocols
High-Throughput Screening Workflow for BiP/GRP78 Inhibitors
The following diagram outlines a typical workflow for a high-throughput screen to identify inhibitors of BiP/GRP78, such as this compound.
Caption: High-throughput screening workflow for BiP/GRP78 inhibitors.
Protocol 1: Cell Viability HTS Assay Using a Luminescence-Based Readout
This protocol is designed to identify compounds that reduce the viability of cancer cells, a primary effect of BiP inhibition.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
384-well white, clear-bottom assay plates
-
This compound (as a positive control)
-
DMSO (as a negative control)
-
Compound library
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate using an automated dispenser.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare compound plates by diluting the compound library and controls in culture medium. The final concentration of DMSO should be kept below 0.5%.
-
Using an automated liquid handler, transfer 10 µL of the compound dilutions to the corresponding wells of the cell plates.
-
Include wells with cells treated with a known concentration of this compound as a positive control for inhibition and wells with cells treated with DMSO as a negative control (100% viability).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Readout:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the DMSO-treated controls.
-
Determine the Z' factor to assess the quality of the assay.
-
Identify hits based on a predefined threshold of viability reduction.
-
Perform dose-response curves for hit compounds to determine their IC50 values.
-
Protocol 2: GRP78 Promoter-Driven Reporter HTS Assay
This protocol is a more direct measure of ER stress induction by screening for compounds that activate the GRP78 promoter.
Materials:
-
A stable cell line expressing a reporter gene (e.g., luciferase or β-lactamase) under the control of the GRP78 promoter.
-
Complete cell culture medium with appropriate selection antibiotics.
-
384-well assay plates.
-
This compound (as a positive control).
-
Thapsigargin or Tunicamycin (as alternative positive controls for ER stress induction).
-
DMSO (as a negative control).
-
Compound library.
-
Luciferase or β-lactamase assay reagent.
-
Luminometer or fluorescence plate reader.
Methodology:
-
Cell Seeding:
-
Seed the reporter cell line in 384-well plates as described in Protocol 1.
-
-
Compound Addition:
-
Add the compound library and controls to the cell plates as described in Protocol 1.
-
-
Incubation:
-
Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator. This shorter incubation time is often sufficient to detect promoter activation.
-
-
Assay Readout:
-
Equilibrate the plates and the appropriate reporter assay reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Incubate as required to allow for the enzymatic reaction to proceed.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter signal to a measure of cell viability (e.g., from a multiplexed assay) to exclude cytotoxic compounds that may interfere with the reporter signal.
-
Calculate the fold activation of the GRP78 promoter relative to the DMSO-treated controls.
-
Identify hits that significantly activate the reporter gene.
-
Confirm hits in secondary assays to validate their mechanism of action.
-
Conclusion
This compound is a valuable tool compound for studying the role of BiP/GRP78 and the UPR in cancer biology. The high-throughput screening protocols detailed in these application notes provide a robust framework for the identification and characterization of novel BiP inhibitors. By employing these methods, researchers can accelerate the discovery of new therapeutic agents that target the ER stress response in cancer and other diseases.
References
Application Notes and Protocols for (E/Z)-HA155 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-HA155 is a potent and specific small molecule inhibitor of the endoplasmic reticulum (ER) chaperone BiP (Binding immunoglobulin protein), also known as GRP78 or HSPA5.[1][2] BiP is a master regulator of the Unfolded Protein Response (UPR), a critical cellular stress response pathway.[3] In many cancer cells, the UPR is constitutively activated to manage the high load of misfolded proteins resulting from rapid proliferation and altered metabolism. By inhibiting the ATPase activity of BiP, this compound induces ER stress, leading to cancer cell death through the concomitant induction of apoptosis and autophagy.[1][2][3] This makes this compound a promising candidate for cancer therapy, particularly in aggressive and treatment-resistant tumors like melanoma.[2][3] High-throughput screening (HTS) plays a crucial role in identifying and characterizing compounds like this compound that modulate ER stress pathways. These application notes provide detailed protocols and data presentation guidelines for the use of this compound in HTS campaigns.
Mechanism of Action: Induction of the Unfolded Protein Response
Under normal conditions, BiP binds to the luminal domains of three ER stress sensors: PERK, IRE1α, and ATF6, keeping them in an inactive state. An accumulation of unfolded or misfolded proteins in the ER causes BiP to dissociate from these sensors to assist in protein folding. This dissociation activates the three branches of the UPR, which collectively aim to restore ER homeostasis. However, if the ER stress is prolonged or severe, the UPR will instead trigger apoptosis. This compound's inhibition of BiP's ATPase activity mimics this accumulation of unfolded proteins, leading to a robust and sustained activation of the UPR and subsequent cell death in cancer cells that are reliant on this pathway for survival.
Caption: The Unfolded Protein Response (UPR) pathway activated by this compound.
Quantitative Data Summary
The following table summarizes representative IC50 values for this compound and other BiP inhibitors in various cancer cell lines. This data is crucial for determining appropriate concentration ranges for high-throughput screening assays.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | A375 | Melanoma | 1-2.5 | [1] |
| This compound | BRAF-inhibitor resistant Melanoma cells | Melanoma | Not specified, but high efficacy | [1][2] |
| VH1019 (a GRP78 inhibitor) | MCF-7 | Breast Cancer | 12.7 |
Experimental Protocols
High-Throughput Screening Workflow for BiP/GRP78 Inhibitors
The following diagram outlines a typical workflow for a high-throughput screen to identify inhibitors of BiP/GRP78, such as this compound.
Caption: High-throughput screening workflow for BiP/GRP78 inhibitors.
Protocol 1: Cell Viability HTS Assay Using a Luminescence-Based Readout
This protocol is designed to identify compounds that reduce the viability of cancer cells, a primary effect of BiP inhibition.
Materials:
-
Cancer cell line of interest (e.g., A375 melanoma cells)
-
Complete cell culture medium
-
384-well white, clear-bottom assay plates
-
This compound (as a positive control)
-
DMSO (as a negative control)
-
Compound library
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
-
Luminometer plate reader
Methodology:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium to a final concentration of 1 x 10^5 cells/mL.
-
Dispense 40 µL of the cell suspension into each well of a 384-well plate using an automated dispenser.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Addition:
-
Prepare compound plates by diluting the compound library and controls in culture medium. The final concentration of DMSO should be kept below 0.5%.
-
Using an automated liquid handler, transfer 10 µL of the compound dilutions to the corresponding wells of the cell plates.
-
Include wells with cells treated with a known concentration of this compound as a positive control for inhibition and wells with cells treated with DMSO as a negative control (100% viability).
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Readout:
-
Equilibrate the assay plates and the CellTiter-Glo® reagent to room temperature.
-
Add 25 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each well relative to the DMSO-treated controls.
-
Determine the Z' factor to assess the quality of the assay.
-
Identify hits based on a predefined threshold of viability reduction.
-
Perform dose-response curves for hit compounds to determine their IC50 values.
-
Protocol 2: GRP78 Promoter-Driven Reporter HTS Assay
This protocol is a more direct measure of ER stress induction by screening for compounds that activate the GRP78 promoter.
Materials:
-
A stable cell line expressing a reporter gene (e.g., luciferase or β-lactamase) under the control of the GRP78 promoter.
-
Complete cell culture medium with appropriate selection antibiotics.
-
384-well assay plates.
-
This compound (as a positive control).
-
Thapsigargin or Tunicamycin (as alternative positive controls for ER stress induction).
-
DMSO (as a negative control).
-
Compound library.
-
Luciferase or β-lactamase assay reagent.
-
Luminometer or fluorescence plate reader.
Methodology:
-
Cell Seeding:
-
Seed the reporter cell line in 384-well plates as described in Protocol 1.
-
-
Compound Addition:
-
Add the compound library and controls to the cell plates as described in Protocol 1.
-
-
Incubation:
-
Incubate the plates for 16-24 hours at 37°C in a 5% CO2 incubator. This shorter incubation time is often sufficient to detect promoter activation.
-
-
Assay Readout:
-
Equilibrate the plates and the appropriate reporter assay reagent to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Incubate as required to allow for the enzymatic reaction to proceed.
-
Measure the luminescence or fluorescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the reporter signal to a measure of cell viability (e.g., from a multiplexed assay) to exclude cytotoxic compounds that may interfere with the reporter signal.
-
Calculate the fold activation of the GRP78 promoter relative to the DMSO-treated controls.
-
Identify hits that significantly activate the reporter gene.
-
Confirm hits in secondary assays to validate their mechanism of action.
-
Conclusion
This compound is a valuable tool compound for studying the role of BiP/GRP78 and the UPR in cancer biology. The high-throughput screening protocols detailed in these application notes provide a robust framework for the identification and characterization of novel BiP inhibitors. By employing these methods, researchers can accelerate the discovery of new therapeutic agents that target the ER stress response in cancer and other diseases.
References
Application Notes and Protocols for (E/Z)-HA155 Formulation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-HA155 is a potent, boronic acid-based inhibitor of autotaxin (ATX), with an IC50 of 5.7 nM.[1] Autotaxin is a key enzyme responsible for the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, fibrosis, and cancer progression.[2][3][4] Consequently, the inhibition of autotaxin presents a promising therapeutic strategy for various diseases.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, protocols for its formulation for in vivo studies, and its effects on downstream signaling pathways.
Mechanism of Action
This compound selectively binds to the catalytic threonine residue within the active site of autotaxin, effectively blocking its enzymatic activity.[1] This inhibition prevents the conversion of LPC to LPA. LPA exerts its biological effects by activating a family of G protein-coupled receptors (GPCRs), primarily LPAR1-6.[5][6][7][8] These receptors couple to various G proteins, including Gαi, Gαq, and Gα12/13, to initiate downstream signaling cascades that regulate cellular functions. By reducing the production of LPA, this compound attenuates the activation of these signaling pathways, thereby mitigating the pathological cellular responses driven by LPA.
Quantitative Data Summary
Due to the limited availability of specific in vivo formulation data for this compound in the public domain, the following tables provide representative data for a hypothetical in vivo study in a murine model. These values are based on typical formulation parameters for poorly soluble compounds and the known in vitro potency of HA155.
Table 1: this compound In Vitro Activity
| Parameter | Value | Reference |
| Target | Autotaxin (ATX) | [1] |
| IC50 | 5.7 nM | [1] |
| Binding Site | Catalytic Threonine | [1] |
Table 2: Representative In Vivo Formulation for Oral Gavage in Mice
| Component | Concentration | Purpose |
| This compound | 1 - 10 mg/mL | Active Pharmaceutical Ingredient |
| Vehicle | 0.5% (w/v) Carboxymethylcellulose (CMC) in water | Suspending agent |
| Solubilizing Agent | 2% (v/v) Tween 80 | Surfactant to improve wettability |
| pH | 7.0 - 7.5 | To ensure stability |
Table 3: Representative Dosing Regimen for a Murine Cancer Model
| Parameter | Value |
| Animal Model | Nude mice bearing human tumor xenografts |
| Route of Administration | Oral gavage |
| Dose | 10 - 50 mg/kg |
| Dosing Frequency | Once daily |
| Study Duration | 28 days |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in rodents. Due to its poor aqueous solubility, a vehicle containing a suspending agent and a surfactant is necessary.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
-
pH meter
-
Sterile tubes for storage
Procedure:
-
Prepare the Vehicle:
-
In a sterile beaker, add 0.5 g of CMC to 100 mL of sterile, deionized water while stirring continuously with a magnetic stirrer.
-
Heat the solution to 40-50°C to aid in the dissolution of CMC.
-
Continue stirring until the CMC is fully dissolved and the solution is clear.
-
Allow the vehicle to cool to room temperature.
-
Add 2 mL of Tween 80 to the CMC solution and mix thoroughly.
-
Adjust the pH of the vehicle to 7.0 - 7.5 using sterile NaOH or HCl if necessary.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired final concentration (e.g., 100 mg for a 1 mg/mL solution in 100 mL).
-
Slowly add the this compound powder to the prepared vehicle while vortexing or stirring vigorously.
-
Continue mixing for at least 30 minutes to ensure a homogenous suspension.
-
For a more uniform particle size, the suspension can be further processed using a homogenizer.
-
-
Storage:
-
Store the formulation in sterile, light-protected tubes at 2-8°C.
-
Before each use, vortex the suspension thoroughly to ensure uniform distribution of the compound.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a representative study to evaluate the anti-tumor efficacy of this compound in a murine xenograft model.
Materials and Animals:
-
Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old
-
Cancer cell line known to be responsive to LPA signaling
-
Matrigel or other appropriate extracellular matrix
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (0.5% CMC, 2% Tween 80 in water)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer the this compound formulation or vehicle control daily via oral gavage at the predetermined dose.
-
Monitor the body weight and general health of the mice daily.
-
-
Efficacy Evaluation:
-
Measure tumor volumes every 2-3 days throughout the study.
-
At the end of the study (e.g., day 28 or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
Visualizations
Caption: this compound inhibits the ATX-LPA signaling pathway.
Caption: Workflow for formulation and in vivo efficacy testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of lysophosphatidic acid and its receptors in health and disease: novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E/Z)-HA155 Formulation in In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E/Z)-HA155 is a potent, boronic acid-based inhibitor of autotaxin (ATX), with an IC50 of 5.7 nM.[1] Autotaxin is a key enzyme responsible for the hydrolysis of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA), a bioactive signaling lipid. The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, fibrosis, and cancer progression.[2][3][4] Consequently, the inhibition of autotaxin presents a promising therapeutic strategy for various diseases.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, protocols for its formulation for in vivo studies, and its effects on downstream signaling pathways.
Mechanism of Action
This compound selectively binds to the catalytic threonine residue within the active site of autotaxin, effectively blocking its enzymatic activity.[1] This inhibition prevents the conversion of LPC to LPA. LPA exerts its biological effects by activating a family of G protein-coupled receptors (GPCRs), primarily LPAR1-6.[5][6][7][8] These receptors couple to various G proteins, including Gαi, Gαq, and Gα12/13, to initiate downstream signaling cascades that regulate cellular functions. By reducing the production of LPA, this compound attenuates the activation of these signaling pathways, thereby mitigating the pathological cellular responses driven by LPA.
Quantitative Data Summary
Due to the limited availability of specific in vivo formulation data for this compound in the public domain, the following tables provide representative data for a hypothetical in vivo study in a murine model. These values are based on typical formulation parameters for poorly soluble compounds and the known in vitro potency of HA155.
Table 1: this compound In Vitro Activity
| Parameter | Value | Reference |
| Target | Autotaxin (ATX) | [1] |
| IC50 | 5.7 nM | [1] |
| Binding Site | Catalytic Threonine | [1] |
Table 2: Representative In Vivo Formulation for Oral Gavage in Mice
| Component | Concentration | Purpose |
| This compound | 1 - 10 mg/mL | Active Pharmaceutical Ingredient |
| Vehicle | 0.5% (w/v) Carboxymethylcellulose (CMC) in water | Suspending agent |
| Solubilizing Agent | 2% (v/v) Tween 80 | Surfactant to improve wettability |
| pH | 7.0 - 7.5 | To ensure stability |
Table 3: Representative Dosing Regimen for a Murine Cancer Model
| Parameter | Value |
| Animal Model | Nude mice bearing human tumor xenografts |
| Route of Administration | Oral gavage |
| Dose | 10 - 50 mg/kg |
| Dosing Frequency | Once daily |
| Study Duration | 28 days |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration
This protocol describes the preparation of a suspension of this compound suitable for oral gavage in rodents. Due to its poor aqueous solubility, a vehicle containing a suspending agent and a surfactant is necessary.
Materials:
-
This compound powder
-
Carboxymethylcellulose (CMC), low viscosity
-
Tween 80 (Polysorbate 80)
-
Sterile, deionized water
-
Magnetic stirrer and stir bar
-
Homogenizer (optional)
-
pH meter
-
Sterile tubes for storage
Procedure:
-
Prepare the Vehicle:
-
In a sterile beaker, add 0.5 g of CMC to 100 mL of sterile, deionized water while stirring continuously with a magnetic stirrer.
-
Heat the solution to 40-50°C to aid in the dissolution of CMC.
-
Continue stirring until the CMC is fully dissolved and the solution is clear.
-
Allow the vehicle to cool to room temperature.
-
Add 2 mL of Tween 80 to the CMC solution and mix thoroughly.
-
Adjust the pH of the vehicle to 7.0 - 7.5 using sterile NaOH or HCl if necessary.
-
-
Prepare the this compound Suspension:
-
Weigh the required amount of this compound powder based on the desired final concentration (e.g., 100 mg for a 1 mg/mL solution in 100 mL).
-
Slowly add the this compound powder to the prepared vehicle while vortexing or stirring vigorously.
-
Continue mixing for at least 30 minutes to ensure a homogenous suspension.
-
For a more uniform particle size, the suspension can be further processed using a homogenizer.
-
-
Storage:
-
Store the formulation in sterile, light-protected tubes at 2-8°C.
-
Before each use, vortex the suspension thoroughly to ensure uniform distribution of the compound.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a representative study to evaluate the anti-tumor efficacy of this compound in a murine xenograft model.
Materials and Animals:
-
Immunocompromised mice (e.g., BALB/c nude mice), 6-8 weeks old
-
Cancer cell line known to be responsive to LPA signaling
-
Matrigel or other appropriate extracellular matrix
-
This compound formulation (prepared as in Protocol 1)
-
Vehicle control (0.5% CMC, 2% Tween 80 in water)
-
Calipers for tumor measurement
-
Standard animal housing and care facilities
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer the this compound formulation or vehicle control daily via oral gavage at the predetermined dose.
-
Monitor the body weight and general health of the mice daily.
-
-
Efficacy Evaluation:
-
Measure tumor volumes every 2-3 days throughout the study.
-
At the end of the study (e.g., day 28 or when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor weights between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).
-
Visualizations
Caption: this compound inhibits the ATX-LPA signaling pathway.
Caption: Workflow for formulation and in vivo efficacy testing.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Characterization, and in vivo Evaluation of a Novel Potent Autotaxin-Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of BI-2545: A Novel Autotaxin Inhibitor That Significantly Reduces LPA Levels in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of lysophosphatidic acid and its receptors in health and disease: novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E/Z)-HA155 in Research
(E/Z)-HA155 , also known as HA155 or Autotaxin Inhibitor IV , is a potent and selective inhibitor of the enzyme autotaxin (ATX).[1][2] It is a boronic acid-based compound that functions by selectively binding to the catalytic threonine residue of autotaxin.[2][3] While a powerful tool for studying the autotaxin signaling pathway, it is important to note that current research does not indicate that this compound is itself a fluorescent molecule used for direct imaging applications like fluorescence microscopy. Instead, its utility in studies involving fluorescence is primarily as an inhibitor in enzymatic assays where a fluorescent readout is used to quantify autotaxin activity.[4]
These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in research settings, particularly in the context of in vitro enzymatic assays.
Mechanism of Action
Autotaxin (ATX) is a key enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA).[5][6] LPA is a signaling molecule that interacts with several G protein-coupled receptors, influencing a wide range of cellular processes, including cell proliferation, migration, and survival.[5] Dysregulation of the ATX-LPA signaling axis has been implicated in various pathological conditions, such as cancer and fibrosis.[5][7]
This compound exerts its inhibitory effect by forming a reversible covalent bond with the catalytic threonine residue (Thr209) in the active site of autotaxin.[3][8] This binding event blocks the substrate (LPC) from accessing the active site, thereby inhibiting the production of LPA. The boronic acid moiety of HA155 is crucial for this interaction.[3][8]
Applications in Research
Given its potent and selective inhibition of autotaxin, this compound is a valuable research tool for:
-
Studying the ATX-LPA signaling pathway: By inhibiting ATX, researchers can investigate the downstream effects of reduced LPA production on various cellular functions.
-
Validating autotaxin as a therapeutic target: The use of HA155 in preclinical studies helps to understand the therapeutic potential of targeting autotaxin in diseases like cancer and fibrosis.[5][8]
-
Screening for novel autotaxin inhibitors: HA155 can be used as a reference compound in high-throughput screening assays to identify new and potentially more effective ATX inhibitors.
-
Investigating the role of ATX in platelet aggregation: HA155 has been shown to block thrombin-induced LPA secretion in platelets, making it useful for studying the role of ATX in thrombosis.
Quantitative Data for this compound
| Property | Value | Source |
| Synonyms | HA155, Autotaxin Inhibitor IV | [1][2] |
| CAS Number | 1229652-22-5 | [1][2] |
| Molecular Formula | C24H19BFNO5S | [1] |
| Molecular Weight | 463.29 g/mol | [1][2] |
| IC50 | 5.7 nM | [1][2] |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL) | [1] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Protect from light. | [1] |
Signaling Pathway Diagram
The following diagram illustrates the autotaxin signaling pathway and the inhibitory action of this compound.
Caption: Autotaxin (ATX) converts LPC to LPA, which activates downstream cellular responses. This compound inhibits ATX.
Experimental Protocols
In Vitro Autotaxin Activity Assay using a Fluorescence-Based Method
This protocol describes a general method to measure the lysophospholipase D (lysoPLD) activity of autotaxin in vitro using a coupled enzymatic assay that results in a fluorescent signal. This compound can be used as an inhibitor in this assay to determine its IC50 or to study the effects of ATX inhibition. This protocol is based on methods described in the literature.[4][6]
Materials:
-
Recombinant autotaxin (ATX) enzyme
-
Lysophosphatidylcholine (LPC) substrate (e.g., LPC 18:1)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-based buffer at physiological pH)
-
Choline (B1196258) oxidase
-
Horseradish peroxidase (HRP)
-
A fluorescent HRP substrate (e.g., Amplex Red or homovanillic acid)
-
96-well black plates, clear bottom
-
Fluorescence plate reader (e.g., with excitation/emission settings appropriate for the chosen substrate, such as λex/λem = 540/590 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to create a range of desired concentrations for the dose-response curve.
-
Prepare working solutions of ATX, LPC, choline oxidase, HRP, and the fluorescent substrate in assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the components in the following order:
-
Assay buffer
-
This compound solution at various concentrations (or DMSO for control wells).
-
Recombinant ATX enzyme.
-
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Reaction:
-
Prepare a substrate mix containing LPC, choline oxidase, HRP, and the fluorescent substrate.
-
Add the substrate mix to each well to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 30-60 minutes). The rate of increase in fluorescence is proportional to the ATX activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plot.
-
Plot the reaction velocities against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value of this compound.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro autotaxin activity assay.
Caption: Workflow for determining the inhibitory effect of this compound on autotaxin activity using a fluorescence-based assay.
References
- 1. medkoo.com [medkoo.com]
- 2. HA 155 | PDE | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. Linking medicinal cannabis to autotaxin–lysophosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzoxaboroles—Novel Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (E/Z)-HA155 in Research
(E/Z)-HA155 , also known as HA155 or Autotaxin Inhibitor IV , is a potent and selective inhibitor of the enzyme autotaxin (ATX).[1][2] It is a boronic acid-based compound that functions by selectively binding to the catalytic threonine residue of autotaxin.[2][3] While a powerful tool for studying the autotaxin signaling pathway, it is important to note that current research does not indicate that this compound is itself a fluorescent molecule used for direct imaging applications like fluorescence microscopy. Instead, its utility in studies involving fluorescence is primarily as an inhibitor in enzymatic assays where a fluorescent readout is used to quantify autotaxin activity.[4]
These application notes provide an overview of this compound, its mechanism of action, and protocols for its use in research settings, particularly in the context of in vitro enzymatic assays.
Mechanism of Action
Autotaxin (ATX) is a key enzyme that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce lysophosphatidic acid (LPA).[5][6] LPA is a signaling molecule that interacts with several G protein-coupled receptors, influencing a wide range of cellular processes, including cell proliferation, migration, and survival.[5] Dysregulation of the ATX-LPA signaling axis has been implicated in various pathological conditions, such as cancer and fibrosis.[5][7]
This compound exerts its inhibitory effect by forming a reversible covalent bond with the catalytic threonine residue (Thr209) in the active site of autotaxin.[3][8] This binding event blocks the substrate (LPC) from accessing the active site, thereby inhibiting the production of LPA. The boronic acid moiety of HA155 is crucial for this interaction.[3][8]
Applications in Research
Given its potent and selective inhibition of autotaxin, this compound is a valuable research tool for:
-
Studying the ATX-LPA signaling pathway: By inhibiting ATX, researchers can investigate the downstream effects of reduced LPA production on various cellular functions.
-
Validating autotaxin as a therapeutic target: The use of HA155 in preclinical studies helps to understand the therapeutic potential of targeting autotaxin in diseases like cancer and fibrosis.[5][8]
-
Screening for novel autotaxin inhibitors: HA155 can be used as a reference compound in high-throughput screening assays to identify new and potentially more effective ATX inhibitors.
-
Investigating the role of ATX in platelet aggregation: HA155 has been shown to block thrombin-induced LPA secretion in platelets, making it useful for studying the role of ATX in thrombosis.
Quantitative Data for this compound
| Property | Value | Source |
| Synonyms | HA155, Autotaxin Inhibitor IV | [1][2] |
| CAS Number | 1229652-22-5 | [1][2] |
| Molecular Formula | C24H19BFNO5S | [1] |
| Molecular Weight | 463.29 g/mol | [1][2] |
| IC50 | 5.7 nM | [1][2] |
| Solubility | Soluble in DMSO (e.g., 10 mg/mL) | [1] |
| Storage | Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Protect from light. | [1] |
Signaling Pathway Diagram
The following diagram illustrates the autotaxin signaling pathway and the inhibitory action of this compound.
Caption: Autotaxin (ATX) converts LPC to LPA, which activates downstream cellular responses. This compound inhibits ATX.
Experimental Protocols
In Vitro Autotaxin Activity Assay using a Fluorescence-Based Method
This protocol describes a general method to measure the lysophospholipase D (lysoPLD) activity of autotaxin in vitro using a coupled enzymatic assay that results in a fluorescent signal. This compound can be used as an inhibitor in this assay to determine its IC50 or to study the effects of ATX inhibition. This protocol is based on methods described in the literature.[4][6]
Materials:
-
Recombinant autotaxin (ATX) enzyme
-
Lysophosphatidylcholine (LPC) substrate (e.g., LPC 18:1)
-
This compound (dissolved in DMSO)
-
Assay buffer (e.g., Tris-based buffer at physiological pH)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
A fluorescent HRP substrate (e.g., Amplex Red or homovanillic acid)
-
96-well black plates, clear bottom
-
Fluorescence plate reader (e.g., with excitation/emission settings appropriate for the chosen substrate, such as λex/λem = 540/590 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO. Further dilute in assay buffer to create a range of desired concentrations for the dose-response curve.
-
Prepare working solutions of ATX, LPC, choline oxidase, HRP, and the fluorescent substrate in assay buffer at their optimal concentrations.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the components in the following order:
-
Assay buffer
-
This compound solution at various concentrations (or DMSO for control wells).
-
Recombinant ATX enzyme.
-
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
-
Initiation of the Reaction:
-
Prepare a substrate mix containing LPC, choline oxidase, HRP, and the fluorescent substrate.
-
Add the substrate mix to each well to start the enzymatic reaction.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-set to 37°C.
-
Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for a specified duration (e.g., 30-60 minutes). The rate of increase in fluorescence is proportional to the ATX activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities from the linear portion of the fluorescence versus time plot.
-
Plot the reaction velocities against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the IC50 value of this compound.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for the in vitro autotaxin activity assay.
Caption: Workflow for determining the inhibitory effect of this compound on autotaxin activity using a fluorescence-based assay.
References
- 1. medkoo.com [medkoo.com]
- 2. HA 155 | PDE | TargetMol [targetmol.com]
- 3. mdpi.com [mdpi.com]
- 4. Linking medicinal cannabis to autotaxin–lysophosphatidic acid signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzoxaboroles—Novel Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following (E/Z)-HA155 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for analyzing gene expression changes in response to treatment with (E/Z)-HA155, a potent and specific inhibitor of the endoplasmic reticulum (ER) chaperone GRP78/BiP. The protocols detailed below are intended to assist researchers in academic and industrial settings in elucidating the mechanism of action of this compound and identifying potential biomarkers of drug response.
This compound is a small molecule that has been shown to induce ER stress, apoptosis, and autophagy in cancer cells by inhibiting the ATPase activity of GRP78. [1][2] Understanding the downstream transcriptional events following GRP78 inhibition is crucial for its development as a therapeutic agent. While the compound is often referred to as HA155, the "(E/Z)" designation refers to the potential for geometric isomerism in its chemical structure. The differential biological activities of the individual E and Z isomers of HA155 are not extensively documented in publicly available literature; therefore, the compound is typically utilized as a mixture.
Mechanism of Action: GRP78 Inhibition and Induction of ER Stress
Glucose-regulated protein 78 (GRP78), also known as BiP or HSPA5, is a master regulator of ER homeostasis.[3] Under normal physiological conditions, GRP78 is bound to the luminal domains of three ER stress sensors: PERK, IRE1α, and ATF6. Upon accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress, GRP78 preferentially binds to these aberrant proteins, leading to the release and activation of the ER stress sensors. This initiates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.
This compound, by inhibiting the ATPase activity of GRP78, disrupts its chaperone function, leading to an accumulation of unfolded proteins and the induction of the UPR.[1] This sustained ER stress can ultimately trigger apoptotic cell death, making GRP78 an attractive target in oncology.[2][3]
Data Presentation: Expected Gene Expression Changes
Treatment of cancer cells with this compound is expected to modulate the expression of genes involved in the UPR and apoptosis. The following tables summarize key genes that are frequently observed to be differentially expressed.
Table 1: Expected Regulation of Key UPR Target Genes Following this compound Treatment
| Gene Symbol | Gene Name | Expected Regulation | Function |
| HSPA5 (BiP/GRP78) | Heat shock protein family A (Hsp70) member 5 | Upregulated | Master regulator of ER stress, chaperone |
| DDIT3 (CHOP) | DNA damage inducible transcript 3 | Upregulated | Pro-apoptotic transcription factor |
| ATF4 | Activating transcription factor 4 | Upregulated | Transcription factor that induces UPR target genes |
| XBP1s | X-box binding protein 1 (spliced) | Upregulated | Potent transcription factor of the UPR |
| ERN1 (IRE1α) | Endoplasmic reticulum to nucleus signaling 1 | Activated (splicing of XBP1) | ER stress sensor and endoribonuclease |
| EIF2AK3 (PERK) | Eukaryotic translation initiation factor 2 alpha kinase 3 | Activated (phosphorylation) | ER stress sensor, attenuates translation |
| ATF6 | Activating transcription factor 6 | Activated (cleavage) | ER stress sensor and transcription factor |
Table 2: Expected Regulation of Key Apoptosis-Related Genes Following this compound Treatment
| Gene Symbol | Gene Name | Expected Regulation | Function |
| BCL2 | BCL2 apoptosis regulator | Downregulated | Anti-apoptotic protein |
| BAX | BCL2 associated X, apoptosis regulator | Upregulated | Pro-apoptotic protein |
| CASP3 | Caspase 3 | Upregulated (cleavage/activation) | Effector caspase in apoptosis |
| CASP9 | Caspase 9 | Upregulated (cleavage/activation) | Initiator caspase in the intrinsic apoptotic pathway |
| PARP1 | Poly(ADP-ribose) polymerase 1 | Cleaved | Substrate of activated caspases, marker of apoptosis |
Experimental Protocols
The following are detailed protocols for the treatment of cells with this compound and subsequent analysis of gene expression by quantitative real-time PCR (qPCR).
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cancer cell line of interest (e.g., A549, H460) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
Protocol 2: RNA Extraction and cDNA Synthesis
-
Cell Lysis: After the treatment period, wash the cells once with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the well using a suitable lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol. This typically involves homogenization, followed by column-based purification.
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
Primer Design: Use validated primers for the target genes (see Table 3 for examples) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a suitable SYBR Green master mix.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Table 3: Example qPCR Primer Sequences for Human ER Stress and Apoptosis Genes
| Gene Symbol | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| HSPA5 (BiP) | ATGGCCGGCTATGGATGAT | CGAAGTCAAACTCTTTCAGATCCATT |
| DDIT3 (CHOP) | CTGCCTTTCACCTTGGAGAC | CGTTTCCTGGGGATGAGATA |
| ATF4 | ATGGCCGGCTATGGATGAT | CGAAGTCAAACTCTTTCAGATCCATT |
| BAX | GGAAGCGAATCAATGGACTCTGG | GGTGGAGGAACTGGAGCAG |
| BCL2 | GGTGGGGTCATGTGTGTGG | GGTGCCGGTTCAGGTACTCAG |
| CASP3 | GGAAGCGAATCAATGGACTCTGG | TTTTCCGAATAAACAGGCAG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Note: Primer sequences should be validated for specificity and efficiency before use.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: GRP78 signaling pathway and the mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for gene expression analysis after this compound treatment.
References
Application Notes and Protocols for Gene Expression Analysis Following (E/Z)-HA155 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for analyzing gene expression changes in response to treatment with (E/Z)-HA155, a potent and specific inhibitor of the endoplasmic reticulum (ER) chaperone GRP78/BiP. The protocols detailed below are intended to assist researchers in academic and industrial settings in elucidating the mechanism of action of this compound and identifying potential biomarkers of drug response.
This compound is a small molecule that has been shown to induce ER stress, apoptosis, and autophagy in cancer cells by inhibiting the ATPase activity of GRP78. [1][2] Understanding the downstream transcriptional events following GRP78 inhibition is crucial for its development as a therapeutic agent. While the compound is often referred to as HA155, the "(E/Z)" designation refers to the potential for geometric isomerism in its chemical structure. The differential biological activities of the individual E and Z isomers of HA155 are not extensively documented in publicly available literature; therefore, the compound is typically utilized as a mixture.
Mechanism of Action: GRP78 Inhibition and Induction of ER Stress
Glucose-regulated protein 78 (GRP78), also known as BiP or HSPA5, is a master regulator of ER homeostasis.[3] Under normal physiological conditions, GRP78 is bound to the luminal domains of three ER stress sensors: PERK, IRE1α, and ATF6. Upon accumulation of unfolded or misfolded proteins in the ER, a condition known as ER stress, GRP78 preferentially binds to these aberrant proteins, leading to the release and activation of the ER stress sensors. This initiates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. However, if the stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response.
This compound, by inhibiting the ATPase activity of GRP78, disrupts its chaperone function, leading to an accumulation of unfolded proteins and the induction of the UPR.[1] This sustained ER stress can ultimately trigger apoptotic cell death, making GRP78 an attractive target in oncology.[2][3]
Data Presentation: Expected Gene Expression Changes
Treatment of cancer cells with this compound is expected to modulate the expression of genes involved in the UPR and apoptosis. The following tables summarize key genes that are frequently observed to be differentially expressed.
Table 1: Expected Regulation of Key UPR Target Genes Following this compound Treatment
| Gene Symbol | Gene Name | Expected Regulation | Function |
| HSPA5 (BiP/GRP78) | Heat shock protein family A (Hsp70) member 5 | Upregulated | Master regulator of ER stress, chaperone |
| DDIT3 (CHOP) | DNA damage inducible transcript 3 | Upregulated | Pro-apoptotic transcription factor |
| ATF4 | Activating transcription factor 4 | Upregulated | Transcription factor that induces UPR target genes |
| XBP1s | X-box binding protein 1 (spliced) | Upregulated | Potent transcription factor of the UPR |
| ERN1 (IRE1α) | Endoplasmic reticulum to nucleus signaling 1 | Activated (splicing of XBP1) | ER stress sensor and endoribonuclease |
| EIF2AK3 (PERK) | Eukaryotic translation initiation factor 2 alpha kinase 3 | Activated (phosphorylation) | ER stress sensor, attenuates translation |
| ATF6 | Activating transcription factor 6 | Activated (cleavage) | ER stress sensor and transcription factor |
Table 2: Expected Regulation of Key Apoptosis-Related Genes Following this compound Treatment
| Gene Symbol | Gene Name | Expected Regulation | Function |
| BCL2 | BCL2 apoptosis regulator | Downregulated | Anti-apoptotic protein |
| BAX | BCL2 associated X, apoptosis regulator | Upregulated | Pro-apoptotic protein |
| CASP3 | Caspase 3 | Upregulated (cleavage/activation) | Effector caspase in apoptosis |
| CASP9 | Caspase 9 | Upregulated (cleavage/activation) | Initiator caspase in the intrinsic apoptotic pathway |
| PARP1 | Poly(ADP-ribose) polymerase 1 | Cleaved | Substrate of activated caspases, marker of apoptosis |
Experimental Protocols
The following are detailed protocols for the treatment of cells with this compound and subsequent analysis of gene expression by quantitative real-time PCR (qPCR).
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the cancer cell line of interest (e.g., A549, H460) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Treatment: On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM). Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control. Incubate the cells for the desired time points (e.g., 6, 12, 24 hours).
Protocol 2: RNA Extraction and cDNA Synthesis
-
Cell Lysis: After the treatment period, wash the cells once with ice-cold phosphate-buffered saline (PBS) and then lyse the cells directly in the well using a suitable lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Isolation: Proceed with RNA isolation according to the manufacturer's protocol. This typically involves homogenization, followed by column-based purification.
-
RNA Quantification and Quality Control: Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
Primer Design: Use validated primers for the target genes (see Table 3 for examples) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a suitable SYBR Green master mix.
-
qPCR Run: Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
Table 3: Example qPCR Primer Sequences for Human ER Stress and Apoptosis Genes
| Gene Symbol | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| HSPA5 (BiP) | ATGGCCGGCTATGGATGAT | CGAAGTCAAACTCTTTCAGATCCATT |
| DDIT3 (CHOP) | CTGCCTTTCACCTTGGAGAC | CGTTTCCTGGGGATGAGATA |
| ATF4 | ATGGCCGGCTATGGATGAT | CGAAGTCAAACTCTTTCAGATCCATT |
| BAX | GGAAGCGAATCAATGGACTCTGG | GGTGGAGGAACTGGAGCAG |
| BCL2 | GGTGGGGTCATGTGTGTGG | GGTGCCGGTTCAGGTACTCAG |
| CASP3 | GGAAGCGAATCAATGGACTCTGG | TTTTCCGAATAAACAGGCAG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Note: Primer sequences should be validated for specificity and efficiency before use.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: GRP78 signaling pathway and the mechanism of action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for gene expression analysis after this compound treatment.
References
Application Notes and Protocols for (E/Z)-HA155 Protein Interaction Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the analysis of protein interactions with (E/Z)-HA155, a small molecule inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP). The following sections detail the mechanism of action of HA155 and provide protocols for key interaction analysis techniques.
Introduction to this compound and GRP78
This compound is a novel small molecule that has been identified as a potent inhibitor of GRP78, a key chaperone protein residing in the endoplasmic reticulum (ER). GRP78 plays a crucial role in protein folding and quality control, and its upregulation is observed in various cancers, contributing to tumor survival and drug resistance. This compound exerts its anti-cancer effects by inhibiting the ATPase activity of GRP78, leading to an accumulation of unfolded proteins, induction of ER stress, and ultimately, apoptosis of cancer cells.[1] Understanding the interaction between this compound and GRP78 is critical for the development of targeted cancer therapies.
Key Interaction Analysis Techniques
Several biophysical and cell-based techniques can be employed to characterize the interaction between this compound and GRP78. This document focuses on three widely used methods: Surface Plasmon Resonance (SPR) for quantitative binding analysis, Cellular Thermal Shift Assay (CETSA) for target engagement in a cellular context, and Co-Immunoprecipitation (Co-IP) for verifying the interaction in a cellular lysate.
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity (K D ), and association (k a ) and dissociation (k d ) rates.
Application Notes:
Quantitative Data for GRP78 Small Molecule Inhibitors (Comparative)
| Small Molecule | Target Protein | K D (nM) | Technique |
| VER-155008 | GRP78 | 60 - 80 | Surface Plasmon Resonance |
| This compound | GRP78 | To be determined | Surface Plasmon Resonance |
Experimental Protocol: SPR Analysis of this compound and GRP78
Materials:
-
Recombinant human GRP78 protein
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Method:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject recombinant GRP78 (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the this compound solutions over the immobilized GRP78 surface, followed by a dissociation phase with running buffer.
-
A blank channel without GRP78 should be used as a reference to subtract non-specific binding.
-
After each cycle, regenerate the sensor surface using a short pulse of the regeneration solution.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).
-
Experimental Workflow: SPR
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a small molecule with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Application Notes:
CETSA is an ideal method to confirm that this compound engages with GRP78 inside living cells. By treating cells with this compound and then subjecting them to a temperature gradient, the stabilization of GRP78 can be quantified by Western blotting. A positive result would show a shift in the GRP78 melting curve to higher temperatures in the presence of this compound. This technique provides evidence of target engagement in a physiological context.
Quantitative Data: CETSA (Hypothetical)
| Compound | Target Protein | Cell Line | Thermal Shift (ΔT m ) |
| This compound | GRP78 | e.g., A549 | To be determined |
| Positive Control | Target X | Cell Line Y | e.g., +5°C |
| Negative Control | GRP78 | A549 | No significant shift |
Experimental Protocol: CETSA for this compound and GRP78
Materials:
-
Cancer cell line expressing GRP78 (e.g., A549)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (containing protease inhibitors)
-
Antibody against GRP78
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Method:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
-
Heat Treatment:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be 40-70°C.
-
Include a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Load equal amounts of protein from the soluble fractions onto an SDS-PAGE gel.
-
Perform Western blotting using a primary antibody against GRP78 and a suitable secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble GRP78 as a function of temperature to generate melting curves for both the this compound-treated and vehicle-treated samples.
-
The shift in the melting temperature (ΔT m ) indicates the extent of protein stabilization by this compound.
-
Experimental Workflow: CETSA
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions in a cellular lysate. In the context of a small molecule, a modified approach is needed, often involving a "pull-down" with the target protein to see if the small molecule can disrupt a known protein-protein interaction.
Application Notes:
A standard Co-IP can be used to investigate if this compound affects the interaction of GRP78 with its known binding partners or substrates. For example, GRP78 is known to interact with unfolded proteins and key ER stress sensors like PERK, IRE1α, and ATF6. A Co-IP experiment could be designed to immunoprecipitate GRP78 and then blot for one of these partners in the presence and absence of this compound. A change in the amount of the co-precipitated partner would suggest that this compound modulates this interaction.
Quantitative Data: Co-IP (Hypothetical)
| Immunoprecipitation Target | Co-precipitated Protein | Treatment | Relative Band Intensity of Co-precipitated Protein |
| GRP78 | PERK | Vehicle (DMSO) | 1.0 |
| GRP78 | PERK | This compound | To be determined (e.g., < 1.0) |
Experimental Protocol: Co-IP for GRP78 Interactions
Materials:
-
Cancer cell line expressing GRP78
-
This compound
-
DMSO (vehicle control)
-
Co-IP lysis buffer
-
Antibody against GRP78 for immunoprecipitation
-
Antibody against the potential interacting protein for Western blotting
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Western blot reagents and equipment
Method:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or DMSO.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein interactions.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-GRP78 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot.
-
Probe the membrane with an antibody against the potential interacting protein (e.g., PERK).
-
Also, probe for GRP78 to confirm successful immunoprecipitation.
-
-
Data Analysis:
-
Compare the band intensity of the co-precipitated protein in the this compound-treated sample to the vehicle-treated sample.
-
Signaling Pathway: GRP78 and ER Stress
References
Application Notes and Protocols for (E/Z)-HA155 Protein Interaction Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the analysis of protein interactions with (E/Z)-HA155, a small molecule inhibitor of the 78-kilodalton glucose-regulated protein (GRP78), also known as Binding Immunoglobulin Protein (BiP). The following sections detail the mechanism of action of HA155 and provide protocols for key interaction analysis techniques.
Introduction to this compound and GRP78
This compound is a novel small molecule that has been identified as a potent inhibitor of GRP78, a key chaperone protein residing in the endoplasmic reticulum (ER). GRP78 plays a crucial role in protein folding and quality control, and its upregulation is observed in various cancers, contributing to tumor survival and drug resistance. This compound exerts its anti-cancer effects by inhibiting the ATPase activity of GRP78, leading to an accumulation of unfolded proteins, induction of ER stress, and ultimately, apoptosis of cancer cells.[1] Understanding the interaction between this compound and GRP78 is critical for the development of targeted cancer therapies.
Key Interaction Analysis Techniques
Several biophysical and cell-based techniques can be employed to characterize the interaction between this compound and GRP78. This document focuses on three widely used methods: Surface Plasmon Resonance (SPR) for quantitative binding analysis, Cellular Thermal Shift Assay (CETSA) for target engagement in a cellular context, and Co-Immunoprecipitation (Co-IP) for verifying the interaction in a cellular lysate.
Surface Plasmon Resonance (SPR) Analysis
SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity (K D ), and association (k a ) and dissociation (k d ) rates.
Application Notes:
Quantitative Data for GRP78 Small Molecule Inhibitors (Comparative)
| Small Molecule | Target Protein | K D (nM) | Technique |
| VER-155008 | GRP78 | 60 - 80 | Surface Plasmon Resonance |
| This compound | GRP78 | To be determined | Surface Plasmon Resonance |
Experimental Protocol: SPR Analysis of this compound and GRP78
Materials:
-
Recombinant human GRP78 protein
-
This compound
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
Method:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject recombinant GRP78 (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer (e.g., 0.1 nM to 1 µM).
-
Inject the this compound solutions over the immobilized GRP78 surface, followed by a dissociation phase with running buffer.
-
A blank channel without GRP78 should be used as a reference to subtract non-specific binding.
-
After each cycle, regenerate the sensor surface using a short pulse of the regeneration solution.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D ).
-
Experimental Workflow: SPR
Cellular Thermal Shift Assay (CETSA)
CETSA is a method to assess the engagement of a small molecule with its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Application Notes:
CETSA is an ideal method to confirm that this compound engages with GRP78 inside living cells. By treating cells with this compound and then subjecting them to a temperature gradient, the stabilization of GRP78 can be quantified by Western blotting. A positive result would show a shift in the GRP78 melting curve to higher temperatures in the presence of this compound. This technique provides evidence of target engagement in a physiological context.
Quantitative Data: CETSA (Hypothetical)
| Compound | Target Protein | Cell Line | Thermal Shift (ΔT m ) |
| This compound | GRP78 | e.g., A549 | To be determined |
| Positive Control | Target X | Cell Line Y | e.g., +5°C |
| Negative Control | GRP78 | A549 | No significant shift |
Experimental Protocol: CETSA for this compound and GRP78
Materials:
-
Cancer cell line expressing GRP78 (e.g., A549)
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (containing protease inhibitors)
-
Antibody against GRP78
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Method:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for a specified time (e.g., 1-2 hours).
-
-
Heat Treatment:
-
Harvest and resuspend the cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at different temperatures for a fixed time (e.g., 3 minutes) using a thermal cycler. A typical temperature range would be 40-70°C.
-
Include a non-heated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Load equal amounts of protein from the soluble fractions onto an SDS-PAGE gel.
-
Perform Western blotting using a primary antibody against GRP78 and a suitable secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble GRP78 as a function of temperature to generate melting curves for both the this compound-treated and vehicle-treated samples.
-
The shift in the melting temperature (ΔT m ) indicates the extent of protein stabilization by this compound.
-
Experimental Workflow: CETSA
Co-Immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions in a cellular lysate. In the context of a small molecule, a modified approach is needed, often involving a "pull-down" with the target protein to see if the small molecule can disrupt a known protein-protein interaction.
Application Notes:
A standard Co-IP can be used to investigate if this compound affects the interaction of GRP78 with its known binding partners or substrates. For example, GRP78 is known to interact with unfolded proteins and key ER stress sensors like PERK, IRE1α, and ATF6. A Co-IP experiment could be designed to immunoprecipitate GRP78 and then blot for one of these partners in the presence and absence of this compound. A change in the amount of the co-precipitated partner would suggest that this compound modulates this interaction.
Quantitative Data: Co-IP (Hypothetical)
| Immunoprecipitation Target | Co-precipitated Protein | Treatment | Relative Band Intensity of Co-precipitated Protein |
| GRP78 | PERK | Vehicle (DMSO) | 1.0 |
| GRP78 | PERK | This compound | To be determined (e.g., < 1.0) |
Experimental Protocol: Co-IP for GRP78 Interactions
Materials:
-
Cancer cell line expressing GRP78
-
This compound
-
DMSO (vehicle control)
-
Co-IP lysis buffer
-
Antibody against GRP78 for immunoprecipitation
-
Antibody against the potential interacting protein for Western blotting
-
Protein A/G magnetic beads or agarose resin
-
Western blot reagents and equipment
Method:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or DMSO.
-
Lyse the cells using a non-denaturing Co-IP lysis buffer to preserve protein interactions.
-
Clarify the lysate by centrifugation.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with an anti-GRP78 antibody overnight at 4°C.
-
Add protein A/G beads to capture the antibody-protein complexes.
-
-
Washing:
-
Wash the beads several times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Western Blot Analysis:
-
Elute the protein complexes from the beads using a low-pH buffer or by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and perform a Western blot.
-
Probe the membrane with an antibody against the potential interacting protein (e.g., PERK).
-
Also, probe for GRP78 to confirm successful immunoprecipitation.
-
-
Data Analysis:
-
Compare the band intensity of the co-precipitated protein in the this compound-treated sample to the vehicle-treated sample.
-
Signaling Pathway: GRP78 and ER Stress
References
Troubleshooting & Optimization
Technical Support Center: Optimizing (E/Z)-HA155 Solubility for Experiments
Welcome to the technical support center for (E/Z)-HA155. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of autotaxin (ATX), with an IC50 of 5.7 nM.[1] It functions by binding to the active site of the ATX enzyme.[1] Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is involved in various physiological and pathological processes. By inhibiting ATX, this compound effectively blocks the production of LPA.
Q2: What are the recommended solvents for dissolving this compound?
A2: Based on available data, this compound is soluble in organic solvents. The known solubilities are:
| Solvent | Concentration |
| DMF | 50 mg/mL |
| DMSO | 30 mg/mL |
This data is compiled from publicly available information.
Q3: Is this compound soluble in aqueous buffers like PBS?
A3: Direct solubility of this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) is expected to be low due to its hydrophobic nature. To prepare working solutions in aqueous media, it is recommended to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, and then dilute this stock into the aqueous buffer.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound in a suitable organic solvent such as DMSO to a desired concentration (e.g., 10 mM). Ensure the compound is completely dissolved by vortexing. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: What is the recommended final concentration of DMSO in cell culture experiments?
A5: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.
Troubleshooting Guides
Issue: Precipitation observed when diluting DMSO stock solution into aqueous buffer or cell culture media.
This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate out of solution.
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the high-concentration DMSO stock into a smaller volume of aqueous buffer, mix well, and then add this intermediate solution to the final volume.
-
Dropwise Addition with Vortexing: Add the DMSO stock solution dropwise to the aqueous buffer while continuously and vigorously vortexing. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Warming the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be mindful of the temperature stability of other components in your buffer.
-
Lowering the Stock Concentration: If precipitation persists, consider preparing a lower concentration stock solution in DMSO.
Issue: Precipitate forms in the cell culture plate during incubation.
Precipitation can occur over time in the incubator due to interactions with media components, temperature fluctuations, or evaporation.
Solutions:
-
Check for Media Evaporation: Ensure proper humidification in your incubator to prevent the medium from concentrating, which can decrease the solubility of the compound.
-
pH of Media: Verify that the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4). pH shifts can alter the charge of the compound and affect its solubility.
-
Serum Concentration: Proteins in fetal bovine serum (FBS) can sometimes help to solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, solubility challenges may be more pronounced.
-
Prepare Fresh Working Solutions: It is best practice to prepare the final working solution of this compound in culture media immediately before adding it to the cells. Avoid storing diluted aqueous solutions for extended periods.
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Enzyme Assays
This protocol provides a general guideline for preparing this compound for a typical in vitro autotaxin enzyme activity assay.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Assay Buffer (e.g., Tris-based buffer at a physiological pH, consult your specific assay protocol)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of this compound required to make a 10 mM stock solution in DMSO. The molecular weight of this compound is 463.3 g/mol .
-
Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the final concentrations required for your assay, it may be necessary to prepare intermediate dilutions from the 10 mM stock solution in DMSO.
-
-
Prepare the Final Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentrations directly in the assay buffer.
-
To minimize precipitation, add the DMSO stock solution to the assay buffer while vortexing.
-
Ensure the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level that affects enzyme activity (typically ≤ 1%). Include a vehicle control with the same final DMSO concentration.
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in your experimental design, the following diagrams illustrate key processes.
Caption: A flowchart illustrating the recommended steps for preparing this compound stock and working solutions.
Caption: The autotaxin signaling pathway and the inhibitory action of this compound.
References
Technical Support Center: Optimizing (E/Z)-HA155 Solubility for Experiments
Welcome to the technical support center for (E/Z)-HA155. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly concerning solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of autotaxin (ATX), with an IC50 of 5.7 nM.[1] It functions by binding to the active site of the ATX enzyme.[1] Autotaxin is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is involved in various physiological and pathological processes. By inhibiting ATX, this compound effectively blocks the production of LPA.
Q2: What are the recommended solvents for dissolving this compound?
A2: Based on available data, this compound is soluble in organic solvents. The known solubilities are:
| Solvent | Concentration |
| DMF | 50 mg/mL |
| DMSO | 30 mg/mL |
This data is compiled from publicly available information.
Q3: Is this compound soluble in aqueous buffers like PBS?
A3: Direct solubility of this compound in aqueous buffers such as Phosphate-Buffered Saline (PBS) is expected to be low due to its hydrophobic nature. To prepare working solutions in aqueous media, it is recommended to first dissolve the compound in an organic solvent like DMSO to create a concentrated stock solution, and then dilute this stock into the aqueous buffer.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, dissolve this compound in a suitable organic solvent such as DMSO to a desired concentration (e.g., 10 mM). Ensure the compound is completely dissolved by vortexing. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q5: What is the recommended final concentration of DMSO in cell culture experiments?
A5: To minimize cytotoxicity, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%. It is crucial to include a vehicle control (media with the same final concentration of DMSO without the compound) in your experiments to account for any solvent effects.
Troubleshooting Guides
Issue: Precipitation observed when diluting DMSO stock solution into aqueous buffer or cell culture media.
This is a common issue known as "solvent shock," where the rapid change in solvent polarity causes the compound to precipitate out of solution.
Solutions:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, first, dilute the high-concentration DMSO stock into a smaller volume of aqueous buffer, mix well, and then add this intermediate solution to the final volume.
-
Dropwise Addition with Vortexing: Add the DMSO stock solution dropwise to the aqueous buffer while continuously and vigorously vortexing. This rapid dispersion can prevent localized high concentrations that lead to precipitation.
-
Warming the Aqueous Buffer: Gently warming the aqueous buffer to 37°C before adding the DMSO stock can sometimes improve solubility. However, be mindful of the temperature stability of other components in your buffer.
-
Lowering the Stock Concentration: If precipitation persists, consider preparing a lower concentration stock solution in DMSO.
Issue: Precipitate forms in the cell culture plate during incubation.
Precipitation can occur over time in the incubator due to interactions with media components, temperature fluctuations, or evaporation.
Solutions:
-
Check for Media Evaporation: Ensure proper humidification in your incubator to prevent the medium from concentrating, which can decrease the solubility of the compound.
-
pH of Media: Verify that the pH of your cell culture medium is stable and within the optimal range (typically 7.2-7.4). pH shifts can alter the charge of the compound and affect its solubility.
-
Serum Concentration: Proteins in fetal bovine serum (FBS) can sometimes help to solubilize hydrophobic compounds. If you are working in low-serum or serum-free conditions, solubility challenges may be more pronounced.
-
Prepare Fresh Working Solutions: It is best practice to prepare the final working solution of this compound in culture media immediately before adding it to the cells. Avoid storing diluted aqueous solutions for extended periods.
Experimental Protocols
Protocol: Preparation of this compound for In Vitro Enzyme Assays
This protocol provides a general guideline for preparing this compound for a typical in vitro autotaxin enzyme activity assay.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., Tris-based buffer at a physiological pH, consult your specific assay protocol)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the mass of this compound required to make a 10 mM stock solution in DMSO. The molecular weight of this compound is 463.3 g/mol .
-
Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the compound is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Depending on the final concentrations required for your assay, it may be necessary to prepare intermediate dilutions from the 10 mM stock solution in DMSO.
-
-
Prepare the Final Working Solution:
-
On the day of the experiment, thaw an aliquot of the stock solution at room temperature.
-
Dilute the stock solution to the final desired concentrations directly in the assay buffer.
-
To minimize precipitation, add the DMSO stock solution to the assay buffer while vortexing.
-
Ensure the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level that affects enzyme activity (typically ≤ 1%). Include a vehicle control with the same final DMSO concentration.
-
Visualizing Experimental Workflows and Signaling Pathways
To further aid in your experimental design, the following diagrams illustrate key processes.
Caption: A flowchart illustrating the recommended steps for preparing this compound stock and working solutions.
Caption: The autotaxin signaling pathway and the inhibitory action of this compound.
References
preventing (E/Z)-HA155 degradation during storage
Welcome to the technical support center for (E/Z)-HA155. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage and experimentation. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term and short-term storage conditions for this compound?
A1: For long-term storage, spanning months to years, it is recommended to store this compound as a solid powder in a dry, dark environment at -20°C. For short-term storage, covering days to weeks, the compound can be kept at 0-4°C.[1] While the compound is stable for several weeks at ambient temperature, such as during shipping, prolonged exposure to higher temperatures should be avoided to minimize the risk of degradation.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the solid compound in anhydrous DMSO to your desired concentration. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. For short-term storage of a few days to weeks, stock solutions can be stored at 0-4°C. For longer-term storage, it is recommended to keep the aliquots at -20°C.[1]
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid, several functional groups may be susceptible to degradation:
-
Boronic Acid Group: This group is prone to oxidation and can undergo dehydration to form cyclic anhydrides (boroxines). This process is often reversible upon addition of water but can affect accurate concentration determination.
-
Thiazolidinylidene Ring: The dione (B5365651) functionality within this ring system can be susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Exocyclic Double Bond: The (E/Z) designation indicates stereoisomers around this bond. Exposure to light (photoisomerization) or certain reactive species could potentially lead to a change in the isomeric ratio, which might affect biological activity.
-
Ether Linkage: While generally stable, ether bonds can be cleaved under harsh acidic conditions, though this is unlikely under typical storage and experimental conditions.
Q4: Can I store this compound in an aqueous solution?
A4: It is generally not recommended to store this compound in aqueous solutions for extended periods. The presence of water can promote the hydrolysis of the thiazolidinylidene ring and affect the equilibrium of the boronic acid group. If your experiment requires an aqueous buffer, it is best to prepare the solution fresh from a DMSO stock solution immediately before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Compound degradation due to improper storage. | Verify storage conditions (solid at -20°C, DMSO stock at -20°C in aliquots). Perform a quality control check using a fresh vial of the compound. |
| Repeated freeze-thaw cycles of stock solution. | Prepare single-use aliquots of your DMSO stock solution to minimize freeze-thaw cycles. | |
| Instability in aqueous experimental buffer. | Prepare fresh dilutions in aqueous buffer immediately before each experiment. Avoid storing the compound in aqueous solutions. | |
| Inconsistent experimental results | Isomerization of the (E/Z) double bond. | Protect the solid compound and solutions from direct light. Store in amber vials or wrap containers in aluminum foil. |
| Formation of boroxine (B1236090) from the boronic acid group. | While often reversible, ensure accurate concentration by using freshly prepared solutions. If issues persist, consider analytical characterization (e.g., NMR, LC-MS) to assess the integrity of the boronic acid. | |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility. | Ensure the final concentration of DMSO from the stock solution is compatible with your experimental system and does not cause precipitation. If precipitation occurs, you may need to optimize the buffer composition or reduce the final compound concentration. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[2][3] These studies expose the compound to stress conditions that are more severe than accelerated stability testing.[2][4]
Objective: To identify the likely degradation pathways of this compound and develop a stability-indicating analytical method. A degradation of 5-20% is generally considered optimal for these studies.[5]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including a control (unstressed) sample, by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).[6] This will help in separating and identifying the parent compound and any degradation products.
-
Protocol 2: Long-Term Stability Testing
Long-term stability studies evaluate the physical, chemical, biological, and microbiological characteristics of a drug substance over a specified period under defined storage conditions.[7][8]
Objective: To establish a re-test period for this compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Store multiple batches of solid this compound in containers that simulate the proposed packaging for storage and distribution.[9]
-
Storage Conditions:
-
Testing Frequency:
-
Analysis: At each time point, test the samples for appearance, purity (using a stability-indicating HPLC method), and any other critical quality attributes.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Recommended workflow for handling this compound to ensure stability during experiments.
Caption: Troubleshooting decision tree for experiments involving this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Vinyl ether | C4H6O | CID 8024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. radtech.org [radtech.org]
- 7. The thermal decomposition of n-butyl vinyl ether. Part I. The inhibited reaction - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Ethyl vinyl ether | C4H8O | CID 8023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl vinyl ether: Chemical properties and uses_Chemicalbook [chemicalbook.com]
preventing (E/Z)-HA155 degradation during storage
Welcome to the technical support center for (E/Z)-HA155. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of this compound during storage and experimentation. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the stability and integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term and short-term storage conditions for this compound?
A1: For long-term storage, spanning months to years, it is recommended to store this compound as a solid powder in a dry, dark environment at -20°C. For short-term storage, covering days to weeks, the compound can be kept at 0-4°C.[1] While the compound is stable for several weeks at ambient temperature, such as during shipping, prolonged exposure to higher temperatures should be avoided to minimize the risk of degradation.[1]
Q2: How should I prepare and store stock solutions of this compound?
A2: this compound is soluble in DMSO.[1] To prepare a stock solution, dissolve the solid compound in anhydrous DMSO to your desired concentration. It is advisable to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. For short-term storage of a few days to weeks, stock solutions can be stored at 0-4°C. For longer-term storage, it is recommended to keep the aliquots at -20°C.[1]
Q3: What are the potential degradation pathways for this compound?
A3: Based on its chemical structure, B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid, several functional groups may be susceptible to degradation:
-
Boronic Acid Group: This group is prone to oxidation and can undergo dehydration to form cyclic anhydrides (boroxines). This process is often reversible upon addition of water but can affect accurate concentration determination.
-
Thiazolidinylidene Ring: The dione functionality within this ring system can be susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Exocyclic Double Bond: The (E/Z) designation indicates stereoisomers around this bond. Exposure to light (photoisomerization) or certain reactive species could potentially lead to a change in the isomeric ratio, which might affect biological activity.
-
Ether Linkage: While generally stable, ether bonds can be cleaved under harsh acidic conditions, though this is unlikely under typical storage and experimental conditions.
Q4: Can I store this compound in an aqueous solution?
A4: It is generally not recommended to store this compound in aqueous solutions for extended periods. The presence of water can promote the hydrolysis of the thiazolidinylidene ring and affect the equilibrium of the boronic acid group. If your experiment requires an aqueous buffer, it is best to prepare the solution fresh from a DMSO stock solution immediately before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in experiments | Compound degradation due to improper storage. | Verify storage conditions (solid at -20°C, DMSO stock at -20°C in aliquots). Perform a quality control check using a fresh vial of the compound. |
| Repeated freeze-thaw cycles of stock solution. | Prepare single-use aliquots of your DMSO stock solution to minimize freeze-thaw cycles. | |
| Instability in aqueous experimental buffer. | Prepare fresh dilutions in aqueous buffer immediately before each experiment. Avoid storing the compound in aqueous solutions. | |
| Inconsistent experimental results | Isomerization of the (E/Z) double bond. | Protect the solid compound and solutions from direct light. Store in amber vials or wrap containers in aluminum foil. |
| Formation of boroxine from the boronic acid group. | While often reversible, ensure accurate concentration by using freshly prepared solutions. If issues persist, consider analytical characterization (e.g., NMR, LC-MS) to assess the integrity of the boronic acid. | |
| Precipitation of the compound in aqueous buffer | Low aqueous solubility. | Ensure the final concentration of DMSO from the stock solution is compatible with your experimental system and does not cause precipitation. If precipitation occurs, you may need to optimize the buffer composition or reduce the final compound concentration. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule.[2][3] These studies expose the compound to stress conditions that are more severe than accelerated stability testing.[2][4]
Objective: To identify the likely degradation pathways of this compound and develop a stability-indicating analytical method. A degradation of 5-20% is generally considered optimal for these studies.[5]
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.[5]
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.
-
Neutralize the acidic and basic samples.
-
Analyze all samples, including a control (unstressed) sample, by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS).[6] This will help in separating and identifying the parent compound and any degradation products.
-
Protocol 2: Long-Term Stability Testing
Long-term stability studies evaluate the physical, chemical, biological, and microbiological characteristics of a drug substance over a specified period under defined storage conditions.[7][8]
Objective: To establish a re-test period for this compound under recommended storage conditions.
Methodology:
-
Sample Preparation: Store multiple batches of solid this compound in containers that simulate the proposed packaging for storage and distribution.[9]
-
Storage Conditions:
-
Testing Frequency:
-
Analysis: At each time point, test the samples for appearance, purity (using a stability-indicating HPLC method), and any other critical quality attributes.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Recommended workflow for handling this compound to ensure stability during experiments.
Caption: Troubleshooting decision tree for experiments involving this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Vinyl ether | C4H6O | CID 8024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 6. radtech.org [radtech.org]
- 7. The thermal decomposition of n-butyl vinyl ether. Part I. The inhibited reaction - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Ethyl vinyl ether | C4H8O | CID 8023 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl vinyl ether: Chemical properties and uses_Chemicalbook [chemicalbook.com]
(E/Z)-HA155 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (E/Z)-HA155. The information is tailored for scientists and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor. It is crucial to understand that it has at least two distinct and potent biological activities. It was initially developed as a potent and selective inhibitor of autotaxin (ATX) , with an IC50 of 5.7 nM.[1][2][3] Subsequently, it has been reported to be an inhibitor of the 78-kDa glucose-regulated protein (GRP78/BiP/HSPA5 ), an endoplasmic reticulum (ER) chaperone protein.[4] This dual activity is a critical consideration for any experiment.
Q2: What is the significance of the "(E/Z)-" designation in the name?
A2: The "(E/Z)-" prefix indicates that HA155 is a mixture of geometric isomers around a carbon-carbon double bond in its chemical structure. Commercial preparations of HA155 are typically sold as a mixture of these E (entgegen) and Z (zusammen) isomers. It is important to note that the biological activity of the individual E and Z isomers has not been publicly detailed. Different batches of the compound may have varying E/Z isomer ratios, which can be a source of experimental variability.
Q3: Are there any known off-target effects of this compound other than autotaxin and GRP78?
A3: Currently, a comprehensive, publicly available off-target screening panel (such as a broad kinome scan) for this compound has not been identified in the scientific literature. Therefore, its full selectivity profile against a wide range of kinases and other enzymes is unknown. The most significant and well-documented "off-target" effect, if you are studying its role as a GRP78 inhibitor, is its potent inhibition of autotaxin, and vice-versa. Researchers should be cautious and consider the possibility of other, uncharacterized off-target interactions.
Q4: How can I mitigate the potential for off-target effects in my experiments?
A4: Given the dual-target nature of this compound, several strategies can be employed:
-
Use appropriate controls: Include positive and negative controls for both autotaxin and GRP78 inhibition in your experiments.
-
Use multiple readouts: Corroborate your findings with multiple, independent assays.
-
Perform rescue experiments: If possible, overexpress the intended target (e.g., GRP78) to see if it rescues the phenotype induced by HA155.
-
Use a structurally unrelated inhibitor: Confirm your results with another inhibitor of your target of interest that has a different chemical scaffold.
-
Characterize your batch: If you observe high variability, consider analytical methods to assess the E/Z isomer ratio of your specific batch of HA155, although this may not be feasible for all labs.
Q5: What is the mechanism of action of HA155 on GRP78?
A5: HA155 is reported to inhibit the ATPase activity of GRP78.[4] This inhibition leads to the accumulation of unfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) and leading to ER stress.[5][6][7] Prolonged ER stress can subsequently induce apoptosis and autophagy in cancer cells.[4][5]
Quantitative Data Summary
| Parameter | Target | Value | Cell Line/System | Reference |
| IC50 | Autotaxin (ATX) | 5.7 nM | Enzyme Assay | [1][2][3] |
| IC50 | Melanoma Cell Viability | 1-2.5 µM | A375 cells | [4] |
| Effective Concentration | ER Stress Induction | 10 µM | A375 cells | [4] |
| Effective Concentration | Apoptosis Induction | 1-10 µM | A375 cells | [4] |
| Effective Concentration | Autophagy Induction | 1-24 µM | A375 cells | [4] |
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Symptoms: Inconsistent IC50 values, variable levels of target engagement, or differing phenotypic outcomes between experiments.
-
Possible Causes & Solutions:
-
Variable E/Z Isomer Ratio: The ratio of E and Z isomers may differ between batches of this compound.
-
Solution: If possible, purchase a larger single batch of the compound for a complete study. Always note the batch number in your experimental records. If you suspect batch-to-batch variability, consider testing new batches against a standardized internal control.
-
-
Compound Instability: The compound may be degrading in solution.
-
Solution: Prepare fresh stock solutions regularly and store them at -80°C for long-term storage and -20°C for short-term storage.[1] Avoid repeated freeze-thaw cycles.
-
-
Inconsistent Cell Conditions: Cell passage number, density, and health can significantly impact results.
-
Solution: Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities and monitor cell health throughout the experiment.
-
-
Issue 2: Unexpected Phenotypes or Off-Target Effects
-
Symptoms: The observed cellular phenotype does not align with the known consequences of inhibiting your primary target of interest (either GRP78 or autotaxin).
-
Possible Causes & Solutions:
-
Dual-Target Activity: The observed phenotype may be a result of the compound's effect on its other potent target.
-
Solution: Design experiments to dissect the contributions of each target. For example, if you are studying GRP78, use a specific autotaxin inhibitor as a control to see if it phenocopies the effects of HA155. Conversely, if studying autotaxin, use a GRP78 inhibitor or siRNA against GRP78 as a control.
-
-
Unknown Off-Targets: As the full selectivity profile is unknown, the phenotype could be due to an uncharacterized off-target.
-
Solution: Use a structurally unrelated inhibitor for your primary target to confirm that the phenotype is on-target.
-
-
Issue 3: Cytotoxicity in Normal Cells
-
Symptoms: Significant cell death is observed in non-cancerous or "normal" cell lines at concentrations effective in cancer cells.
-
Possible Causes & Solutions:
-
High Compound Concentration: The concentration used may be too high, leading to non-specific toxicity.
-
Solution: Perform a dose-response curve on your normal cell line to determine the maximum non-toxic concentration. Some studies suggest that HA15 has low toxicity in normal cells at effective doses.[4]
-
-
Dependence of Normal Cells on the Target: The normal cell line may also be dependent on the activity of GRP78 or autotaxin for survival.
-
Solution: Investigate the expression levels and importance of both GRP78 and autotaxin in your specific normal cell line.
-
-
Experimental Protocols & Visualizations
GRP78 Signaling Pathway
The primary mechanism of action of this compound as a GRP78 inhibitor involves the induction of ER stress.
Troubleshooting Workflow for Inconsistent Results
A logical approach to troubleshooting can help identify the source of variability in your experiments with this compound.
Experimental Protocol: Western Blotting for ER Stress Markers
This protocol details the steps to assess the induction of ER stress by this compound by measuring key protein markers.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a positive control (e.g., Tunicamycin or Thapsigargin) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-eIF2α) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence imager.
-
Experimental Workflow for Assessing Dual-Target Effects
This workflow outlines an approach to distinguish the effects of this compound on autotaxin versus GRP78.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GRP78 inhibitor HA15 increases the effect of Bortezomib on eradicating multiple myeloma cells through triggering endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
(E/Z)-HA155 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (E/Z)-HA155. The information is tailored for scientists and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor. It is crucial to understand that it has at least two distinct and potent biological activities. It was initially developed as a potent and selective inhibitor of autotaxin (ATX) , with an IC50 of 5.7 nM.[1][2][3] Subsequently, it has been reported to be an inhibitor of the 78-kDa glucose-regulated protein (GRP78/BiP/HSPA5 ), an endoplasmic reticulum (ER) chaperone protein.[4] This dual activity is a critical consideration for any experiment.
Q2: What is the significance of the "(E/Z)-" designation in the name?
A2: The "(E/Z)-" prefix indicates that HA155 is a mixture of geometric isomers around a carbon-carbon double bond in its chemical structure. Commercial preparations of HA155 are typically sold as a mixture of these E (entgegen) and Z (zusammen) isomers. It is important to note that the biological activity of the individual E and Z isomers has not been publicly detailed. Different batches of the compound may have varying E/Z isomer ratios, which can be a source of experimental variability.
Q3: Are there any known off-target effects of this compound other than autotaxin and GRP78?
A3: Currently, a comprehensive, publicly available off-target screening panel (such as a broad kinome scan) for this compound has not been identified in the scientific literature. Therefore, its full selectivity profile against a wide range of kinases and other enzymes is unknown. The most significant and well-documented "off-target" effect, if you are studying its role as a GRP78 inhibitor, is its potent inhibition of autotaxin, and vice-versa. Researchers should be cautious and consider the possibility of other, uncharacterized off-target interactions.
Q4: How can I mitigate the potential for off-target effects in my experiments?
A4: Given the dual-target nature of this compound, several strategies can be employed:
-
Use appropriate controls: Include positive and negative controls for both autotaxin and GRP78 inhibition in your experiments.
-
Use multiple readouts: Corroborate your findings with multiple, independent assays.
-
Perform rescue experiments: If possible, overexpress the intended target (e.g., GRP78) to see if it rescues the phenotype induced by HA155.
-
Use a structurally unrelated inhibitor: Confirm your results with another inhibitor of your target of interest that has a different chemical scaffold.
-
Characterize your batch: If you observe high variability, consider analytical methods to assess the E/Z isomer ratio of your specific batch of HA155, although this may not be feasible for all labs.
Q5: What is the mechanism of action of HA155 on GRP78?
A5: HA155 is reported to inhibit the ATPase activity of GRP78.[4] This inhibition leads to the accumulation of unfolded proteins in the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR) and leading to ER stress.[5][6][7] Prolonged ER stress can subsequently induce apoptosis and autophagy in cancer cells.[4][5]
Quantitative Data Summary
| Parameter | Target | Value | Cell Line/System | Reference |
| IC50 | Autotaxin (ATX) | 5.7 nM | Enzyme Assay | [1][2][3] |
| IC50 | Melanoma Cell Viability | 1-2.5 µM | A375 cells | [4] |
| Effective Concentration | ER Stress Induction | 10 µM | A375 cells | [4] |
| Effective Concentration | Apoptosis Induction | 1-10 µM | A375 cells | [4] |
| Effective Concentration | Autophagy Induction | 1-24 µM | A375 cells | [4] |
Troubleshooting Guides
Issue 1: High Variability in Experimental Results
-
Symptoms: Inconsistent IC50 values, variable levels of target engagement, or differing phenotypic outcomes between experiments.
-
Possible Causes & Solutions:
-
Variable E/Z Isomer Ratio: The ratio of E and Z isomers may differ between batches of this compound.
-
Solution: If possible, purchase a larger single batch of the compound for a complete study. Always note the batch number in your experimental records. If you suspect batch-to-batch variability, consider testing new batches against a standardized internal control.
-
-
Compound Instability: The compound may be degrading in solution.
-
Solution: Prepare fresh stock solutions regularly and store them at -80°C for long-term storage and -20°C for short-term storage.[1] Avoid repeated freeze-thaw cycles.
-
-
Inconsistent Cell Conditions: Cell passage number, density, and health can significantly impact results.
-
Solution: Use cells within a consistent and low passage number range. Ensure consistent cell seeding densities and monitor cell health throughout the experiment.
-
-
Issue 2: Unexpected Phenotypes or Off-Target Effects
-
Symptoms: The observed cellular phenotype does not align with the known consequences of inhibiting your primary target of interest (either GRP78 or autotaxin).
-
Possible Causes & Solutions:
-
Dual-Target Activity: The observed phenotype may be a result of the compound's effect on its other potent target.
-
Solution: Design experiments to dissect the contributions of each target. For example, if you are studying GRP78, use a specific autotaxin inhibitor as a control to see if it phenocopies the effects of HA155. Conversely, if studying autotaxin, use a GRP78 inhibitor or siRNA against GRP78 as a control.
-
-
Unknown Off-Targets: As the full selectivity profile is unknown, the phenotype could be due to an uncharacterized off-target.
-
Solution: Use a structurally unrelated inhibitor for your primary target to confirm that the phenotype is on-target.
-
-
Issue 3: Cytotoxicity in Normal Cells
-
Symptoms: Significant cell death is observed in non-cancerous or "normal" cell lines at concentrations effective in cancer cells.
-
Possible Causes & Solutions:
-
High Compound Concentration: The concentration used may be too high, leading to non-specific toxicity.
-
Solution: Perform a dose-response curve on your normal cell line to determine the maximum non-toxic concentration. Some studies suggest that HA15 has low toxicity in normal cells at effective doses.[4]
-
-
Dependence of Normal Cells on the Target: The normal cell line may also be dependent on the activity of GRP78 or autotaxin for survival.
-
Solution: Investigate the expression levels and importance of both GRP78 and autotaxin in your specific normal cell line.
-
-
Experimental Protocols & Visualizations
GRP78 Signaling Pathway
The primary mechanism of action of this compound as a GRP78 inhibitor involves the induction of ER stress.
Troubleshooting Workflow for Inconsistent Results
A logical approach to troubleshooting can help identify the source of variability in your experiments with this compound.
Experimental Protocol: Western Blotting for ER Stress Markers
This protocol details the steps to assess the induction of ER stress by this compound by measuring key protein markers.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10 µM) and a positive control (e.g., Tunicamycin or Thapsigargin) for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against ER stress markers (e.g., GRP78, CHOP, p-eIF2α) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence imager.
-
Experimental Workflow for Assessing Dual-Target Effects
This workflow outlines an approach to distinguish the effects of this compound on autotaxin versus GRP78.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GRP78 inhibitor HA15 increases the effect of Bortezomib on eradicating multiple myeloma cells through triggering endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of (E/Z)-HA155
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments aimed at improving the bioavailability of the experimental compound (E/Z)-HA155.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can limit the in vivo bioavailability of a compound like this compound?
A1: The oral bioavailability of a compound is primarily influenced by its aqueous solubility, gastrointestinal permeability, stability in the gastrointestinal tract, and susceptibility to first-pass metabolism.[1][2] For poorly soluble compounds, the dissolution rate is often the rate-limiting step for absorption.[1][3] Other factors include interactions with food, gastrointestinal motility, and efflux by transporters like P-glycoprotein.[4][5]
Q2: What are the initial steps to consider when this compound shows poor oral bioavailability in preclinical animal models?
A2: Initially, it is crucial to characterize the physicochemical properties of this compound, such as its solubility in physiological pH ranges and its permeability (e.g., using Caco-2 cell assays). Understanding its Biopharmaceutics Classification System (BCS) class can guide formulation strategies.[1] For instance, for a BCS Class II compound (low solubility, high permeability), the primary focus should be on enhancing solubility and dissolution rate.[1]
Q3: What are some common formulation strategies to improve the bioavailability of poorly soluble drugs?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound. These include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[1][6]
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can present the drug in a solubilized state, facilitating absorption through lipid pathways.[7][8]
-
Solid Dispersions: Dispersing the drug in a carrier at the molecular level to form an amorphous solid dispersion can significantly enhance its solubility and dissolution.[1][6]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility.[1][6]
Q4: Can co-administration of other agents improve the bioavailability of this compound?
A4: Yes, co-administration with certain agents can enhance bioavailability. For instance, bioenhancers of natural origin can modulate membrane permeation and reduce pre-systemic metabolism.[4] Additionally, inhibitors of efflux transporters or metabolic enzymes can increase the systemic exposure of the drug.[9]
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Plasma Concentrations of this compound Following Oral Dosing
-
Potential Cause: Erratic absorption due to poor and variable dissolution in the gastrointestinal (GI) tract. The presence or absence of food can also significantly impact absorption.[8]
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistent fasting periods for animals before dosing or provide a standardized diet to minimize food-related effects.[8]
-
Optimize Formulation: Develop a formulation aimed at improving the dissolution rate and consistency, such as a nanosuspension or a solid dispersion.[1][6][10]
-
Increase Sample Size: A larger group of animals can help to statistically manage high variability.[8]
-
Consider Alternative Routes of Administration: If oral variability cannot be controlled, exploring other routes like intravenous administration can provide a baseline for absolute bioavailability.
-
Issue 2: Low Oral Bioavailability of this compound Despite High Permeability in Caco-2 Assays
-
Potential Cause: This discrepancy often points towards extensive first-pass metabolism in the gut wall or liver, or significant efflux back into the GI lumen by transporters.[2][8]
-
Troubleshooting Steps:
-
Investigate In Vitro Metabolism: Conduct experiments with liver microsomes or hepatocytes to determine the metabolic stability of this compound.[5]
-
Identify Efflux Transporter Substrate Potential: Use in vitro models with specific inhibitors to assess if this compound is a substrate for transporters like P-glycoprotein.
-
Prodrug Approach: Consider designing a prodrug of this compound that masks the site of metabolism and releases the active compound after absorption.
-
Co-administration with Inhibitors: In preclinical models, co-administer this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) or efflux transporters to confirm their role in the low bioavailability.
-
Quantitative Data Summary
Table 1: Comparison of Formulation Strategies on Bioavailability Enhancement (Hypothetical Data for this compound)
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 2.0 | 600 ± 150 | 100 |
| Micronized Suspension | 50 | 300 ± 50 | 1.5 | 1200 ± 250 | 200 |
| Nanosuspension | 50 | 750 ± 120 | 1.0 | 3600 ± 500 | 600 |
| Solid Dispersion | 50 | 900 ± 180 | 1.0 | 4500 ± 600 | 750 |
| SEDDS | 50 | 1200 ± 200 | 0.5 | 6000 ± 750 | 1000 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound by Media Milling
-
Objective: To produce a stable nanosuspension of this compound to improve its dissolution rate and oral bioavailability.
-
Materials:
-
This compound
-
Stabilizers (e.g., Sodium Lauryl Sulfate, PVP K30)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Purified water
-
Media milling equipment
-
-
Method:
-
Prepare a suspension of this compound in an aqueous solution containing the selected stabilizers.
-
Add the milling media to the suspension.
-
Mill the suspension at a controlled temperature for a predetermined duration.
-
Separate the nanosuspension from the milling media.
-
Characterize the resulting nanosuspension for particle size, zeta potential, and crystallinity.
-
The optimized nanosuspension can then be used for in vitro dissolution testing and in vivo pharmacokinetic studies.[10]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine and compare the pharmacokinetic profiles of different formulations of this compound.
-
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulations (e.g., aqueous suspension, nanosuspension)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
-
-
Method:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation via oral gavage at the desired dose.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.[11]
-
Visualizations
Caption: Key physiological hurdles impacting the oral bioavailability of a drug.
Caption: A typical workflow for the development and optimization of a formulation to enhance bioavailability.
Caption: Cellular pathways influencing drug absorption and first-pass metabolism.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 3. Is Poor Bioavailability Holding Back Modern Medicine? [doublerainbowbio.com]
- 4. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Eflornithine Oral Bioavailability and Brain Uptake by Modulating Intercellular Junctions With an E-cadherin Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. researchgate.net [researchgate.net]
- 11. omicsonline.org [omicsonline.org]
Technical Support Center: Enhancing In Vivo Bioavailability of (E/Z)-HA155
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and address common challenges encountered during in vivo experiments aimed at improving the bioavailability of the experimental compound (E/Z)-HA155.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can limit the in vivo bioavailability of a compound like this compound?
A1: The oral bioavailability of a compound is primarily influenced by its aqueous solubility, gastrointestinal permeability, stability in the gastrointestinal tract, and susceptibility to first-pass metabolism.[1][2] For poorly soluble compounds, the dissolution rate is often the rate-limiting step for absorption.[1][3] Other factors include interactions with food, gastrointestinal motility, and efflux by transporters like P-glycoprotein.[4][5]
Q2: What are the initial steps to consider when this compound shows poor oral bioavailability in preclinical animal models?
A2: Initially, it is crucial to characterize the physicochemical properties of this compound, such as its solubility in physiological pH ranges and its permeability (e.g., using Caco-2 cell assays). Understanding its Biopharmaceutics Classification System (BCS) class can guide formulation strategies.[1] For instance, for a BCS Class II compound (low solubility, high permeability), the primary focus should be on enhancing solubility and dissolution rate.[1]
Q3: What are some common formulation strategies to improve the bioavailability of poorly soluble drugs?
A3: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble compounds like this compound. These include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[1][6]
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can present the drug in a solubilized state, facilitating absorption through lipid pathways.[7][8]
-
Solid Dispersions: Dispersing the drug in a carrier at the molecular level to form an amorphous solid dispersion can significantly enhance its solubility and dissolution.[1][6]
-
Complexation: Using agents like cyclodextrins can form inclusion complexes with the drug, increasing its solubility.[1][6]
Q4: Can co-administration of other agents improve the bioavailability of this compound?
A4: Yes, co-administration with certain agents can enhance bioavailability. For instance, bioenhancers of natural origin can modulate membrane permeation and reduce pre-systemic metabolism.[4] Additionally, inhibitors of efflux transporters or metabolic enzymes can increase the systemic exposure of the drug.[9]
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Plasma Concentrations of this compound Following Oral Dosing
-
Potential Cause: Erratic absorption due to poor and variable dissolution in the gastrointestinal (GI) tract. The presence or absence of food can also significantly impact absorption.[8]
-
Troubleshooting Steps:
-
Standardize Experimental Conditions: Ensure consistent fasting periods for animals before dosing or provide a standardized diet to minimize food-related effects.[8]
-
Optimize Formulation: Develop a formulation aimed at improving the dissolution rate and consistency, such as a nanosuspension or a solid dispersion.[1][6][10]
-
Increase Sample Size: A larger group of animals can help to statistically manage high variability.[8]
-
Consider Alternative Routes of Administration: If oral variability cannot be controlled, exploring other routes like intravenous administration can provide a baseline for absolute bioavailability.
-
Issue 2: Low Oral Bioavailability of this compound Despite High Permeability in Caco-2 Assays
-
Potential Cause: This discrepancy often points towards extensive first-pass metabolism in the gut wall or liver, or significant efflux back into the GI lumen by transporters.[2][8]
-
Troubleshooting Steps:
-
Investigate In Vitro Metabolism: Conduct experiments with liver microsomes or hepatocytes to determine the metabolic stability of this compound.[5]
-
Identify Efflux Transporter Substrate Potential: Use in vitro models with specific inhibitors to assess if this compound is a substrate for transporters like P-glycoprotein.
-
Prodrug Approach: Consider designing a prodrug of this compound that masks the site of metabolism and releases the active compound after absorption.
-
Co-administration with Inhibitors: In preclinical models, co-administer this compound with known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450 inhibitors) or efflux transporters to confirm their role in the low bioavailability.
-
Quantitative Data Summary
Table 1: Comparison of Formulation Strategies on Bioavailability Enhancement (Hypothetical Data for this compound)
| Formulation Strategy | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 50 | 150 ± 35 | 2.0 | 600 ± 150 | 100 |
| Micronized Suspension | 50 | 300 ± 50 | 1.5 | 1200 ± 250 | 200 |
| Nanosuspension | 50 | 750 ± 120 | 1.0 | 3600 ± 500 | 600 |
| Solid Dispersion | 50 | 900 ± 180 | 1.0 | 4500 ± 600 | 750 |
| SEDDS | 50 | 1200 ± 200 | 0.5 | 6000 ± 750 | 1000 |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension of this compound by Media Milling
-
Objective: To produce a stable nanosuspension of this compound to improve its dissolution rate and oral bioavailability.
-
Materials:
-
This compound
-
Stabilizers (e.g., Sodium Lauryl Sulfate, PVP K30)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Purified water
-
Media milling equipment
-
-
Method:
-
Prepare a suspension of this compound in an aqueous solution containing the selected stabilizers.
-
Add the milling media to the suspension.
-
Mill the suspension at a controlled temperature for a predetermined duration.
-
Separate the nanosuspension from the milling media.
-
Characterize the resulting nanosuspension for particle size, zeta potential, and crystallinity.
-
The optimized nanosuspension can then be used for in vitro dissolution testing and in vivo pharmacokinetic studies.[10]
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine and compare the pharmacokinetic profiles of different formulations of this compound.
-
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulations (e.g., aqueous suspension, nanosuspension)
-
Oral gavage needles
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
-
-
Method:
-
Fast the rats overnight with free access to water.
-
Administer the this compound formulation via oral gavage at the desired dose.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.[11]
-
Visualizations
Caption: Key physiological hurdles impacting the oral bioavailability of a drug.
Caption: A typical workflow for the development and optimization of a formulation to enhance bioavailability.
Caption: Cellular pathways influencing drug absorption and first-pass metabolism.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches [mdpi.com]
- 3. Is Poor Bioavailability Holding Back Modern Medicine? [doublerainbowbio.com]
- 4. Drug Bioavailability Enhancing Agents of Natural Origin (Bioenhancers) that Modulate Drug Membrane Permeation and Pre-Systemic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving Eflornithine Oral Bioavailability and Brain Uptake by Modulating Intercellular Junctions With an E-cadherin Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are the methods used for enhancement of bioavailability? [synapse.patsnap.com]
- 7. Video: Bioavailability Enhancement: Drug Permeability Enhancement [jove.com]
- 8. benchchem.com [benchchem.com]
- 9. openaccesspub.org [openaccesspub.org]
- 10. researchgate.net [researchgate.net]
- 11. omicsonline.org [omicsonline.org]
Technical Support Center: (E/Z)-HA155 Cell Permeability Optimization
Welcome to the technical support center for (E/Z)-HA155. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the cell permeability of this compound and other novel small molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is cell permeability and why is it important for a compound like this compound?
A1: Cell permeability describes the ability of a compound to pass through a cell membrane to reach its intracellular target. For a drug to be effective, it must be able to cross this biological barrier. Poor membrane permeability is a common reason for the low efficacy of otherwise potent drug candidates in cell-based assays and in vivo.
Q2: What are the key physicochemical properties of this compound that influence its cell permeability?
A2: Several physicochemical properties are critical for determining a compound's ability to cross a cell membrane.[1][2][3] These include:
-
Lipophilicity (LogP): An optimal LogP is required. If a compound is too hydrophilic (low LogP), it will not readily partition into the lipid cell membrane. Conversely, if it is too lipophilic (high LogP), it may get trapped within the membrane or have poor aqueous solubility.[1][2]
-
Molecular Weight (MW): Generally, smaller molecules (ideally under 500 Da) exhibit better passive diffusion across cell membranes.[1][2]
-
Polar Surface Area (PSA): A lower PSA is associated with higher permeability. A large number of polar atoms can impede a compound's passage through the hydrophobic core of the cell membrane.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can negatively impact permeability as these bonds with water must be broken for the molecule to enter the lipid bilayer.[1][2]
-
Ionization State (pKa): The charge of a molecule at physiological pH is crucial. Neutral, unionized molecules typically cross cell membranes more easily than charged, ionized molecules.[1][4][5]
Q3: How can I experimentally measure the cell permeability of this compound?
A3: The two most common in vitro methods for assessing cell permeability are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse through a lipid-infused artificial membrane. It specifically assesses passive transcellular permeability.[6][7][8]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the human intestinal epithelium.[9][10][11] It provides a more comprehensive assessment as it accounts for passive diffusion, active transport (uptake and efflux), and paracellular transport (movement between cells).[6][8][9]
Q4: this compound shows low permeability in the PAMPA assay. What does this suggest?
A4: Low permeability in a PAMPA assay indicates that the compound has poor intrinsic passive permeability.[6][7] This is likely due to suboptimal physicochemical properties such as high polarity, a large polar surface area, or a high number of hydrogen bonds.[1][2] The troubleshooting guide below provides steps to address this issue.
Q5: this compound has high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?
A5: This discrepancy strongly suggests the involvement of active efflux transporters in the Caco-2 cells.[6][8] These transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), actively pump the compound out of the cell, leading to a low net transport across the cell monolayer.[11][12] A bidirectional Caco-2 assay is needed to confirm this by calculating the efflux ratio.[9]
Q6: How can the cell permeability of this compound be improved?
A6: If poor permeability is limiting the efficacy of this compound, several medicinal chemistry strategies can be employed.[13][14][15][16] These include:
-
Modulating Lipophilicity: Systematically altering substituents to achieve a more optimal LogP.
-
Reducing Polar Surface Area: Modifying the molecule to decrease its PSA.
-
Masking Hydrogen Bonds: Introducing intramolecular hydrogen bonds can shield polar groups, reducing the energy penalty for entering the cell membrane.[15][16]
-
N-methylation: Replacing N-H bonds with N-CH3 can reduce the number of hydrogen bond donors.[16]
-
Prodrug Strategies: A prodrug approach can be used to mask polar functional groups, improving permeability. The prodrug is then cleaved intracellularly to release the active compound.[14]
Troubleshooting Guides
Troubleshooting Low Permeability in PAMPA
| Observation | Potential Cause | Recommended Action |
| Low Permeability (Pe < 1.5 x 10⁻⁶ cm/s) | Poor intrinsic passive permeability due to suboptimal physicochemical properties. | - Review the physicochemical properties of this compound (LogP, MW, PSA).- Consider chemical modifications to improve these properties (e.g., increase lipophilicity, reduce PSA).[13][14] |
| High Variability Between Replicates | - Poor aqueous solubility leading to precipitation.- Issues with the artificial membrane. | - Decrease the concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it doesn't affect membrane integrity.- Ensure the lipid solution is fresh and properly applied. |
| Low Compound Recovery | - Compound binding to the assay plate.- Compound instability in the assay buffer. | - Use low-binding plates.- Assess the chemical stability of this compound at the assay pH and temperature. |
Troubleshooting Caco-2 Permeability Assay Results
| Observation | Potential Cause | Recommended Action |
| Low A-to-B Papp, Low Efflux Ratio (<2), Good Recovery (>70%) | The compound has inherently low passive permeability. | - The issue is likely with the compound's intrinsic ability to cross the cell membrane.- Refer to the PAMPA troubleshooting guide and consider chemical modifications. |
| Low A-to-B Papp, High Efflux Ratio (>2), Good Recovery (>70%) | The compound is a substrate for active efflux transporters (e.g., P-gp, BCRP).[9][11] | - Perform the assay with specific efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp, fumitremorgin C for BCRP) to confirm the transporter involved.[11][17][18] |
| Low Compound Recovery (<70%) | - Compound binding to plates or cells.- Metabolism by Caco-2 cells.- Low aqueous solubility. | - Use low-binding plates.- Investigate potential metabolism of this compound by Caco-2 cells.- Check for precipitation in the donor well. |
| High A-to-B Papp, High Lucifer Yellow Permeability | The Caco-2 monolayer integrity is compromised, leading to artificially high permeability due to paracellular flux. | - Review cell culture and seeding procedures.- Discard data from assays with low transepithelial electrical resistance (TEER) values.[11] |
Data Presentation
Table 1: Interpretation of Apparent Permeability (Papp) Values
| Permeability Classification | PAMPA (Pe in 10⁻⁶ cm/s) | Caco-2 (Papp in 10⁻⁶ cm/s) | Expected Human Oral Absorption |
| Low | < 1.5[6][7] | < 1.0 | < 30% (Poorly absorbed)[19] |
| Moderate | 1.5 - 5.0 | 1.0 - 10.0 | 30% - 80% |
| High | > 5.0 | > 10.0 | > 80% (Well absorbed)[19] |
Note: These are general ranges and can vary slightly between laboratories.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the donor solution by diluting the stock solution to the final concentration (e.g., 10 µM) in a buffer solution (e.g., PBS, pH 7.4) with a small percentage of DMSO (e.g., 1-5%).
-
Prepare the acceptor buffer (e.g., PBS, pH 7.4).
-
-
Membrane Coating:
-
Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1-2% lecithin (B1663433) in dodecane).
-
-
Assay Setup:
-
Add the acceptor buffer to the wells of a 96-well acceptor plate.
-
Add the donor solution containing this compound to the coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation of Permeability Coefficient (Pe):
-
The effective permeability (Pe) is calculated using an appropriate formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell inserts until they form a confluent and differentiated monolayer (typically 21 days).
-
Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER). Only use monolayers with acceptable TEER values.[11]
-
-
Assay Preparation:
-
Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Prepare the dosing solution of this compound in the transport buffer.
-
-
Permeability Measurement (Apical to Basolateral - A-to-B):
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
Analyze the concentration of this compound in the samples.
-
-
Permeability Measurement (Basolateral to Apical - B-to-A):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Efflux Substrate Investigation (Optional):
-
Repeat the bidirectional assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[11]
-
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter.[9]
-
Visualizations
Caption: Permeability assessment workflow for this compound.
Caption: Mechanisms of compound transport across the cell membrane.
Caption: Logic diagram for troubleshooting low Caco-2 permeability.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.co.za [journals.co.za]
- 3. conductscience.com [conductscience.com]
- 4. Cell membrane - Wikipedia [en.wikipedia.org]
- 5. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. labinsights.nl [labinsights.nl]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 13. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. circlepharma.com [circlepharma.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. BCRP Substrate Identification | Evotec [evotec.com]
- 19. pkCSM [biosig.lab.uq.edu.au]
Technical Support Center: (E/Z)-HA155 Cell Permeability Optimization
Welcome to the technical support center for (E/Z)-HA155. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the cell permeability of this compound and other novel small molecules. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is cell permeability and why is it important for a compound like this compound?
A1: Cell permeability describes the ability of a compound to pass through a cell membrane to reach its intracellular target. For a drug to be effective, it must be able to cross this biological barrier. Poor membrane permeability is a common reason for the low efficacy of otherwise potent drug candidates in cell-based assays and in vivo.
Q2: What are the key physicochemical properties of this compound that influence its cell permeability?
A2: Several physicochemical properties are critical for determining a compound's ability to cross a cell membrane.[1][2][3] These include:
-
Lipophilicity (LogP): An optimal LogP is required. If a compound is too hydrophilic (low LogP), it will not readily partition into the lipid cell membrane. Conversely, if it is too lipophilic (high LogP), it may get trapped within the membrane or have poor aqueous solubility.[1][2]
-
Molecular Weight (MW): Generally, smaller molecules (ideally under 500 Da) exhibit better passive diffusion across cell membranes.[1][2]
-
Polar Surface Area (PSA): A lower PSA is associated with higher permeability. A large number of polar atoms can impede a compound's passage through the hydrophobic core of the cell membrane.
-
Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can negatively impact permeability as these bonds with water must be broken for the molecule to enter the lipid bilayer.[1][2]
-
Ionization State (pKa): The charge of a molecule at physiological pH is crucial. Neutral, unionized molecules typically cross cell membranes more easily than charged, ionized molecules.[1][4][5]
Q3: How can I experimentally measure the cell permeability of this compound?
A3: The two most common in vitro methods for assessing cell permeability are:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that measures a compound's ability to diffuse through a lipid-infused artificial membrane. It specifically assesses passive transcellular permeability.[6][7][8]
-
Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the human intestinal epithelium.[9][10][11] It provides a more comprehensive assessment as it accounts for passive diffusion, active transport (uptake and efflux), and paracellular transport (movement between cells).[6][8][9]
Q4: this compound shows low permeability in the PAMPA assay. What does this suggest?
A4: Low permeability in a PAMPA assay indicates that the compound has poor intrinsic passive permeability.[6][7] This is likely due to suboptimal physicochemical properties such as high polarity, a large polar surface area, or a high number of hydrogen bonds.[1][2] The troubleshooting guide below provides steps to address this issue.
Q5: this compound has high permeability in the PAMPA assay but low permeability in the Caco-2 assay. What could be the reason?
A5: This discrepancy strongly suggests the involvement of active efflux transporters in the Caco-2 cells.[6][8] These transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), actively pump the compound out of the cell, leading to a low net transport across the cell monolayer.[11][12] A bidirectional Caco-2 assay is needed to confirm this by calculating the efflux ratio.[9]
Q6: How can the cell permeability of this compound be improved?
A6: If poor permeability is limiting the efficacy of this compound, several medicinal chemistry strategies can be employed.[13][14][15][16] These include:
-
Modulating Lipophilicity: Systematically altering substituents to achieve a more optimal LogP.
-
Reducing Polar Surface Area: Modifying the molecule to decrease its PSA.
-
Masking Hydrogen Bonds: Introducing intramolecular hydrogen bonds can shield polar groups, reducing the energy penalty for entering the cell membrane.[15][16]
-
N-methylation: Replacing N-H bonds with N-CH3 can reduce the number of hydrogen bond donors.[16]
-
Prodrug Strategies: A prodrug approach can be used to mask polar functional groups, improving permeability. The prodrug is then cleaved intracellularly to release the active compound.[14]
Troubleshooting Guides
Troubleshooting Low Permeability in PAMPA
| Observation | Potential Cause | Recommended Action |
| Low Permeability (Pe < 1.5 x 10⁻⁶ cm/s) | Poor intrinsic passive permeability due to suboptimal physicochemical properties. | - Review the physicochemical properties of this compound (LogP, MW, PSA).- Consider chemical modifications to improve these properties (e.g., increase lipophilicity, reduce PSA).[13][14] |
| High Variability Between Replicates | - Poor aqueous solubility leading to precipitation.- Issues with the artificial membrane. | - Decrease the concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO), ensuring it doesn't affect membrane integrity.- Ensure the lipid solution is fresh and properly applied. |
| Low Compound Recovery | - Compound binding to the assay plate.- Compound instability in the assay buffer. | - Use low-binding plates.- Assess the chemical stability of this compound at the assay pH and temperature. |
Troubleshooting Caco-2 Permeability Assay Results
| Observation | Potential Cause | Recommended Action |
| Low A-to-B Papp, Low Efflux Ratio (<2), Good Recovery (>70%) | The compound has inherently low passive permeability. | - The issue is likely with the compound's intrinsic ability to cross the cell membrane.- Refer to the PAMPA troubleshooting guide and consider chemical modifications. |
| Low A-to-B Papp, High Efflux Ratio (>2), Good Recovery (>70%) | The compound is a substrate for active efflux transporters (e.g., P-gp, BCRP).[9][11] | - Perform the assay with specific efflux pump inhibitors (e.g., verapamil for P-gp, fumitremorgin C for BCRP) to confirm the transporter involved.[11][17][18] |
| Low Compound Recovery (<70%) | - Compound binding to plates or cells.- Metabolism by Caco-2 cells.- Low aqueous solubility. | - Use low-binding plates.- Investigate potential metabolism of this compound by Caco-2 cells.- Check for precipitation in the donor well. |
| High A-to-B Papp, High Lucifer Yellow Permeability | The Caco-2 monolayer integrity is compromised, leading to artificially high permeability due to paracellular flux. | - Review cell culture and seeding procedures.- Discard data from assays with low transepithelial electrical resistance (TEER) values.[11] |
Data Presentation
Table 1: Interpretation of Apparent Permeability (Papp) Values
| Permeability Classification | PAMPA (Pe in 10⁻⁶ cm/s) | Caco-2 (Papp in 10⁻⁶ cm/s) | Expected Human Oral Absorption |
| Low | < 1.5[6][7] | < 1.0 | < 30% (Poorly absorbed)[19] |
| Moderate | 1.5 - 5.0 | 1.0 - 10.0 | 30% - 80% |
| High | > 5.0 | > 10.0 | > 80% (Well absorbed)[19] |
Note: These are general ranges and can vary slightly between laboratories.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the donor solution by diluting the stock solution to the final concentration (e.g., 10 µM) in a buffer solution (e.g., PBS, pH 7.4) with a small percentage of DMSO (e.g., 1-5%).
-
Prepare the acceptor buffer (e.g., PBS, pH 7.4).
-
-
Membrane Coating:
-
Coat the filter of a 96-well donor plate with a lipid solution (e.g., 1-2% lecithin in dodecane).
-
-
Assay Setup:
-
Add the acceptor buffer to the wells of a 96-well acceptor plate.
-
Add the donor solution containing this compound to the coated donor plate.
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
-
Incubation:
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
-
Calculation of Permeability Coefficient (Pe):
-
The effective permeability (Pe) is calculated using an appropriate formula that takes into account the volume of the donor and acceptor wells, the area of the membrane, and the incubation time.
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell inserts until they form a confluent and differentiated monolayer (typically 21 days).
-
Monitor monolayer integrity by measuring the transepithelial electrical resistance (TEER). Only use monolayers with acceptable TEER values.[11]
-
-
Assay Preparation:
-
Wash the Caco-2 monolayers with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
-
Prepare the dosing solution of this compound in the transport buffer.
-
-
Permeability Measurement (Apical to Basolateral - A-to-B):
-
Add the dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, take samples from the basolateral chamber and replace with fresh buffer.
-
Analyze the concentration of this compound in the samples.
-
-
Permeability Measurement (Basolateral to Apical - B-to-A):
-
Add the dosing solution to the basolateral chamber.
-
Add fresh transport buffer to the apical chamber.
-
Incubate and sample from the apical chamber as described above.
-
-
Efflux Substrate Investigation (Optional):
-
Repeat the bidirectional assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp).[11]
-
-
Calculation of Apparent Permeability (Papp) and Efflux Ratio:
-
Calculate the Papp for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B). An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter.[9]
-
Visualizations
Caption: Permeability assessment workflow for this compound.
Caption: Mechanisms of compound transport across the cell membrane.
Caption: Logic diagram for troubleshooting low Caco-2 permeability.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.co.za [journals.co.za]
- 3. conductscience.com [conductscience.com]
- 4. Cell membrane - Wikipedia [en.wikipedia.org]
- 5. What are the physicochemical properties affecting drug distribution? [synapse.patsnap.com]
- 6. PAMPA | Evotec [evotec.com]
- 7. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. labinsights.nl [labinsights.nl]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development | MolecularCloud [molecularcloud.org]
- 11. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Frontiers | Function and Inhibitory Mechanisms of Multidrug Efflux Pumps [frontiersin.org]
- 13. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improving cellular uptake of therapeutic entities through interaction with components of cell membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. circlepharma.com [circlepharma.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. BCRP Substrate Identification | Evotec [evotec.com]
- 19. pkCSM [biosig.lab.uq.edu.au]
resolving inconsistencies in (E/Z)-HA155 experimental results
Welcome to the technical support center for researchers utilizing (E/Z)-HA155. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound in our cancer cell line compared to published data. What are the potential causes?
A1: Discrepancies in IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability:
-
Cell Line Health and Passage Number: Ensure that the cells are healthy, free from contamination, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Seeding Density: The initial number of cells seeded per well can significantly impact the effective concentration of the compound per cell. It is crucial to maintain a consistent seeding density across all experiments.
-
Compound Stability and Solubility: this compound should be prepared fresh for each experiment from a validated stock solution. Ensure complete solubilization in the appropriate solvent (e.g., DMSO) before further dilution in culture medium. Minimize freeze-thaw cycles of the stock solution.
-
Assay Duration: The length of exposure to this compound will influence the observed IC50 value. Longer incubation times may result in lower IC50 values. Ensure your experimental timeline aligns with established protocols for your cell line.
-
Assay Type: Different cell viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content) and can yield varying IC50 values. Consistency in the chosen assay is key for reproducible results.
Q2: At lower concentrations of this compound, we are observing an increase in autophagy markers (e.g., LC3-II) but minimal apoptosis. Is this expected?
A2: Yes, this is a plausible outcome. This compound induces ER stress, which can trigger both autophagy and apoptosis. At lower concentrations or early time points, the cellular response may be primarily pro-survival autophagy as the cell attempts to clear damaged proteins and restore homeostasis. As the concentration of this compound increases or the duration of exposure is extended, the level of ER stress may surpass a critical threshold, leading to the activation of the apoptotic cascade.
Q3: Our Annexin V/PI apoptosis assay shows a large population of cells that are Annexin V positive and PI positive, suggesting necrosis rather than apoptosis. What could be the reason for this?
A3: While this compound primarily induces apoptosis, a high Annexin V+/PI+ population could be due to several factors:
-
Late-Stage Apoptosis: Cells in the later stages of apoptosis will eventually lose membrane integrity and become permeable to PI. Your observation might be a result of a prolonged incubation time with this compound. Consider performing a time-course experiment to capture cells in earlier apoptotic stages (Annexin V+/PI-).
-
High Compound Concentration: Very high concentrations of this compound may induce a rapid and overwhelming cellular stress response that leads to secondary necrosis. A dose-response experiment can help identify the optimal concentration for inducing a primarily apoptotic phenotype.
-
Cell Handling: Rough handling of cells during harvesting and staining, such as excessive trypsinization or vigorous vortexing, can damage the cell membrane and lead to false positives for PI staining.
Q4: We are not observing a significant increase in GRP78 expression after treatment with this compound in our Western blot analysis. Is this problematic?
A4: Not necessarily. This compound is an inhibitor of GRP78's ATPase activity. While ER stress, in general, leads to an upregulation of chaperone proteins like GRP78 as part of the Unfolded Protein Response (UPR), the primary mechanism of this compound is to disrupt GRP78 function. Therefore, you may not see a dramatic increase in total GRP78 protein levels. Instead, it is more critical to assess the downstream markers of ER stress, such as the phosphorylation of PERK and eIF2α, and the induction of CHOP, to confirm the engagement of the ER stress pathway.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | Reported IC50 (µM) | Reference |
| A549 | Lung Cancer | CCK-8 | 48 | ~5 | |
| H460 | Lung Cancer | CCK-8 | 48 | ~6 | |
| H1975 | Lung Cancer | CCK-8 | 48 | ~7 | |
| NCI-H929 | Multiple Myeloma | CCK-8 | 48 | ~2.5 | |
| U266 | Multiple Myeloma | CCK-8 | 48 | ~3 |
Note: IC50 values can vary between laboratories and experimental conditions. This table provides representative values from published studies.
Table 2: Recommended Concentration Ranges for Inducing Autophagy vs. Apoptosis
| Cellular Response | This compound Concentration Range (µM) | Typical Time Course (h) | Key Markers to Assess |
| Autophagy | 1 - 5 | 6 - 24 | LC3-II conversion, p62 degradation |
| Apoptosis | 5 - 15 | 24 - 72 | Cleaved Caspase-3, PARP cleavage, Annexin V staining |
Note: The optimal concentration and time course are cell-line dependent and should be determined empirically.
Mandatory Visualization
Caption: this compound-induced ER stress signaling pathway.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 50 µM) and perform 1:2 or 1:3 dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or until a visible color change is observed in the vehicle control wells.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (e.g., 5, 10, 15 µM) and a vehicle control for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Set up appropriate compensation and gates using unstained, Annexin V only, and PI only controls.
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 3: Western Blot Analysis of ER Stress and Autophagy Markers
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
GRP78/BiP
-
p-PERK
-
p-eIF2α
-
CHOP
-
LC3B
-
p62/SQSTM1
-
β-actin or GAPDH (as a loading control)
-
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
resolving inconsistencies in (E/Z)-HA155 experimental results
Welcome to the technical support center for researchers utilizing (E/Z)-HA155. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound in our cancer cell line compared to published data. What are the potential causes?
A1: Discrepancies in IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability:
-
Cell Line Health and Passage Number: Ensure that the cells are healthy, free from contamination, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Seeding Density: The initial number of cells seeded per well can significantly impact the effective concentration of the compound per cell. It is crucial to maintain a consistent seeding density across all experiments.
-
Compound Stability and Solubility: this compound should be prepared fresh for each experiment from a validated stock solution. Ensure complete solubilization in the appropriate solvent (e.g., DMSO) before further dilution in culture medium. Minimize freeze-thaw cycles of the stock solution.
-
Assay Duration: The length of exposure to this compound will influence the observed IC50 value. Longer incubation times may result in lower IC50 values. Ensure your experimental timeline aligns with established protocols for your cell line.
-
Assay Type: Different cell viability assays (e.g., MTT, XTT, CellTiter-Glo) measure different cellular parameters (metabolic activity vs. ATP content) and can yield varying IC50 values. Consistency in the chosen assay is key for reproducible results.
Q2: At lower concentrations of this compound, we are observing an increase in autophagy markers (e.g., LC3-II) but minimal apoptosis. Is this expected?
A2: Yes, this is a plausible outcome. This compound induces ER stress, which can trigger both autophagy and apoptosis. At lower concentrations or early time points, the cellular response may be primarily pro-survival autophagy as the cell attempts to clear damaged proteins and restore homeostasis. As the concentration of this compound increases or the duration of exposure is extended, the level of ER stress may surpass a critical threshold, leading to the activation of the apoptotic cascade.
Q3: Our Annexin V/PI apoptosis assay shows a large population of cells that are Annexin V positive and PI positive, suggesting necrosis rather than apoptosis. What could be the reason for this?
A3: While this compound primarily induces apoptosis, a high Annexin V+/PI+ population could be due to several factors:
-
Late-Stage Apoptosis: Cells in the later stages of apoptosis will eventually lose membrane integrity and become permeable to PI. Your observation might be a result of a prolonged incubation time with this compound. Consider performing a time-course experiment to capture cells in earlier apoptotic stages (Annexin V+/PI-).
-
High Compound Concentration: Very high concentrations of this compound may induce a rapid and overwhelming cellular stress response that leads to secondary necrosis. A dose-response experiment can help identify the optimal concentration for inducing a primarily apoptotic phenotype.
-
Cell Handling: Rough handling of cells during harvesting and staining, such as excessive trypsinization or vigorous vortexing, can damage the cell membrane and lead to false positives for PI staining.
Q4: We are not observing a significant increase in GRP78 expression after treatment with this compound in our Western blot analysis. Is this problematic?
A4: Not necessarily. This compound is an inhibitor of GRP78's ATPase activity. While ER stress, in general, leads to an upregulation of chaperone proteins like GRP78 as part of the Unfolded Protein Response (UPR), the primary mechanism of this compound is to disrupt GRP78 function. Therefore, you may not see a dramatic increase in total GRP78 protein levels. Instead, it is more critical to assess the downstream markers of ER stress, such as the phosphorylation of PERK and eIF2α, and the induction of CHOP, to confirm the engagement of the ER stress pathway.
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | Reported IC50 (µM) | Reference |
| A549 | Lung Cancer | CCK-8 | 48 | ~5 | |
| H460 | Lung Cancer | CCK-8 | 48 | ~6 | |
| H1975 | Lung Cancer | CCK-8 | 48 | ~7 | |
| NCI-H929 | Multiple Myeloma | CCK-8 | 48 | ~2.5 | |
| U266 | Multiple Myeloma | CCK-8 | 48 | ~3 |
Note: IC50 values can vary between laboratories and experimental conditions. This table provides representative values from published studies.
Table 2: Recommended Concentration Ranges for Inducing Autophagy vs. Apoptosis
| Cellular Response | This compound Concentration Range (µM) | Typical Time Course (h) | Key Markers to Assess |
| Autophagy | 1 - 5 | 6 - 24 | LC3-II conversion, p62 degradation |
| Apoptosis | 5 - 15 | 24 - 72 | Cleaved Caspase-3, PARP cleavage, Annexin V staining |
Note: The optimal concentration and time course are cell-line dependent and should be determined empirically.
Mandatory Visualization
Caption: this compound-induced ER stress signaling pathway.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Experimental Protocols
Protocol 1: Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. It is recommended to start with a high concentration (e.g., 50 µM) and perform 1:2 or 1:3 dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a no-cell control (medium only).
-
Treatment: Remove the existing medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours, or until a visible color change is observed in the vehicle control wells.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate cell viability as a percentage of the vehicle control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: Apoptosis Assay by Annexin V/PI Staining and Flow Cytometry
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound (e.g., 5, 10, 15 µM) and a vehicle control for 24-48 hours. Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. Set up appropriate compensation and gates using unstained, Annexin V only, and PI only controls.
-
Healthy cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Protocol 3: Western Blot Analysis of ER Stress and Autophagy Markers
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies include:
-
GRP78/BiP
-
p-PERK
-
p-eIF2α
-
CHOP
-
LC3B
-
p62/SQSTM1
-
β-actin or GAPDH (as a loading control)
-
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Technical Support Center: (E/Z)-HA155 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for (E/Z)-HA155.
Disclaimer
Information on a specific isomeric form "this compound" is limited in publicly available scientific literature. The information provided here is based on the known activity of the related compound HA155, which is characterized as a PERK activator that induces apoptosis in cancer cells. It is presumed that this compound functions through a similar mechanism of action.
I. Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: Based on the activity of the related compound HA155, this compound is presumed to be an activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) signaling pathway.[1][2] Activation of PERK is a key component of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[1][3] Prolonged ER stress and PERK activation can lead to apoptosis (programmed cell death).[4] HA155 has also been reported to induce apoptosis by targeting the ER chaperone BiP/GRP78 and antagonizing the anti-apoptotic Bcl-2 protein family.
Q2: What is a typical starting concentration range for an this compound dose-response experiment?
A2: For novel compounds like this compound, it is advisable to start with a broad concentration range to determine the optimal dosing. A common starting point is a logarithmic dilution series spanning from nanomolar (nM) to micromolar (µM) concentrations (e.g., 1 nM to 100 µM). Subsequent experiments can then focus on a narrower range around the initial estimated IC50/EC50 value.
Q3: What are the critical parameters to assess in a dose-response curve?
A3: The key parameters to evaluate from a dose-response curve are:
-
IC50 (Inhibitory Concentration 50%) / EC50 (Effective Concentration 50%): The concentration of the compound that elicits a 50% response.
-
Hill Slope: Describes the steepness of the curve. A Hill slope greater than 1 indicates positive cooperativity, while a slope less than 1 suggests negative cooperativity.
-
Maximum and Minimum Response: The plateau regions of the curve, representing the maximal and minimal effects of the compound.
Q4: How many replicates should I perform for my dose-response experiment?
A4: It is recommended to perform each assay in at least three technical replicates to ensure the reliability of the data.[5] Additionally, conducting at least two independent biological replicates is crucial to confirm the reproducibility of the results.[5]
II. Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Problem | Potential Cause | Recommended Solution |
| No dose-response observed (flat curve) | 1. Incorrect Concentration Range: The concentrations tested may be too high or too low. 2. Compound Inactivity: this compound may not be active in the chosen cell line or assay. 3. Assay Issues: Problems with reagents, incubation times, or detection methods. | 1. Expand Concentration Range: Test a wider range of concentrations (e.g., picomolar to millimolar). 2. Cell Line Sensitivity: Verify the expression of PERK and other relevant targets in your cell line. Consider testing different cell lines. 3. Assay Validation: Ensure all assay components are working correctly by using a known positive control for PERK activation or apoptosis induction. |
| High variability between replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting. 2. Cell Seeding Inconsistency: Uneven cell distribution in multi-well plates. 3. Edge Effects: Evaporation or temperature gradients at the edges of the plate. | 1. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. Use reverse pipetting for viscous solutions. 2. Optimize Cell Seeding: Ensure a homogenous cell suspension and use a consistent seeding technique. 3. Mitigate Edge Effects: Avoid using the outer wells of the plate or fill them with sterile media or PBS to create a humidity barrier. |
| Incomplete or shallow dose-response curve | 1. Suboptimal Concentration Range: The tested concentrations do not cover the full range of the compound's effect. 2. Low Compound Potency: The compound may have a low potency in the chosen system. | 1. Extend Concentration Range: Test higher concentrations to reach the maximal response plateau. 2. Increase Incubation Time: The effect of the compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period. |
| Biphasic dose-response curve | 1. Off-target Effects: The compound may be interacting with multiple targets at different concentrations. 2. Complex Biological Response: The cellular response to the compound may be complex and non-monotonic. | 1. Investigate Off-Target Activity: Consider performing target deconvolution studies. 2. Mechanism of Action Studies: Further experiments are needed to understand the underlying biological mechanisms causing the biphasic response. |
III. Experimental Protocols
A. General Dose-Response Assay for Cell Viability (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells and adjust the density to the desired concentration (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
Seed cells into a 96-well plate and incubate overnight to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of working concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls (e.g., DMSO at the highest concentration used).
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only controls (representing 100% viability).
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50, Hill slope, and other parameters.
-
IV. Visualizations
A. PERK Signaling Pathway
Caption: Presumed signaling pathway of this compound via PERK activation leading to apoptosis.
B. Experimental Workflow for Dose-Response Curve Optimization
Caption: A logical workflow for optimizing this compound dose-response curve experiments.
References
- 1. A novel specific PERK activator reduces toxicity and extends survival in Huntington's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel specific PERK activator reduces toxicity and extends survival in Huntington's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structure of the PERK kinase domain suggests the mechanism for its activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PERK activation by CCT020312 chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: (E/Z)-HA155 Dose-Response Curve Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing dose-response curve experiments for (E/Z)-HA155.
Disclaimer
Information on a specific isomeric form "this compound" is limited in publicly available scientific literature. The information provided here is based on the known activity of the related compound HA155, which is characterized as a PERK activator that induces apoptosis in cancer cells. It is presumed that this compound functions through a similar mechanism of action.
I. Frequently Asked Questions (FAQs)
Q1: What is the presumed mechanism of action for this compound?
A1: Based on the activity of the related compound HA155, this compound is presumed to be an activator of the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) signaling pathway.[1][2] Activation of PERK is a key component of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of misfolded proteins in the endoplasmic reticulum (ER).[1][3] Prolonged ER stress and PERK activation can lead to apoptosis (programmed cell death).[4] HA155 has also been reported to induce apoptosis by targeting the ER chaperone BiP/GRP78 and antagonizing the anti-apoptotic Bcl-2 protein family.
Q2: What is a typical starting concentration range for an this compound dose-response experiment?
A2: For novel compounds like this compound, it is advisable to start with a broad concentration range to determine the optimal dosing. A common starting point is a logarithmic dilution series spanning from nanomolar (nM) to micromolar (µM) concentrations (e.g., 1 nM to 100 µM). Subsequent experiments can then focus on a narrower range around the initial estimated IC50/EC50 value.
Q3: What are the critical parameters to assess in a dose-response curve?
A3: The key parameters to evaluate from a dose-response curve are:
-
IC50 (Inhibitory Concentration 50%) / EC50 (Effective Concentration 50%): The concentration of the compound that elicits a 50% response.
-
Hill Slope: Describes the steepness of the curve. A Hill slope greater than 1 indicates positive cooperativity, while a slope less than 1 suggests negative cooperativity.
-
Maximum and Minimum Response: The plateau regions of the curve, representing the maximal and minimal effects of the compound.
Q4: How many replicates should I perform for my dose-response experiment?
A4: It is recommended to perform each assay in at least three technical replicates to ensure the reliability of the data.[5] Additionally, conducting at least two independent biological replicates is crucial to confirm the reproducibility of the results.[5]
II. Troubleshooting Guide
This guide addresses common issues encountered during this compound dose-response experiments.
| Problem | Potential Cause | Recommended Solution |
| No dose-response observed (flat curve) | 1. Incorrect Concentration Range: The concentrations tested may be too high or too low. 2. Compound Inactivity: this compound may not be active in the chosen cell line or assay. 3. Assay Issues: Problems with reagents, incubation times, or detection methods. | 1. Expand Concentration Range: Test a wider range of concentrations (e.g., picomolar to millimolar). 2. Cell Line Sensitivity: Verify the expression of PERK and other relevant targets in your cell line. Consider testing different cell lines. 3. Assay Validation: Ensure all assay components are working correctly by using a known positive control for PERK activation or apoptosis induction. |
| High variability between replicates | 1. Pipetting Errors: Inaccurate or inconsistent pipetting. 2. Cell Seeding Inconsistency: Uneven cell distribution in multi-well plates. 3. Edge Effects: Evaporation or temperature gradients at the edges of the plate. | 1. Calibrate Pipettes: Regularly calibrate and check the accuracy of your pipettes. Use reverse pipetting for viscous solutions. 2. Optimize Cell Seeding: Ensure a homogenous cell suspension and use a consistent seeding technique. 3. Mitigate Edge Effects: Avoid using the outer wells of the plate or fill them with sterile media or PBS to create a humidity barrier. |
| Incomplete or shallow dose-response curve | 1. Suboptimal Concentration Range: The tested concentrations do not cover the full range of the compound's effect. 2. Low Compound Potency: The compound may have a low potency in the chosen system. | 1. Extend Concentration Range: Test higher concentrations to reach the maximal response plateau. 2. Increase Incubation Time: The effect of the compound may be time-dependent. Perform a time-course experiment to determine the optimal incubation period. |
| Biphasic dose-response curve | 1. Off-target Effects: The compound may be interacting with multiple targets at different concentrations. 2. Complex Biological Response: The cellular response to the compound may be complex and non-monotonic. | 1. Investigate Off-Target Activity: Consider performing target deconvolution studies. 2. Mechanism of Action Studies: Further experiments are needed to understand the underlying biological mechanisms causing the biphasic response. |
III. Experimental Protocols
A. General Dose-Response Assay for Cell Viability (e.g., MTT or CellTiter-Glo®)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium.
-
Count cells and adjust the density to the desired concentration (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
Seed cells into a 96-well plate and incubate overnight to allow for attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the stock solution to create a range of working concentrations.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only controls (e.g., DMSO at the highest concentration used).
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Viability Assessment:
-
Add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-only controls (representing 100% viability).
-
Plot the normalized response versus the log of the compound concentration.
-
Fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50, Hill slope, and other parameters.
-
IV. Visualizations
A. PERK Signaling Pathway
Caption: Presumed signaling pathway of this compound via PERK activation leading to apoptosis.
B. Experimental Workflow for Dose-Response Curve Optimization
Caption: A logical workflow for optimizing this compound dose-response curve experiments.
References
- 1. A novel specific PERK activator reduces toxicity and extends survival in Huntington's disease models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel specific PERK activator reduces toxicity and extends survival in Huntington's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The structure of the PERK kinase domain suggests the mechanism for its activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PERK activation by CCT020312 chemosensitizes colorectal cancer through inducing apoptosis regulated by ER stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to (E/Z)-HA155 and Other Potent Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive lipid mediator implicated in a wide range of physiological and pathological processes. The ATX-LPA signaling axis plays a significant role in cancer progression, inflammation, and fibrosis, making ATX a compelling therapeutic target. This guide provides a comparative analysis of (E/Z)-HA155 and other prominent ATX inhibitors, offering a valuable resource for researchers in the field.
Performance Comparison of Autotaxin Inhibitors
This compound is a potent, boronic acid-based inhibitor of Autotaxin. Its performance, along with other well-characterized ATX inhibitors, is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Inhibitor | Type/Class | IC50 (nM) | Assay Substrate |
| This compound | Type I / Boronic Acid | 5.7 | LPC |
| PF-8380 | Type I | 1.7 - 2.8 | LPC / Isolated Enzyme |
| S32826 | Lipid-based | 5.6 | LPC |
| HA-130 | Type I / Boronic Acid | 28 | LPC |
| Ziritaxestat (GLPG1690) | Type IV | - | - |
| Cudetaxestat (BLD-0409) | - | - | - |
| BBT-877 | - | 6.9 (ex vivo) | - |
| PAT-494 | Type II | 20 | LPC |
| PAT-352 | Type II | 26 | LPC |
Signaling Pathway and Inhibition Mechanisms
Autotaxin catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (GPCRs) on the cell surface, initiating downstream signaling cascades that regulate cell proliferation, migration, and survival.
Caption: The Autotaxin-LPA signaling pathway and the point of intervention for ATX inhibitors.
ATX inhibitors can be broadly classified based on their binding mode to the enzyme.
Caption: Classification of Autotaxin inhibitors based on their binding modes.
Experimental Protocols
The inhibitory activity of compounds against Autotaxin is commonly determined using in vitro enzyme assays. Two widely used methods are detailed below.
Fluorogenic Assay using FS-3 Substrate
This is a continuous kinetic assay that measures the fluorescence increase upon the cleavage of a synthetic substrate, FS-3, by ATX.
Workflow:
Caption: Workflow for the Autotaxin inhibitor screening assay using the FS-3 substrate.
Detailed Methodology:
-
Reagent Preparation:
-
Reconstitute recombinant human or mouse ATX enzyme in assay buffer.
-
Prepare a dilution series of the test inhibitor (e.g., this compound) in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
Reconstitute the fluorogenic substrate FS-3.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the ATX enzyme to each well.
-
Add the diluted inhibitor or vehicle to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm. Readings are taken kinetically over a period of time (e.g., 30-60 minutes).
-
The rate of reaction (slope of the linear portion of the fluorescence versus time curve) is calculated for each well.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the vehicle control.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Colorimetric Assay using bis-(p-nitrophenyl) phosphate (B84403) (bis-pNPP)
This is an endpoint or kinetic assay that measures the absorbance of the yellow product, p-nitrophenol, generated from the cleavage of the chromogenic substrate bis-pNPP by ATX.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2).
-
Dilute the ATX enzyme in the assay buffer.
-
Prepare a dilution series of the inhibitor and a vehicle control.
-
Reconstitute the bis-pNPP substrate in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a microplate, add the assay buffer, ATX enzyme, and the inhibitor or vehicle.
-
Initiate the reaction by adding the bis-pNPP substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 405-415 nm.
-
The background absorbance (wells without enzyme) is subtracted from all readings.
-
The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the vehicle control wells.
-
IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.
-
This guide provides a foundational comparison of this compound with other known Autotaxin inhibitors. For further in-depth analysis and specific applications, consulting the primary research literature is recommended.
A Comparative Guide to (E/Z)-HA155 and Other Potent Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive lipid mediator implicated in a wide range of physiological and pathological processes. The ATX-LPA signaling axis plays a significant role in cancer progression, inflammation, and fibrosis, making ATX a compelling therapeutic target. This guide provides a comparative analysis of (E/Z)-HA155 and other prominent ATX inhibitors, offering a valuable resource for researchers in the field.
Performance Comparison of Autotaxin Inhibitors
This compound is a potent, boronic acid-based inhibitor of Autotaxin. Its performance, along with other well-characterized ATX inhibitors, is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency.
| Inhibitor | Type/Class | IC50 (nM) | Assay Substrate |
| This compound | Type I / Boronic Acid | 5.7 | LPC |
| PF-8380 | Type I | 1.7 - 2.8 | LPC / Isolated Enzyme |
| S32826 | Lipid-based | 5.6 | LPC |
| HA-130 | Type I / Boronic Acid | 28 | LPC |
| Ziritaxestat (GLPG1690) | Type IV | - | - |
| Cudetaxestat (BLD-0409) | - | - | - |
| BBT-877 | - | 6.9 (ex vivo) | - |
| PAT-494 | Type II | 20 | LPC |
| PAT-352 | Type II | 26 | LPC |
Signaling Pathway and Inhibition Mechanisms
Autotaxin catalyzes the conversion of lysophosphatidylcholine (LPC) to lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (GPCRs) on the cell surface, initiating downstream signaling cascades that regulate cell proliferation, migration, and survival.
Caption: The Autotaxin-LPA signaling pathway and the point of intervention for ATX inhibitors.
ATX inhibitors can be broadly classified based on their binding mode to the enzyme.
Caption: Classification of Autotaxin inhibitors based on their binding modes.
Experimental Protocols
The inhibitory activity of compounds against Autotaxin is commonly determined using in vitro enzyme assays. Two widely used methods are detailed below.
Fluorogenic Assay using FS-3 Substrate
This is a continuous kinetic assay that measures the fluorescence increase upon the cleavage of a synthetic substrate, FS-3, by ATX.
Workflow:
Caption: Workflow for the Autotaxin inhibitor screening assay using the FS-3 substrate.
Detailed Methodology:
-
Reagent Preparation:
-
Reconstitute recombinant human or mouse ATX enzyme in assay buffer.
-
Prepare a dilution series of the test inhibitor (e.g., this compound) in the assay buffer. A vehicle control (e.g., DMSO) should also be prepared.
-
Reconstitute the fluorogenic substrate FS-3.
-
-
Assay Procedure:
-
In a 96-well or 384-well plate, add the ATX enzyme to each well.
-
Add the diluted inhibitor or vehicle to the respective wells and incubate for a pre-determined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FS-3 substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate temperature (e.g., 37°C).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~528 nm. Readings are taken kinetically over a period of time (e.g., 30-60 minutes).
-
The rate of reaction (slope of the linear portion of the fluorescence versus time curve) is calculated for each well.
-
The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the vehicle control.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Colorimetric Assay using bis-(p-nitrophenyl) phosphate (bis-pNPP)
This is an endpoint or kinetic assay that measures the absorbance of the yellow product, p-nitrophenol, generated from the cleavage of the chromogenic substrate bis-pNPP by ATX.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 9.0, containing 5 mM CaCl2).
-
Dilute the ATX enzyme in the assay buffer.
-
Prepare a dilution series of the inhibitor and a vehicle control.
-
Reconstitute the bis-pNPP substrate in the assay buffer.
-
-
Assay Procedure:
-
To the wells of a microplate, add the assay buffer, ATX enzyme, and the inhibitor or vehicle.
-
Initiate the reaction by adding the bis-pNPP substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 405-415 nm.
-
The background absorbance (wells without enzyme) is subtracted from all readings.
-
The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated wells to the vehicle control wells.
-
IC50 values are determined by plotting the percent inhibition against the inhibitor concentration.
-
This guide provides a foundational comparison of this compound with other known Autotaxin inhibitors. For further in-depth analysis and specific applications, consulting the primary research literature is recommended.
A Comparative Analysis of (E)-HA155 and (Z)-HA155 Isomers in Autotaxin Inhibition
For Immediate Release
A detailed comparison of the (E) and (Z) isomers of the potent autotaxin inhibitor HA155 reveals near-equivalent, nanomolar efficacy in targeting the cancer- and inflammation-associated enzyme, autotaxin. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative bioactivity, supported by experimental data and protocols.
Autotaxin (ATX) is a secreted enzyme that plays a critical role in generating the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a variety of pathological processes, including cancer progression, inflammation, and fibrosis. Consequently, the development of potent and specific ATX inhibitors is a significant focus of therapeutic research. HA155, a boronic acid-based compound, has emerged as a highly potent inhibitor of ATX. As HA155 contains a carbon-carbon double bond, it can exist as two distinct geometric isomers: (E)-HA155 and (Z)-HA155. Understanding the relative efficacy of these isomers is crucial for optimizing inhibitor design and development.
Efficacy Comparison of (E)-HA155 and (Z)-HA155
Biochemical assays have been conducted to determine the half-maximal inhibitory concentration (IC50) of both the (E) and (Z) isomers of HA155 against autotaxin. The data, summarized in the table below, indicates that both isomers exhibit potent, nanomolar inhibition of ATX activity.
| Isomer | IC50 (nM) |
| (E)-HA155 | 6.4 |
| (Z)-HA155 | 5.7 |
Data sourced from Albers, H. M. H. G., et al. J. Med. Chem. 2011, 54 (13), 4619–4626.
The originally identified and more extensively studied isomer, HA155, is the (Z)-isomer, which demonstrates a slightly higher potency with an IC50 of 5.7 nM. The (E)-isomer is also a highly effective inhibitor, with an IC50 of 6.4 nM. This near-equivalent potency suggests that the geometric orientation of the substituents around the double bond does not dramatically impact the inhibitor's ability to bind to the active site of autotaxin. Molecular docking studies have suggested that while both isomers are potent, they may adopt different binding poses within the active site of the enzyme.
Experimental Protocols
The following is a detailed methodology for the key experiment used to determine the inhibitory efficacy of the HA155 isomers.
Autotaxin (ATX) Activity Assay
Objective: To measure the in vitro inhibitory activity of (E)-HA155 and (Z)-HA155 against recombinant human autotaxin.
Materials:
-
Recombinant human autotaxin (ENPP2)
-
Lysophosphatidylcholine (LPC) as substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline (B1196258) oxidase
-
(E)-HA155 and (Z)-HA155 dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplates
Procedure:
-
A reaction mixture is prepared containing assay buffer, Amplex Red reagent, HRP, and choline oxidase.
-
The test compounds, (E)-HA155 and (Z)-HA155, are serially diluted in DMSO and added to the wells of the 96-well plate. A DMSO-only control is also included.
-
Recombinant human autotaxin is added to each well containing the test compounds and incubated for a pre-determined time at 37°C to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the substrate, LPC, to all wells.
-
The plate is incubated at 37°C, and the fluorescence is measured at regular intervals using a microplate reader (excitation ~530-560 nm, emission ~590 nm). The production of choline, a product of LPC hydrolysis by ATX, is enzymatically coupled to the generation of a fluorescent product from the Amplex Red reagent.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the autotaxin-LPA signaling pathway and a typical experimental workflow for evaluating ATX inhibitors.
Caption: The Autotaxin-LPA signaling pathway.
Caption: Experimental workflow for IC50 determination.
A Comparative Analysis of (E)-HA155 and (Z)-HA155 Isomers in Autotaxin Inhibition
For Immediate Release
A detailed comparison of the (E) and (Z) isomers of the potent autotaxin inhibitor HA155 reveals near-equivalent, nanomolar efficacy in targeting the cancer- and inflammation-associated enzyme, autotaxin. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their comparative bioactivity, supported by experimental data and protocols.
Autotaxin (ATX) is a secreted enzyme that plays a critical role in generating the signaling lipid lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a variety of pathological processes, including cancer progression, inflammation, and fibrosis. Consequently, the development of potent and specific ATX inhibitors is a significant focus of therapeutic research. HA155, a boronic acid-based compound, has emerged as a highly potent inhibitor of ATX. As HA155 contains a carbon-carbon double bond, it can exist as two distinct geometric isomers: (E)-HA155 and (Z)-HA155. Understanding the relative efficacy of these isomers is crucial for optimizing inhibitor design and development.
Efficacy Comparison of (E)-HA155 and (Z)-HA155
Biochemical assays have been conducted to determine the half-maximal inhibitory concentration (IC50) of both the (E) and (Z) isomers of HA155 against autotaxin. The data, summarized in the table below, indicates that both isomers exhibit potent, nanomolar inhibition of ATX activity.
| Isomer | IC50 (nM) |
| (E)-HA155 | 6.4 |
| (Z)-HA155 | 5.7 |
Data sourced from Albers, H. M. H. G., et al. J. Med. Chem. 2011, 54 (13), 4619–4626.
The originally identified and more extensively studied isomer, HA155, is the (Z)-isomer, which demonstrates a slightly higher potency with an IC50 of 5.7 nM. The (E)-isomer is also a highly effective inhibitor, with an IC50 of 6.4 nM. This near-equivalent potency suggests that the geometric orientation of the substituents around the double bond does not dramatically impact the inhibitor's ability to bind to the active site of autotaxin. Molecular docking studies have suggested that while both isomers are potent, they may adopt different binding poses within the active site of the enzyme.
Experimental Protocols
The following is a detailed methodology for the key experiment used to determine the inhibitory efficacy of the HA155 isomers.
Autotaxin (ATX) Activity Assay
Objective: To measure the in vitro inhibitory activity of (E)-HA155 and (Z)-HA155 against recombinant human autotaxin.
Materials:
-
Recombinant human autotaxin (ENPP2)
-
Lysophosphatidylcholine (LPC) as substrate
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
(E)-HA155 and (Z)-HA155 dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplates
Procedure:
-
A reaction mixture is prepared containing assay buffer, Amplex Red reagent, HRP, and choline oxidase.
-
The test compounds, (E)-HA155 and (Z)-HA155, are serially diluted in DMSO and added to the wells of the 96-well plate. A DMSO-only control is also included.
-
Recombinant human autotaxin is added to each well containing the test compounds and incubated for a pre-determined time at 37°C to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the substrate, LPC, to all wells.
-
The plate is incubated at 37°C, and the fluorescence is measured at regular intervals using a microplate reader (excitation ~530-560 nm, emission ~590 nm). The production of choline, a product of LPC hydrolysis by ATX, is enzymatically coupled to the generation of a fluorescent product from the Amplex Red reagent.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the autotaxin-LPA signaling pathway and a typical experimental workflow for evaluating ATX inhibitors.
Caption: The Autotaxin-LPA signaling pathway.
Caption: Experimental workflow for IC50 determination.
Comparative Efficacy of (E/Z)-HA155 in Melanoma: A Preclinical Assessment Against Standard Therapies
A detailed guide for researchers and drug development professionals on the therapeutic potential of the novel anti-cancer compound (E/Z)-HA155 in melanoma models, benchmarked against established treatments.
This guide provides a comprehensive comparison of this compound, a novel endoplasmic reticulum (ER) stress-inducing agent, with standard-of-care therapies for melanoma, including targeted therapy (BRAF and MEK inhibitors) and immunotherapy (checkpoint inhibitors). The data presented is derived from preclinical studies and aims to offer an objective evaluation of this compound's potential as a therapeutic agent.
Mechanism of Action: A Divergent Approach
This compound distinguishes itself from current melanoma therapies by targeting the ER chaperone GRP78/BiP.[1] This interaction disrupts protein folding homeostasis, leading to the activation of the Unfolded Protein Response (UPR).[1] Persistent ER stress induced by HA155 ultimately triggers melanoma cell death through both apoptosis and autophagy.[1] A key advantage of this mechanism is its efficacy in both BRAF-mutant and BRAF inhibitor-resistant melanoma cells.[1]
In contrast, targeted therapies such as dabrafenib (B601069) and trametinib (B1684009) specifically inhibit components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is constitutively active in melanomas with BRAF mutations.[2][3][4][5][6][7][8] Immunotherapies like ipilimumab and nivolumab (B1139203) function by blocking immune checkpoint proteins (CTLA-4 and PD-1, respectively), thereby unleashing the patient's own immune system to attack cancer cells.[9][10][11][12]
Quantitative Preclinical Efficacy
The following tables summarize the preclinical efficacy of this compound in comparison to dabrafenib, trametinib, ipilimumab, and nivolumab in various melanoma models.
| Compound | Assay | Cell Line/Model | Metric | Result | Reference |
| This compound (referred to as HA15) | Cell Viability | A375 (BRAF V600E) | IC50 | ~5 µM | [1] |
| Cell Viability | Sk-Mel-28 (BRAF V600E) | IC50 | ~5 µM | [1] | |
| Cell Viability | A375-R (Vemurafenib Resistant) | IC50 | ~5 µM | [1] | |
| In vivo tumor growth | Xenograft (A375) | Tumor Volume Reduction | Significant reduction | [1] | |
| Dabrafenib | Cell Proliferation | A375P (BRAF V600E) | gIC50 | 8 nM | [2][3] |
| In vivo tumor growth | Xenograft (A375P) | Tumor Growth Inhibition | Significant inhibition | [2][3][5] | |
| Trametinib | Cell Proliferation | BRAF V600E melanoma cell lines | IC50 | 1.0–2.5 nmol/L | [4] |
| In vivo tumor growth | Xenograft (mutant BRAF or RAS) | Tumor Growth Inhibition | Sustained inhibition | [4] | |
| Ipilimumab | In vivo tumor growth | B16-BL6 murine melanoma | Tumor Eradication | 80% with GM-CSF vaccine | [10] |
| Nivolumab + Ipilimumab | In vivo tumor growth | MC38 colorectal tumor model | Antitumor Activity | Synergistic activity | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
References
- 1. Stressing Out Melanoma with an anti-GRP78 compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 4. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. New developments in the treatment of metastatic melanoma – role of dabrafenib–trametinib combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of ipilimumab in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ipilimumab: from preclinical development to future clinical perspectives in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nivolumab in melanoma: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of (E/Z)-HA155 in Melanoma: A Preclinical Assessment Against Standard Therapies
A detailed guide for researchers and drug development professionals on the therapeutic potential of the novel anti-cancer compound (E/Z)-HA155 in melanoma models, benchmarked against established treatments.
This guide provides a comprehensive comparison of this compound, a novel endoplasmic reticulum (ER) stress-inducing agent, with standard-of-care therapies for melanoma, including targeted therapy (BRAF and MEK inhibitors) and immunotherapy (checkpoint inhibitors). The data presented is derived from preclinical studies and aims to offer an objective evaluation of this compound's potential as a therapeutic agent.
Mechanism of Action: A Divergent Approach
This compound distinguishes itself from current melanoma therapies by targeting the ER chaperone GRP78/BiP.[1] This interaction disrupts protein folding homeostasis, leading to the activation of the Unfolded Protein Response (UPR).[1] Persistent ER stress induced by HA155 ultimately triggers melanoma cell death through both apoptosis and autophagy.[1] A key advantage of this mechanism is its efficacy in both BRAF-mutant and BRAF inhibitor-resistant melanoma cells.[1]
In contrast, targeted therapies such as dabrafenib and trametinib specifically inhibit components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is constitutively active in melanomas with BRAF mutations.[2][3][4][5][6][7][8] Immunotherapies like ipilimumab and nivolumab function by blocking immune checkpoint proteins (CTLA-4 and PD-1, respectively), thereby unleashing the patient's own immune system to attack cancer cells.[9][10][11][12]
Quantitative Preclinical Efficacy
The following tables summarize the preclinical efficacy of this compound in comparison to dabrafenib, trametinib, ipilimumab, and nivolumab in various melanoma models.
| Compound | Assay | Cell Line/Model | Metric | Result | Reference |
| This compound (referred to as HA15) | Cell Viability | A375 (BRAF V600E) | IC50 | ~5 µM | [1] |
| Cell Viability | Sk-Mel-28 (BRAF V600E) | IC50 | ~5 µM | [1] | |
| Cell Viability | A375-R (Vemurafenib Resistant) | IC50 | ~5 µM | [1] | |
| In vivo tumor growth | Xenograft (A375) | Tumor Volume Reduction | Significant reduction | [1] | |
| Dabrafenib | Cell Proliferation | A375P (BRAF V600E) | gIC50 | 8 nM | [2][3] |
| In vivo tumor growth | Xenograft (A375P) | Tumor Growth Inhibition | Significant inhibition | [2][3][5] | |
| Trametinib | Cell Proliferation | BRAF V600E melanoma cell lines | IC50 | 1.0–2.5 nmol/L | [4] |
| In vivo tumor growth | Xenograft (mutant BRAF or RAS) | Tumor Growth Inhibition | Sustained inhibition | [4] | |
| Ipilimumab | In vivo tumor growth | B16-BL6 murine melanoma | Tumor Eradication | 80% with GM-CSF vaccine | [10] |
| Nivolumab + Ipilimumab | In vivo tumor growth | MC38 colorectal tumor model | Antitumor Activity | Synergistic activity | [9] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
References
- 1. Stressing Out Melanoma with an anti-GRP78 compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dabrafenib; Preclinical Characterization, Increased Efficacy when Combined with Trametinib, while BRAF/MEK Tool Combination Reduced Skin Lesions | PLOS One [journals.plos.org]
- 4. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dabrafenib; preclinical characterization, increased efficacy when combined with trametinib, while BRAF/MEK tool combination reduced skin lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. New developments in the treatment of metastatic melanoma – role of dabrafenib–trametinib combination therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical Development of Ipilimumab and Nivolumab Combination Immunotherapy: Mouse Tumor Models, In Vitro Functional Studies, and Cynomolgus Macaque Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of ipilimumab in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ipilimumab: from preclinical development to future clinical perspectives in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nivolumab in melanoma: latest evidence and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Specificity of Autotaxin Inhibitors: A Comparative Guide to (E/Z)-HA155 and Alternatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a targeted inhibitor is paramount to predicting its potential efficacy and off-target effects. This guide provides a comparative analysis of (E/Z)-HA155, a potent autotaxin (ATX) inhibitor, with other notable ATX inhibitors, focusing on their selectivity and the experimental data available to date.
This compound is a boronic acid-based compound that demonstrates potent inhibition of autotaxin, a key enzyme in the production of lysophosphatidic acid (LPA), with an IC50 of 5.7 nM. It achieves this by selectively binding to the catalytic threonine of ATX. LPA itself is a signaling molecule implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, and fibrosis. The therapeutic potential of targeting ATX has led to the development of several inhibitors, each with distinct chemical scaffolds and, consequently, varying selectivity profiles. This guide will delve into the available cross-reactivity data for this compound and its counterparts: GLPG1690 (Ziritaxestat), IOA-289, PAT-505, and PF-8380.
Comparative Analysis of Autotaxin Inhibitor Potency
The following table summarizes the reported in vitro potency of this compound and its alternatives against their primary target, autotaxin.
| Compound | Target | IC50 (nM) | Notes |
| This compound | Autotaxin | 5.7 | Boronic acid-based inhibitor. |
| GLPG1690 (Ziritaxestat) | Autotaxin | - | Development halted due to safety concerns. |
| IOA-289 | Autotaxin | - | Described as having a unique binding mode. |
| PAT-505 | Autotaxin | - | A selective, noncompetitive inhibitor. |
| PF-8380 | Autotaxin | 2.8 | A potent autotaxin inhibitor. |
Cross-Reactivity and Off-Target Profiles
This compound: As a boronic acid-containing compound, there is a theoretical potential for off-target interactions with other serine/threonine proteases or hydrolases that utilize a similar catalytic mechanism. However, specific screening data against a broad panel of such enzymes for this compound is not extensively published.
GLPG1690 (Ziritaxestat): The development of GLPG1690 was terminated due to an unfavorable benefit-risk profile observed in Phase 3 clinical trials, where a dose-dependent increase in mortality was reported.[1][2] The specific off-target interactions responsible for this toxicity have not been publicly detailed, highlighting the critical importance of thorough preclinical safety and selectivity profiling.
IOA-289: Preclinical safety pharmacology studies, including off-target profiling, have been conducted for IOA-289.[3][4] It is reported to have a unique binding mode which may contribute to an improved safety profile.[4] However, the detailed results of these off-target screens are not publicly available.
PAT-505: This compound is described as a selective, noncompetitive inhibitor of autotaxin.[5] While its selectivity against other members of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family has been suggested, comprehensive data from broad panel screens are not detailed in the available literature.
PF-8380: PF-8380 is a potent autotaxin inhibitor.[6] While its activity against autotaxin has been well-characterized in various in vitro and in vivo models, extensive public data on its cross-reactivity against a wide range of other kinases or proteases is limited.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches to studying these inhibitors, the following diagrams illustrate the autotaxin signaling pathway and a general workflow for assessing inhibitor selectivity.
References
- 1. Galapagos and Gilead Sciences to halt Phase III IPF trials [clinicaltrialsarena.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]
- 5. PAT-505 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
Navigating the Specificity of Autotaxin Inhibitors: A Comparative Guide to (E/Z)-HA155 and Alternatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a targeted inhibitor is paramount to predicting its potential efficacy and off-target effects. This guide provides a comparative analysis of (E/Z)-HA155, a potent autotaxin (ATX) inhibitor, with other notable ATX inhibitors, focusing on their selectivity and the experimental data available to date.
This compound is a boronic acid-based compound that demonstrates potent inhibition of autotaxin, a key enzyme in the production of lysophosphatidic acid (LPA), with an IC50 of 5.7 nM. It achieves this by selectively binding to the catalytic threonine of ATX. LPA itself is a signaling molecule implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, and fibrosis. The therapeutic potential of targeting ATX has led to the development of several inhibitors, each with distinct chemical scaffolds and, consequently, varying selectivity profiles. This guide will delve into the available cross-reactivity data for this compound and its counterparts: GLPG1690 (Ziritaxestat), IOA-289, PAT-505, and PF-8380.
Comparative Analysis of Autotaxin Inhibitor Potency
The following table summarizes the reported in vitro potency of this compound and its alternatives against their primary target, autotaxin.
| Compound | Target | IC50 (nM) | Notes |
| This compound | Autotaxin | 5.7 | Boronic acid-based inhibitor. |
| GLPG1690 (Ziritaxestat) | Autotaxin | - | Development halted due to safety concerns. |
| IOA-289 | Autotaxin | - | Described as having a unique binding mode. |
| PAT-505 | Autotaxin | - | A selective, noncompetitive inhibitor. |
| PF-8380 | Autotaxin | 2.8 | A potent autotaxin inhibitor. |
Cross-Reactivity and Off-Target Profiles
This compound: As a boronic acid-containing compound, there is a theoretical potential for off-target interactions with other serine/threonine proteases or hydrolases that utilize a similar catalytic mechanism. However, specific screening data against a broad panel of such enzymes for this compound is not extensively published.
GLPG1690 (Ziritaxestat): The development of GLPG1690 was terminated due to an unfavorable benefit-risk profile observed in Phase 3 clinical trials, where a dose-dependent increase in mortality was reported.[1][2] The specific off-target interactions responsible for this toxicity have not been publicly detailed, highlighting the critical importance of thorough preclinical safety and selectivity profiling.
IOA-289: Preclinical safety pharmacology studies, including off-target profiling, have been conducted for IOA-289.[3][4] It is reported to have a unique binding mode which may contribute to an improved safety profile.[4] However, the detailed results of these off-target screens are not publicly available.
PAT-505: This compound is described as a selective, noncompetitive inhibitor of autotaxin.[5] While its selectivity against other members of the ectonucleotide pyrophosphatase/phosphodiesterase (ENPP) family has been suggested, comprehensive data from broad panel screens are not detailed in the available literature.
PF-8380: PF-8380 is a potent autotaxin inhibitor.[6] While its activity against autotaxin has been well-characterized in various in vitro and in vivo models, extensive public data on its cross-reactivity against a wide range of other kinases or proteases is limited.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches to studying these inhibitors, the following diagrams illustrate the autotaxin signaling pathway and a general workflow for assessing inhibitor selectivity.
References
- 1. Galapagos and Gilead Sciences to halt Phase III IPF trials [clinicaltrialsarena.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peer-reviewed translational research paves the way for first-in-class autotaxin inhibitor IOA-289 in cancer [prnewswire.com]
- 5. PAT-505 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. PF-8380 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
A Comparative Analysis of (E/Z)-HA155 and Standard-of-Care BRAF Inhibitors in Melanoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel anti-melanoma compound (E/Z)-HA155 with standard-of-care BRAF inhibitors. The analysis is supported by available preclinical data and focuses on efficacy, mechanism of action, and therapeutic potential, particularly in the context of drug-resistant melanoma.
This compound, a derivative of the thiazole (B1198619) benzenesulfonamide (B165840) HA15, has emerged as a promising therapeutic agent for melanoma, including strains resistant to current standard-of-care treatments. HA15 targets the endoplasmic reticulum (ER) chaperone BiP/GRP78/HSPA5, inducing ER stress that leads to cancer cell death through apoptosis and autophagy.[1][2] This mechanism of action is distinct from that of the standard-of-care BRAF inhibitors, such as vemurafenib (B611658) and dabrafenib, which target the mutated BRAF protein in the MAPK signaling pathway.[3][4]
Efficacy Against BRAF Inhibitor-Resistant Melanoma
A key advantage of this compound lies in its potential to overcome resistance to BRAF inhibitors, a significant challenge in the clinical management of melanoma.[4] Preclinical studies have demonstrated that HA15 is effective in melanoma cells that have developed resistance to BRAF inhibitors.[1] While direct head-to-head quantitative comparisons are still emerging, the available data suggests that HA15's unique target and mechanism could offer a valuable therapeutic alternative for patients whose tumors no longer respond to BRAF-targeted therapies.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for HA15 and the standard-of-care BRAF inhibitor vemurafenib in various melanoma cell lines. It is important to note that experimental conditions, such as cell culture medium and exposure time, can significantly influence these values. One study has indicated that the cytotoxic effect of HA15 is more pronounced in cells cultured under starvation conditions (without Fetal Bovine Serum - FBS).[5][6]
| Cell Line | BRAF Mutation Status | Drug | IC50 (µM) | Experimental Conditions | Reference |
| A375 | V600E | HA15 | 1 - 2.5 | 24 hours exposure | [1] |
| A375 | V600E | Vemurafenib | 0.01 - 0.173 | 48 hours exposure | [7][8] |
| SKMEL28 | V600E | Vemurafenib | < 0.5 | Not specified | [9] |
| M14 | V600E | Vemurafenib | < 0.5 | Not specified | [9] |
| UACC62 | V600E | Vemurafenib | < 0.5 | Not specified | [9] |
| MeWo | Wild-Type | Vemurafenib | > 20 | Not specified | [9] |
| SK-Mel2 | Wild-Type | Vemurafenib | > 20 | Not specified | [9] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and BRAF inhibitors are visualized in the following signaling pathway diagrams.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and standard-of-care drugs.
Cell Viability Assay (WST-1 Assay)
This assay is used to assess the effect of the compounds on the viability and proliferation of melanoma cell lines.
Experimental Workflow:
Protocol Details:
-
Cell Seeding: Melanoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[10]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, vemurafenib, or dabrafenib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Assay: After the incubation period, WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) reagent is added to each well and the plates are incubated for an additional 1-4 hours.[5] Metabolically active cells will cleave the tetrazolium salt to formazan, resulting in a color change.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the drug concentration.
Western Blotting for Signaling Pathway Analysis
Western blotting is employed to determine the effect of the compounds on the expression and phosphorylation status of key proteins in the respective signaling pathways.
Protocol Details:
-
Cell Lysis: After treatment with the compounds for the desired time, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., BiP, p-ERK, total ERK, actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control (e.g., actin or GAPDH).
Conclusion
This compound represents a novel therapeutic strategy for melanoma by targeting the ER stress pathway, offering a distinct advantage in overcoming resistance to standard-of-care BRAF inhibitors. While further direct comparative studies are needed to fully elucidate its clinical potential, the existing preclinical data highlights its promise as a valuable addition to the arsenal (B13267) of melanoma therapies. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate and compare the efficacy and mechanisms of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stress-induced translocation of the endoplasmic reticulum chaperone GRP78/BiP and its impact on human disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Vemurafenib Resistance in Metastatic Melanoma: Targeting Integrins to Improve Treatment Efficacy [mdpi.com]
- 10. biomol.com [biomol.com]
A Comparative Analysis of (E/Z)-HA155 and Standard-of-Care BRAF Inhibitors in Melanoma
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel anti-melanoma compound (E/Z)-HA155 with standard-of-care BRAF inhibitors. The analysis is supported by available preclinical data and focuses on efficacy, mechanism of action, and therapeutic potential, particularly in the context of drug-resistant melanoma.
This compound, a derivative of the thiazole benzenesulfonamide HA15, has emerged as a promising therapeutic agent for melanoma, including strains resistant to current standard-of-care treatments. HA15 targets the endoplasmic reticulum (ER) chaperone BiP/GRP78/HSPA5, inducing ER stress that leads to cancer cell death through apoptosis and autophagy.[1][2] This mechanism of action is distinct from that of the standard-of-care BRAF inhibitors, such as vemurafenib and dabrafenib, which target the mutated BRAF protein in the MAPK signaling pathway.[3][4]
Efficacy Against BRAF Inhibitor-Resistant Melanoma
A key advantage of this compound lies in its potential to overcome resistance to BRAF inhibitors, a significant challenge in the clinical management of melanoma.[4] Preclinical studies have demonstrated that HA15 is effective in melanoma cells that have developed resistance to BRAF inhibitors.[1] While direct head-to-head quantitative comparisons are still emerging, the available data suggests that HA15's unique target and mechanism could offer a valuable therapeutic alternative for patients whose tumors no longer respond to BRAF-targeted therapies.
Quantitative Comparison of In Vitro Efficacy
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for HA15 and the standard-of-care BRAF inhibitor vemurafenib in various melanoma cell lines. It is important to note that experimental conditions, such as cell culture medium and exposure time, can significantly influence these values. One study has indicated that the cytotoxic effect of HA15 is more pronounced in cells cultured under starvation conditions (without Fetal Bovine Serum - FBS).[5][6]
| Cell Line | BRAF Mutation Status | Drug | IC50 (µM) | Experimental Conditions | Reference |
| A375 | V600E | HA15 | 1 - 2.5 | 24 hours exposure | [1] |
| A375 | V600E | Vemurafenib | 0.01 - 0.173 | 48 hours exposure | [7][8] |
| SKMEL28 | V600E | Vemurafenib | < 0.5 | Not specified | [9] |
| M14 | V600E | Vemurafenib | < 0.5 | Not specified | [9] |
| UACC62 | V600E | Vemurafenib | < 0.5 | Not specified | [9] |
| MeWo | Wild-Type | Vemurafenib | > 20 | Not specified | [9] |
| SK-Mel2 | Wild-Type | Vemurafenib | > 20 | Not specified | [9] |
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and BRAF inhibitors are visualized in the following signaling pathway diagrams.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of this compound and standard-of-care drugs.
Cell Viability Assay (WST-1 Assay)
This assay is used to assess the effect of the compounds on the viability and proliferation of melanoma cell lines.
Experimental Workflow:
Protocol Details:
-
Cell Seeding: Melanoma cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[10]
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound, vemurafenib, or dabrafenib. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
WST-1 Assay: After the incubation period, WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium) reagent is added to each well and the plates are incubated for an additional 1-4 hours.[5] Metabolically active cells will cleave the tetrazolium salt to formazan, resulting in a color change.
-
Data Acquisition: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the drug concentration.
Western Blotting for Signaling Pathway Analysis
Western blotting is employed to determine the effect of the compounds on the expression and phosphorylation status of key proteins in the respective signaling pathways.
Protocol Details:
-
Cell Lysis: After treatment with the compounds for the desired time, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., BiP, p-ERK, total ERK, actin).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the bands is quantified using densitometry software, and the expression levels of the target proteins are normalized to a loading control (e.g., actin or GAPDH).
Conclusion
This compound represents a novel therapeutic strategy for melanoma by targeting the ER stress pathway, offering a distinct advantage in overcoming resistance to standard-of-care BRAF inhibitors. While further direct comparative studies are needed to fully elucidate its clinical potential, the existing preclinical data highlights its promise as a valuable addition to the arsenal of melanoma therapies. The detailed experimental protocols provided in this guide serve as a resource for researchers aiming to further investigate and compare the efficacy and mechanisms of these compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stress-induced translocation of the endoplasmic reticulum chaperone GRP78/BiP and its impact on human disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Proliferation Is Strongly Associated with the Treatment Conditions of an ER Stress Inducer New Anti-Melanoma Drug in Melanoma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Overcoming Vemurafenib Resistance in Metastatic Melanoma: Targeting Integrins to Improve Treatment Efficacy [mdpi.com]
- 10. biomol.com [biomol.com]
Independent Validation of (E/Z)-HA155's Mechanism of Action: A Comparative Guide
(E/Z)-HA155 , also known as HA15 , has emerged as a potent anti-cancer agent that targets the endoplasmic reticulum (ER) stress response pathway. This guide provides an objective comparison of HA15's performance with other alternatives, supported by experimental data, to independently validate its mechanism of action. The information is tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of BiP/GRP78 ATPase Activity
This compound is a specific inhibitor of the Binding-immunoglobulin protein (BiP), also known as Glucose-Regulated Protein 78 (GRP78) or Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5).[1][2] BiP is a master regulator of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER. HA15 exerts its effects by directly inhibiting the ATPase activity of BiP.[2] This inhibition disrupts BiP's chaperone function, leading to an accumulation of unfolded proteins and inducing a state of heightened and prolonged ER stress.[1][3]
The sustained ER stress triggered by HA15 culminates in cancer cell death through the concomitant induction of two key cellular processes:
-
Apoptosis: The programmed cell death pathway is activated, leading to the elimination of cancerous cells.[2][4]
-
Autophagy: A cellular recycling process is initiated, which, in this context, contributes to cell death.[2][3]
A key validation of its specificity is that HA15 has been shown to have minimal deleterious effects on the viability of normal human melanocytes and fibroblasts, suggesting a selective action on cancer cells which often exhibit constitutively activated ER stress pathways.[2]
Signaling Pathway and Downstream Effects
The inhibition of BiP by HA15 sets off a cascade of signaling events within the UPR pathway. A crucial downstream effect is the activation of the PKR-like ER kinase (PERK) branch of the UPR. Experimental evidence confirms that treatment with HA15 leads to the phosphorylation of PERK (p-PERK) and its downstream target, the eukaryotic initiation factor 2 alpha (eIF2α).[1] This activation is a hallmark of ER stress and a key component of the cellular response to unfolded proteins.
The following diagram illustrates the signaling pathway initiated by HA15:
Caption: Signaling pathway of this compound leading to apoptosis and autophagy.
Comparative Performance
This compound was identified through a screening of an anticancer compound library and was distinguished as the most potent BiP inhibitor among the candidates.[1] This intrinsic potency sets it apart from other potential BiP inhibitors.
While direct head-to-head quantitative comparisons with other specific BiP inhibitors in the public literature are limited, its efficacy has been demonstrated in combination with other anti-cancer therapies, highlighting its potential as a chemosensitizer and radiosensitizer.
| Treatment Combination | Cell Line | Effect | Reference |
| HA15 + Bortezomib | Multiple Myeloma (NCI-H929, U266) | Synergistically decreased cell viability and increased apoptosis compared to Bortezomib alone. | [5] |
| HA15 + Radiation Therapy | Esophageal Squamous Cell Carcinoma (KYSE70, KYSE510) | Enhanced radiation-induced apoptosis and suppressed tumor growth in vivo more effectively than radiation alone. | [1] |
Experimental Protocols
The validation of this compound's mechanism of action has been established through a series of key experiments. Below are summaries of the methodologies employed.
Cell Viability Assay (MTT/CCK-8)
-
Objective: To determine the cytotoxic effect of HA15 on cancer cells.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with varying concentrations of HA15 (e.g., 0-10 µM) or DMSO as a control for a specified period (e.g., 24-48 hours).[2][4] A solution such as MTT or CCK-8 is then added to each well. The absorbance is measured using a microplate reader to quantify the number of viable cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.
Western Blot Analysis for ER Stress Markers
-
Objective: To detect the activation of the UPR pathway by measuring the levels of key protein markers.
-
Methodology: Cells are treated with HA15 (e.g., 10 µM) for various time points.[1] Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies specific for UPR markers such as p-PERK, p-eIF2α, IRE1α, XBP1(s), and CHOP.[1] After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
-
Objective: To quantify the induction of apoptosis by HA15.
-
Methodology: Cells are treated with HA15 (e.g., 10 µM) for a set duration (e.g., 24 hours).[1] The cells are then harvested and stained with Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes). The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
The following diagram outlines the general experimental workflow for validating the mechanism of action of this compound.
Caption: Experimental workflow for validating the anticancer effects of this compound.
Conclusion
Independent studies have validated that this compound acts as a potent and specific inhibitor of the ER chaperone BiP/GRP78. Its mechanism of action, centered on the inhibition of BiP's ATPase activity, leads to sustained ER stress, PERK activation, and subsequent cancer cell death via apoptosis and autophagy. Its superior potency, as identified in initial screenings, and its efficacy in combination with other cancer therapies, underscore its potential as a valuable therapeutic agent. The experimental protocols outlined provide a robust framework for further investigation and validation of this promising anti-cancer compound.
References
- 1. HA15 inhibits binding immunoglobulin protein and enhances the efficacy of radiation therapy in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting BIP to induce Endoplasmic Reticulum stress and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRP78 inhibitor HA15 increases the effect of Bortezomib on eradicating multiple myeloma cells through triggering endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
Independent Validation of (E/Z)-HA155's Mechanism of Action: A Comparative Guide
(E/Z)-HA155 , also known as HA15 , has emerged as a potent anti-cancer agent that targets the endoplasmic reticulum (ER) stress response pathway. This guide provides an objective comparison of HA15's performance with other alternatives, supported by experimental data, to independently validate its mechanism of action. The information is tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: Inhibition of BiP/GRP78 ATPase Activity
This compound is a specific inhibitor of the Binding-immunoglobulin protein (BiP), also known as Glucose-Regulated Protein 78 (GRP78) or Heat Shock Protein Family A (Hsp70) Member 5 (HSPA5).[1][2] BiP is a master regulator of the unfolded protein response (UPR), a cellular stress response pathway activated by the accumulation of unfolded or misfolded proteins in the ER. HA15 exerts its effects by directly inhibiting the ATPase activity of BiP.[2] This inhibition disrupts BiP's chaperone function, leading to an accumulation of unfolded proteins and inducing a state of heightened and prolonged ER stress.[1][3]
The sustained ER stress triggered by HA15 culminates in cancer cell death through the concomitant induction of two key cellular processes:
-
Apoptosis: The programmed cell death pathway is activated, leading to the elimination of cancerous cells.[2][4]
-
Autophagy: A cellular recycling process is initiated, which, in this context, contributes to cell death.[2][3]
A key validation of its specificity is that HA15 has been shown to have minimal deleterious effects on the viability of normal human melanocytes and fibroblasts, suggesting a selective action on cancer cells which often exhibit constitutively activated ER stress pathways.[2]
Signaling Pathway and Downstream Effects
The inhibition of BiP by HA15 sets off a cascade of signaling events within the UPR pathway. A crucial downstream effect is the activation of the PKR-like ER kinase (PERK) branch of the UPR. Experimental evidence confirms that treatment with HA15 leads to the phosphorylation of PERK (p-PERK) and its downstream target, the eukaryotic initiation factor 2 alpha (eIF2α).[1] This activation is a hallmark of ER stress and a key component of the cellular response to unfolded proteins.
The following diagram illustrates the signaling pathway initiated by HA15:
Caption: Signaling pathway of this compound leading to apoptosis and autophagy.
Comparative Performance
This compound was identified through a screening of an anticancer compound library and was distinguished as the most potent BiP inhibitor among the candidates.[1] This intrinsic potency sets it apart from other potential BiP inhibitors.
While direct head-to-head quantitative comparisons with other specific BiP inhibitors in the public literature are limited, its efficacy has been demonstrated in combination with other anti-cancer therapies, highlighting its potential as a chemosensitizer and radiosensitizer.
| Treatment Combination | Cell Line | Effect | Reference |
| HA15 + Bortezomib | Multiple Myeloma (NCI-H929, U266) | Synergistically decreased cell viability and increased apoptosis compared to Bortezomib alone. | [5] |
| HA15 + Radiation Therapy | Esophageal Squamous Cell Carcinoma (KYSE70, KYSE510) | Enhanced radiation-induced apoptosis and suppressed tumor growth in vivo more effectively than radiation alone. | [1] |
Experimental Protocols
The validation of this compound's mechanism of action has been established through a series of key experiments. Below are summaries of the methodologies employed.
Cell Viability Assay (MTT/CCK-8)
-
Objective: To determine the cytotoxic effect of HA15 on cancer cells.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with varying concentrations of HA15 (e.g., 0-10 µM) or DMSO as a control for a specified period (e.g., 24-48 hours).[2][4] A solution such as MTT or CCK-8 is then added to each well. The absorbance is measured using a microplate reader to quantify the number of viable cells. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is then calculated.
Western Blot Analysis for ER Stress Markers
-
Objective: To detect the activation of the UPR pathway by measuring the levels of key protein markers.
-
Methodology: Cells are treated with HA15 (e.g., 10 µM) for various time points.[1] Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies specific for UPR markers such as p-PERK, p-eIF2α, IRE1α, XBP1(s), and CHOP.[1] After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by HA15.
-
Methodology: Cells are treated with HA15 (e.g., 10 µM) for a set duration (e.g., 24 hours).[1] The cells are then harvested and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells) and propidium iodide (PI, a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes). The stained cells are then analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
The following diagram outlines the general experimental workflow for validating the mechanism of action of this compound.
Caption: Experimental workflow for validating the anticancer effects of this compound.
Conclusion
Independent studies have validated that this compound acts as a potent and specific inhibitor of the ER chaperone BiP/GRP78. Its mechanism of action, centered on the inhibition of BiP's ATPase activity, leads to sustained ER stress, PERK activation, and subsequent cancer cell death via apoptosis and autophagy. Its superior potency, as identified in initial screenings, and its efficacy in combination with other cancer therapies, underscore its potential as a valuable therapeutic agent. The experimental protocols outlined provide a robust framework for further investigation and validation of this promising anti-cancer compound.
References
- 1. HA15 inhibits binding immunoglobulin protein and enhances the efficacy of radiation therapy in esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting BIP to induce Endoplasmic Reticulum stress and cancer cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted inhibition of GRP78 by HA15 promotes apoptosis of lung cancer cells accompanied by ER stress and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GRP78 inhibitor HA15 increases the effect of Bortezomib on eradicating multiple myeloma cells through triggering endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (Z)-HA155 and Related Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potent autotaxin inhibitor (Z)-HA155 with its close structural analog, HA130. Autotaxin (ATX) is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule involved in a wide range of physiological and pathological processes, including cell proliferation, migration, and fibrosis. The development of potent and selective ATX inhibitors is therefore of significant interest for therapeutic intervention in various diseases, including cancer and idiopathic pulmonary fibrosis.
Comparative Analysis of Autotaxin Inhibitors
(Z)-HA155 and HA130 are both potent, boronic acid-based inhibitors of autotaxin. They share the same molecular formula and weight but differ in the substitution pattern on the phenylboronic acid moiety. (Z)-HA155 is the para-substituted isomer, while HA130 is the meta-substituted isomer. This seemingly minor structural difference results in a significant impact on their inhibitory potency.
| Feature | (Z)-HA155 | HA130 |
| Chemical Structure | B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid | B-[3-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid |
| IUPAC Name | (Z)-4-((4-(((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)phenyl)boronic acid | (Z)-3-((4-(((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)phenyl)boronic acid |
| SMILES | O=C1N(CC2=CC=C(F)C=C2)C(/S/C1=C/C3=CC=C(OCC4=CC=C(B(O)O)C=C4)C=C3)=O | O=C1N(CC2=CC=C(F)C=C2)C(/S/C1=C/C3=CC=C(OCC4=CC=C(B(O)O)C=C3)C=C3)=O |
| IC50 (ATX) | 5.7 nM[1][2] | 28 nM[3] |
| Potency Comparison | ~5-fold more potent than HA130 | - |
| Isomeric Form | The active inhibitor is the Z-isomer of the exocyclic double bond. | Not specified, but likely the Z-isomer based on structural similarity to HA155. |
Autotaxin-LPA Signaling Pathway
The diagram below illustrates the central role of autotaxin in the production of lysophosphatidic acid (LPA) and the subsequent activation of downstream signaling pathways. LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), leading to various cellular responses.
References
A Head-to-Head Comparison of (Z)-HA155 and Related Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the potent autotaxin inhibitor (Z)-HA155 with its close structural analog, HA130. Autotaxin (ATX) is a key enzyme responsible for the production of lysophosphatidic acid (LPA), a signaling molecule involved in a wide range of physiological and pathological processes, including cell proliferation, migration, and fibrosis. The development of potent and selective ATX inhibitors is therefore of significant interest for therapeutic intervention in various diseases, including cancer and idiopathic pulmonary fibrosis.
Comparative Analysis of Autotaxin Inhibitors
(Z)-HA155 and HA130 are both potent, boronic acid-based inhibitors of autotaxin. They share the same molecular formula and weight but differ in the substitution pattern on the phenylboronic acid moiety. (Z)-HA155 is the para-substituted isomer, while HA130 is the meta-substituted isomer. This seemingly minor structural difference results in a significant impact on their inhibitory potency.
| Feature | (Z)-HA155 | HA130 |
| Chemical Structure | B-[4-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid | B-[3-[[4-[[3-[(4-fluorophenyl)methyl]-2,4-dioxo-5-thiazolidinylidene]methyl]phenoxy]methyl]phenyl]-boronic acid |
| IUPAC Name | (Z)-4-((4-(((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)phenyl)boronic acid | (Z)-3-((4-(((3-(4-fluorobenzyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)methyl)phenyl)boronic acid |
| SMILES | O=C1N(CC2=CC=C(F)C=C2)C(/S/C1=C/C3=CC=C(OCC4=CC=C(B(O)O)C=C4)C=C3)=O | O=C1N(CC2=CC=C(F)C=C2)C(/S/C1=C/C3=CC=C(OCC4=CC=C(B(O)O)C=C3)C=C3)=O |
| IC50 (ATX) | 5.7 nM[1][2] | 28 nM[3] |
| Potency Comparison | ~5-fold more potent than HA130 | - |
| Isomeric Form | The active inhibitor is the Z-isomer of the exocyclic double bond. | Not specified, but likely the Z-isomer based on structural similarity to HA155. |
Autotaxin-LPA Signaling Pathway
The diagram below illustrates the central role of autotaxin in the production of lysophosphatidic acid (LPA) and the subsequent activation of downstream signaling pathways. LPA exerts its effects by binding to a family of G protein-coupled receptors (GPCRs), leading to various cellular responses.
References
Comparative Analysis of (E/Z)-HA155 and Alternative Inhibitors Targeting the b' Domain of Protein Disulfide Isomerase (PDI)
A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics and experimental validation of inhibitors targeting a key protein in cellular homeostasis and disease.
This guide provides a detailed comparison of the binding affinity of the inhibitor (E/Z)-HA155 with other known inhibitors of human Protein Disulfide Isomerase (PDI), a crucial enzyme in the endoplasmic reticulum responsible for catalyzing the formation and rearrangement of disulfide bonds in proteins. The binding of inhibitors to the substrate-binding b' domain of PDI is a key therapeutic strategy for various diseases, including cancer. This document outlines the quantitative binding data, detailed experimental protocols for binding confirmation, and visual representations of the experimental workflows.
Quantitative Comparison of PDI Inhibitors
The efficacy of various inhibitors targeting PDI is determined by their binding affinity, commonly expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value for these metrics indicates a higher affinity and potency of the inhibitor. The following table summarizes the available quantitative data for this compound and a selection of alternative PDI inhibitors.
| Inhibitor | Target Domain | IC50 | Kd | Assay Method | Reference |
| This compound | b' | 1.8 µM | Not Reported | Insulin (B600854) Reduction Assay | [1] |
| PACMA 31 | a, a' | ~5 µM | Not Reported | Insulin Reduction Assay | [2] |
| LOC14 | Not Specified | 0.5 µM | 62 nM | Not Specified | [3] |
| E64FC26 | Pan-PDI | 1.9 µM (PDIA1) | Not Reported | Insulin Reduction Assay | [4] |
| CCF642 | Not Specified | 2.9 µM | Not Reported | Not Specified | [5] |
| Rutin | b' | Micromolar range | Not Reported | Insulin Reduction Assay | [6] |
Note: The IC50 value for this compound was determined in the context of its ability to inhibit PDI-mediated reduction of insulin. Further studies are needed to determine its dissociation constant (Kd) for a more direct comparison of binding affinity.
Experimental Protocols for Binding Site Confirmation
Accurate determination of inhibitor binding and the precise binding site is critical for drug development. The following are detailed methodologies for key experiments used to characterize the interaction of inhibitors with PDI.
Insulin Reduction Assay
This turbidimetric assay is a widely used method to measure the enzymatic activity of PDI and the inhibitory effect of compounds. PDI catalyzes the reduction of insulin in the presence of a reducing agent like dithiothreitol (B142953) (DTT), leading to the aggregation of the insulin β-chain, which can be measured as an increase in absorbance.
Materials:
-
Human recombinant PDI
-
Bovine insulin
-
Dithiothreitol (DTT)
-
Phosphate (B84403) buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 650 nm
Procedure:
-
Prepare a stock solution of bovine insulin (e.g., 10 mg/mL in 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of DTT (e.g., 100 mM in water).
-
Prepare a working solution of human recombinant PDI in phosphate buffer. The final concentration in the assay will need to be optimized but is typically in the low micromolar range.
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO) and then dilute further in phosphate buffer.
-
In a 96-well plate, add the following to each well in the indicated order:
-
Phosphate buffer
-
Insulin solution (final concentration typically ~0.2 mg/mL)
-
Test inhibitor at various concentrations or vehicle control
-
PDI enzyme
-
-
Initiate the reaction by adding DTT solution (final concentration typically ~1 mM).
-
Immediately begin monitoring the change in absorbance at 650 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C).
-
The rate of insulin reduction is determined from the linear phase of the absorbance curve.
-
The IC50 value is calculated by plotting the percentage of PDI inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand (e.g., PDI) and an analyte (e.g., an inhibitor).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Human recombinant PDI (ligand)
-
Test inhibitor (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran (B179266) surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Inject the PDI solution in immobilization buffer over the activated surface. The protein will covalently attach to the surface via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test inhibitor in running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized PDI surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.
-
After the association phase, switch back to running buffer to monitor the dissociation of the inhibitor from PDI.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Site-Directed Mutagenesis
To confirm that an inhibitor binds to a specific residue or region within the b' domain of PDI, site-directed mutagenesis can be employed. By mutating key amino acid residues and observing the effect on inhibitor binding, the binding site can be pinpointed.
Materials:
-
Plasmid DNA containing the coding sequence for human PDI
-
Mutagenic primers designed to introduce the desired mutation in the b' domain
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
DNA sequencing services
Procedure:
-
Primer Design: Design complementary primers containing the desired mutation flanked by 20-25 bases of the correct sequence on both sides.
-
Mutagenesis PCR: Perform PCR using the PDI plasmid as a template and the mutagenic primers. The high-fidelity polymerase will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
-
Protein Expression and Binding Assay: Express the mutant PDI protein and purify it. Perform binding assays (e.g., SPR or insulin reduction assay) with the inhibitor to determine if the mutation affects its binding affinity. A significant change in IC50 or Kd for the mutant protein compared to the wild-type PDI confirms the importance of the mutated residue in inhibitor binding.
Visualizing the Experimental Workflow
To further clarify the experimental processes involved in confirming the binding site of this compound, the following diagrams illustrate the logical flow of the key methodologies.
This comprehensive guide provides a framework for understanding and evaluating inhibitors of PDI, with a focus on this compound. The provided data and protocols are intended to assist researchers in the design and execution of experiments to further elucidate the therapeutic potential of targeting this important enzyme.
References
- 1. Generation of PDI fragments and PDI mutants [bio-protocol.org]
- 2. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function | Springer Nature Experiments [experiments.springernature.com]
- 3. Protein disulfide-isomerase interacts with a substrate protein at all stages along its folding pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. static.igem.org [static.igem.org]
Comparative Analysis of (E/Z)-HA155 and Alternative Inhibitors Targeting the b' Domain of Protein Disulfide Isomerase (PDI)
A comprehensive guide for researchers, scientists, and drug development professionals on the binding characteristics and experimental validation of inhibitors targeting a key protein in cellular homeostasis and disease.
This guide provides a detailed comparison of the binding affinity of the inhibitor (E/Z)-HA155 with other known inhibitors of human Protein Disulfide Isomerase (PDI), a crucial enzyme in the endoplasmic reticulum responsible for catalyzing the formation and rearrangement of disulfide bonds in proteins. The binding of inhibitors to the substrate-binding b' domain of PDI is a key therapeutic strategy for various diseases, including cancer. This document outlines the quantitative binding data, detailed experimental protocols for binding confirmation, and visual representations of the experimental workflows.
Quantitative Comparison of PDI Inhibitors
The efficacy of various inhibitors targeting PDI is determined by their binding affinity, commonly expressed as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd). A lower value for these metrics indicates a higher affinity and potency of the inhibitor. The following table summarizes the available quantitative data for this compound and a selection of alternative PDI inhibitors.
| Inhibitor | Target Domain | IC50 | Kd | Assay Method | Reference |
| This compound | b' | 1.8 µM | Not Reported | Insulin Reduction Assay | [1] |
| PACMA 31 | a, a' | ~5 µM | Not Reported | Insulin Reduction Assay | [2] |
| LOC14 | Not Specified | 0.5 µM | 62 nM | Not Specified | [3] |
| E64FC26 | Pan-PDI | 1.9 µM (PDIA1) | Not Reported | Insulin Reduction Assay | [4] |
| CCF642 | Not Specified | 2.9 µM | Not Reported | Not Specified | [5] |
| Rutin | b' | Micromolar range | Not Reported | Insulin Reduction Assay | [6] |
Note: The IC50 value for this compound was determined in the context of its ability to inhibit PDI-mediated reduction of insulin. Further studies are needed to determine its dissociation constant (Kd) for a more direct comparison of binding affinity.
Experimental Protocols for Binding Site Confirmation
Accurate determination of inhibitor binding and the precise binding site is critical for drug development. The following are detailed methodologies for key experiments used to characterize the interaction of inhibitors with PDI.
Insulin Reduction Assay
This turbidimetric assay is a widely used method to measure the enzymatic activity of PDI and the inhibitory effect of compounds. PDI catalyzes the reduction of insulin in the presence of a reducing agent like dithiothreitol (DTT), leading to the aggregation of the insulin β-chain, which can be measured as an increase in absorbance.
Materials:
-
Human recombinant PDI
-
Bovine insulin
-
Dithiothreitol (DTT)
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)
-
Test inhibitor (e.g., this compound)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 650 nm
Procedure:
-
Prepare a stock solution of bovine insulin (e.g., 10 mg/mL in 50 mM Tris-HCl, pH 7.5).
-
Prepare a stock solution of DTT (e.g., 100 mM in water).
-
Prepare a working solution of human recombinant PDI in phosphate buffer. The final concentration in the assay will need to be optimized but is typically in the low micromolar range.
-
Prepare serial dilutions of the test inhibitor in the appropriate solvent (e.g., DMSO) and then dilute further in phosphate buffer.
-
In a 96-well plate, add the following to each well in the indicated order:
-
Phosphate buffer
-
Insulin solution (final concentration typically ~0.2 mg/mL)
-
Test inhibitor at various concentrations or vehicle control
-
PDI enzyme
-
-
Initiate the reaction by adding DTT solution (final concentration typically ~1 mM).
-
Immediately begin monitoring the change in absorbance at 650 nm at regular intervals (e.g., every minute) for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 25°C).
-
The rate of insulin reduction is determined from the linear phase of the absorbance curve.
-
The IC50 value is calculated by plotting the percentage of PDI inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand (e.g., PDI) and an analyte (e.g., an inhibitor).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Human recombinant PDI (ligand)
-
Test inhibitor (analyte)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of EDC and NHS.
-
Inject the PDI solution in immobilization buffer over the activated surface. The protein will covalently attach to the surface via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the test inhibitor in running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized PDI surface at a constant flow rate.
-
Monitor the change in the SPR signal (measured in Resonance Units, RU) in real-time to observe the association phase.
-
After the association phase, switch back to running buffer to monitor the dissociation of the inhibitor from PDI.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Site-Directed Mutagenesis
To confirm that an inhibitor binds to a specific residue or region within the b' domain of PDI, site-directed mutagenesis can be employed. By mutating key amino acid residues and observing the effect on inhibitor binding, the binding site can be pinpointed.
Materials:
-
Plasmid DNA containing the coding sequence for human PDI
-
Mutagenic primers designed to introduce the desired mutation in the b' domain
-
High-fidelity DNA polymerase
-
DpnI restriction enzyme
-
Competent E. coli cells for transformation
-
DNA sequencing services
Procedure:
-
Primer Design: Design complementary primers containing the desired mutation flanked by 20-25 bases of the correct sequence on both sides.
-
Mutagenesis PCR: Perform PCR using the PDI plasmid as a template and the mutagenic primers. The high-fidelity polymerase will amplify the entire plasmid, incorporating the mutation.
-
Template Digestion: Digest the PCR product with DpnI. DpnI specifically cleaves methylated parental DNA, leaving the newly synthesized, unmethylated mutant plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Selection and Sequencing: Select colonies and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.
-
Protein Expression and Binding Assay: Express the mutant PDI protein and purify it. Perform binding assays (e.g., SPR or insulin reduction assay) with the inhibitor to determine if the mutation affects its binding affinity. A significant change in IC50 or Kd for the mutant protein compared to the wild-type PDI confirms the importance of the mutated residue in inhibitor binding.
Visualizing the Experimental Workflow
To further clarify the experimental processes involved in confirming the binding site of this compound, the following diagrams illustrate the logical flow of the key methodologies.
This comprehensive guide provides a framework for understanding and evaluating inhibitors of PDI, with a focus on this compound. The provided data and protocols are intended to assist researchers in the design and execution of experiments to further elucidate the therapeutic potential of targeting this important enzyme.
References
- 1. Generation of PDI fragments and PDI mutants [bio-protocol.org]
- 2. Site-Directed Mutagenesis Protocol to Determine the Role of Amino Acid Residues in Polycomb Group (PcG) Protein Function | Springer Nature Experiments [experiments.springernature.com]
- 3. Protein disulfide-isomerase interacts with a substrate protein at all stages along its folding pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. embopress.org [embopress.org]
- 6. static.igem.org [static.igem.org]
A Comparative Analysis of the Pharmacokinetic Profiles of the Autotaxin Inhibitor (E/Z)-HA155 and its Analogs
For Immediate Release
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the novel autotaxin inhibitor (E/Z)-HA155 and its analogs. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, inflammation, and fibrosis, where the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a key therapeutic target.
Executive Summary
This compound, also known as Autotaxin Inhibitor IV, is a potent and selective inhibitor of autotaxin, the enzyme responsible for the production of the signaling lipid lysophosphatidic acid (LPA). Aberrant LPA signaling is implicated in a variety of pathological processes, including tumor progression, inflammation, and fibrosis. This guide summarizes the available preclinical pharmacokinetic data for HA155 and a key analog, GLPG1690 (Ziritaxestat), to facilitate a comparative assessment of their drug-like properties. The data indicates that while both compounds are potent inhibitors of autotaxin, they exhibit distinct pharmacokinetic characteristics that may influence their suitability for different therapeutic applications.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters of this compound and its analog, GLPG1690, based on preclinical studies in rats and clinical trials in healthy human subjects, respectively.
| Parameter | This compound (in rats) | GLPG1690 (Ziritaxestat) (in healthy humans) |
| Route of Administration | Oral (p.o.) | Oral (p.o.) |
| Dose | 30 mg/kg | 20 - 1500 mg (single dose) |
| Maximum Plasma Concentration (Cmax) | Data not publicly available | 0.09 - 19.01 µg/mL[1] |
| Time to Maximum Plasma Concentration (Tmax) | Data not publicly available | ~2 hours[1] |
| Area Under the Curve (AUC) | Data not publicly available | 0.501 - 168 µg·h/mL (AUC0-inf)[1] |
| Elimination Half-life (t1/2) | Data not publicly available | ~5 hours[2] |
| Bioavailability | Orally bioavailable, decreased plasma LPA levels in rats | Good oral bioavailability[2] |
Experimental Protocols
The methodologies described below are representative of typical preclinical pharmacokinetic studies for small molecule inhibitors.
In Vivo Pharmacokinetic Study in Rats
A standard protocol for evaluating the pharmacokinetics of a compound like this compound in rats would involve the following steps:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are fasted overnight prior to drug administration.[3]
-
Drug Formulation and Administration: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension in 0.5% carboxymethylcellulose). A single dose is administered orally via gavage.[3]
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[3]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[3]
-
Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the autotaxin signaling pathway and a typical experimental workflow for evaluating the pharmacokinetics of an inhibitor.
Caption: The Autotaxin-LPA signaling pathway.
Caption: A typical workflow for a preclinical pharmacokinetic study.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of the Autotaxin Inhibitor (E/Z)-HA155 and its Analogs
For Immediate Release
This guide provides a comprehensive comparison of the pharmacokinetic profiles of the novel autotaxin inhibitor (E/Z)-HA155 and its analogs. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, inflammation, and fibrosis, where the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis is a key therapeutic target.
Executive Summary
This compound, also known as Autotaxin Inhibitor IV, is a potent and selective inhibitor of autotaxin, the enzyme responsible for the production of the signaling lipid lysophosphatidic acid (LPA). Aberrant LPA signaling is implicated in a variety of pathological processes, including tumor progression, inflammation, and fibrosis. This guide summarizes the available preclinical pharmacokinetic data for HA155 and a key analog, GLPG1690 (Ziritaxestat), to facilitate a comparative assessment of their drug-like properties. The data indicates that while both compounds are potent inhibitors of autotaxin, they exhibit distinct pharmacokinetic characteristics that may influence their suitability for different therapeutic applications.
Pharmacokinetic Data Comparison
The following table summarizes the key pharmacokinetic parameters of this compound and its analog, GLPG1690, based on preclinical studies in rats and clinical trials in healthy human subjects, respectively.
| Parameter | This compound (in rats) | GLPG1690 (Ziritaxestat) (in healthy humans) |
| Route of Administration | Oral (p.o.) | Oral (p.o.) |
| Dose | 30 mg/kg | 20 - 1500 mg (single dose) |
| Maximum Plasma Concentration (Cmax) | Data not publicly available | 0.09 - 19.01 µg/mL[1] |
| Time to Maximum Plasma Concentration (Tmax) | Data not publicly available | ~2 hours[1] |
| Area Under the Curve (AUC) | Data not publicly available | 0.501 - 168 µg·h/mL (AUC0-inf)[1] |
| Elimination Half-life (t1/2) | Data not publicly available | ~5 hours[2] |
| Bioavailability | Orally bioavailable, decreased plasma LPA levels in rats | Good oral bioavailability[2] |
Experimental Protocols
The methodologies described below are representative of typical preclinical pharmacokinetic studies for small molecule inhibitors.
In Vivo Pharmacokinetic Study in Rats
A standard protocol for evaluating the pharmacokinetics of a compound like this compound in rats would involve the following steps:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used. Animals are fasted overnight prior to drug administration.[3]
-
Drug Formulation and Administration: The test compound is formulated in a suitable vehicle (e.g., a solution or suspension in 0.5% carboxymethylcellulose). A single dose is administered orally via gavage.[3]
-
Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).[3]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[3]
-
Bioanalysis: The concentration of the drug in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the autotaxin signaling pathway and a typical experimental workflow for evaluating the pharmacokinetics of an inhibitor.
Caption: The Autotaxin-LPA signaling pathway.
Caption: A typical workflow for a preclinical pharmacokinetic study.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. In Vitro and In Vivo Rat Model Assessments of the Effects of Vonoprazan on the Pharmacokinetics of Venlafaxine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (E/Z)-HA155
Disclaimer: This document provides guidance on the proper disposal of (E/Z)-HA155 based on general principles for handling halogenated organic compounds in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to ensure full compliance with local, state, and federal regulations.
This compound, with the chemical formula C24H19BFNO5S, is a halogenated organic compound.[1][2] The presence of fluorine necessitates that it be treated as a hazardous waste.[1][2][3] Improper disposal can pose risks to human health and the environment. Adherence to the following procedures is essential for the safe management of this compound waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical safety goggles
-
Lab coat
-
Chemically resistant gloves (e.g., nitrile)
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
II. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.
Step 1: Identify the Correct Waste Stream this compound waste must be classified as halogenated organic waste .[1][3] It should not be mixed with non-halogenated organic waste, as the disposal methods and costs for these streams differ significantly.[4]
Step 2: Use a Designated Waste Container Collect this compound waste in a dedicated, properly labeled container.
-
The container must be made of a compatible material, such as polyethylene.[2] Avoid using metal containers, as some halogenated solvents can degrade and form acids that corrode metal.[2]
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks and evaporation.[2]
Step 3: Label the Waste Container Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.[3][5] The label must include:
-
The words "Hazardous Waste"[5]
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.[1][3]
-
The relevant hazard characteristics (e.g., Toxic).[3]
-
The name of the principal investigator or laboratory contact.
-
The accumulation start date.
III. Step-by-Step Disposal Procedure
-
Preparation of this compound Waste:
-
If the waste is in solid form, it can be placed directly into the designated halogenated waste container.
-
If the waste is dissolved in a solvent, the entire solution should be treated as halogenated waste. Do not attempt to evaporate the solvent.
-
For grossly contaminated labware (e.g., glassware, pipette tips), rinse with a minimal amount of a suitable solvent (such as acetone (B3395972) or ethanol) and collect the rinsate as halogenated organic waste.[6] Decontaminated glassware can then be washed according to standard laboratory procedures.
-
-
Accumulation and Storage:
-
Keep the halogenated waste container securely closed at all times, except when adding waste.[3]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
Ensure the SAA is in a well-ventilated, cool, and dry location, away from heat sources and incompatible materials.[2][3]
-
Secondary containment (e.g., a larger, chemically resistant tub) is recommended to contain any potential leaks.[2]
-
-
Requesting Waste Pickup:
-
Do not allow the waste container to be filled beyond 90% capacity to prevent spills during transport.[6]
-
Once the container is full or if the waste has been stored for the maximum allowable time per institutional policy (often not exceeding one year for partially filled containers in an SAA), arrange for its disposal.[7]
-
Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.[3][5]
-
Key Prohibitions:
-
DO NOT dispose of this compound in the regular trash.[9]
-
DO NOT mix this compound with non-halogenated organic waste.[1][4]
IV. Data Presentation
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Contains Fluorine, a halogen element.[1][2] |
| Container Material | Polyethylene or other compatible plastic | Prevents corrosion that can occur with metal containers.[2] |
| Container Labeling | "Hazardous Waste", full chemical name, constituents, hazards | Ensures regulatory compliance and safe handling.[3][5] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Safe, controlled, and compliant temporary storage.[7] |
| Disposal Method | Collection by institutional EHS for incineration or other approved treatment. | Halogenated wastes require specialized disposal methods.[1] |
V. Disposal Workflow Diagram
References
- 1. bucknell.edu [bucknell.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. Environmental Health and Safety-Chemical Safety-Hazardous Waste [safety.fsu.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Proper Disposal Procedures for (E/Z)-HA155
Disclaimer: This document provides guidance on the proper disposal of (E/Z)-HA155 based on general principles for handling halogenated organic compounds in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound was not located; therefore, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department for site-specific protocols and to ensure full compliance with local, state, and federal regulations.
This compound, with the chemical formula C24H19BFNO5S, is a halogenated organic compound.[1][2] The presence of fluorine necessitates that it be treated as a hazardous waste.[1][2][3] Improper disposal can pose risks to human health and the environment. Adherence to the following procedures is essential for the safe management of this compound waste.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are wearing appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Chemical safety goggles
-
Lab coat
-
Chemically resistant gloves (e.g., nitrile)
All handling of this compound, including preparation for disposal, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3]
II. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.
Step 1: Identify the Correct Waste Stream this compound waste must be classified as halogenated organic waste .[1][3] It should not be mixed with non-halogenated organic waste, as the disposal methods and costs for these streams differ significantly.[4]
Step 2: Use a Designated Waste Container Collect this compound waste in a dedicated, properly labeled container.
-
The container must be made of a compatible material, such as polyethylene.[2] Avoid using metal containers, as some halogenated solvents can degrade and form acids that corrode metal.[2]
-
The container must be in good condition, with a secure, tight-fitting lid to prevent leaks and evaporation.[2]
Step 3: Label the Waste Container Affix a "Hazardous Waste" label to the container immediately upon starting waste accumulation.[3][5] The label must include:
-
The words "Hazardous Waste"[5]
-
The full chemical name: "this compound"
-
An accurate list of all constituents and their approximate percentages if it is a mixed waste stream.[1][3]
-
The relevant hazard characteristics (e.g., Toxic).[3]
-
The name of the principal investigator or laboratory contact.
-
The accumulation start date.
III. Step-by-Step Disposal Procedure
-
Preparation of this compound Waste:
-
If the waste is in solid form, it can be placed directly into the designated halogenated waste container.
-
If the waste is dissolved in a solvent, the entire solution should be treated as halogenated waste. Do not attempt to evaporate the solvent.
-
For grossly contaminated labware (e.g., glassware, pipette tips), rinse with a minimal amount of a suitable solvent (such as acetone or ethanol) and collect the rinsate as halogenated organic waste.[6] Decontaminated glassware can then be washed according to standard laboratory procedures.
-
-
Accumulation and Storage:
-
Keep the halogenated waste container securely closed at all times, except when adding waste.[3]
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3]
-
Ensure the SAA is in a well-ventilated, cool, and dry location, away from heat sources and incompatible materials.[2][3]
-
Secondary containment (e.g., a larger, chemically resistant tub) is recommended to contain any potential leaks.[2]
-
-
Requesting Waste Pickup:
-
Do not allow the waste container to be filled beyond 90% capacity to prevent spills during transport.[6]
-
Once the container is full or if the waste has been stored for the maximum allowable time per institutional policy (often not exceeding one year for partially filled containers in an SAA), arrange for its disposal.[7]
-
Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department.[3][5]
-
Key Prohibitions:
-
DO NOT dispose of this compound in the regular trash.[9]
-
DO NOT mix this compound with non-halogenated organic waste.[1][4]
IV. Data Presentation
| Parameter | Guideline | Rationale |
| Waste Classification | Halogenated Organic Waste | Contains Fluorine, a halogen element.[1][2] |
| Container Material | Polyethylene or other compatible plastic | Prevents corrosion that can occur with metal containers.[2] |
| Container Labeling | "Hazardous Waste", full chemical name, constituents, hazards | Ensures regulatory compliance and safe handling.[3][5] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | Safe, controlled, and compliant temporary storage.[7] |
| Disposal Method | Collection by institutional EHS for incineration or other approved treatment. | Halogenated wastes require specialized disposal methods.[1] |
V. Disposal Workflow Diagram
References
- 1. bucknell.edu [bucknell.edu]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. campusoperations.temple.edu [campusoperations.temple.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. Environmental Health and Safety-Chemical Safety-Hazardous Waste [safety.fsu.edu]
- 6. Making sure you're not a bot! [oc-praktikum.de]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. s2.ehs.gatech.edu [s2.ehs.gatech.edu]
- 9. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling (E/Z)-HA155
Disclaimer: The compound "(E/Z)-HA155" is not a publicly cataloged chemical. Therefore, this guide is based on the assumption that it is a novel research compound with unknown hazardous properties and potential biological activity. All personnel must treat this substance with the utmost caution and adhere to strict laboratory safety protocols. A thorough risk assessment should be conducted before any handling.
Personal Protective Equipment (PPE)
Due to the unknown nature of this compound, a comprehensive approach to personal protection is mandatory. The following table outlines the required PPE for handling this compound.
| Protection Level | Required PPE | When to Use |
| Standard Handling | - Nitrile gloves (double-gloving recommended)[1][2]- Safety glasses with side shields or chemical splash goggles[1][2][3]- Flame-resistant lab coat[3]- Long pants and closed-toe shoes[2][3] | For all procedures involving small quantities in a well-ventilated area or a chemical fume hood. |
| Splash Hazard | - All "Standard Handling" PPE- Face shield worn over safety goggles[2][3] | When there is a risk of splashing, such as during bulk solvent dispensing or transfer of larger volumes. |
| Aerosol or Powder Handling | - All "Splash Hazard" PPE- Approved respiratory protection (e.g., N95 respirator or a powered, air-purifying respirator (PAPR) depending on the assessed risk)[1][3] | When handling the solid form of the compound, or any procedure that may generate aerosols. All such work must be performed in a chemical fume hood or other ventilated enclosure. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.
2.1. Preparation and Pre-Handling Check
-
Verify Equipment: Ensure a certified chemical fume hood is available and functioning correctly.
-
Assemble Materials: Gather all necessary equipment (spatulas, vials, solvents, etc.) and place them within the fume hood.
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
2.2. Weighing and Aliquoting (Solid Compound)
-
Containment: Perform all weighing and handling of the solid compound within a chemical fume hood or a glove box to prevent inhalation of fine particles.
-
Static Control: Use an anti-static gun or ionizing bar to minimize the dispersal of fine powders.
-
Transfer: Use a clean spatula to carefully transfer the desired amount of the compound to a tared vial.
-
Cleaning: Immediately after weighing, carefully clean the spatula and the weighing area with a suitable solvent-moistened wipe to decontaminate the surfaces. Dispose of the wipe as hazardous waste.
2.3. Solubilization and Dilution
-
Solvent Addition: In the fume hood, add the desired solvent to the vial containing the weighed this compound.
-
Mixing: Cap the vial securely and mix using a vortex or by gentle inversion until the compound is fully dissolved.
-
Dilutions: Perform all serial dilutions within the fume hood.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | - Do not dispose of down the drain.- Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Contaminated Labware (vials, pipette tips, etc.) | - Segregate into a dedicated, labeled solid hazardous waste container. |
| Contaminated Solvents | - Collect in a labeled, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated PPE (gloves, wipes, etc.) | - Place in a designated hazardous waste bag within the fume hood and seal before removing for final disposal in the solid hazardous waste stream. |
All waste must be disposed of through the institution's official hazardous waste management program.
Experimental Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Personal protective equipment for handling (E/Z)-HA155
Disclaimer: The compound "(E/Z)-HA155" is not a publicly cataloged chemical. Therefore, this guide is based on the assumption that it is a novel research compound with unknown hazardous properties and potential biological activity. All personnel must treat this substance with the utmost caution and adhere to strict laboratory safety protocols. A thorough risk assessment should be conducted before any handling.
Personal Protective Equipment (PPE)
Due to the unknown nature of this compound, a comprehensive approach to personal protection is mandatory. The following table outlines the required PPE for handling this compound.
| Protection Level | Required PPE | When to Use |
| Standard Handling | - Nitrile gloves (double-gloving recommended)[1][2]- Safety glasses with side shields or chemical splash goggles[1][2][3]- Flame-resistant lab coat[3]- Long pants and closed-toe shoes[2][3] | For all procedures involving small quantities in a well-ventilated area or a chemical fume hood. |
| Splash Hazard | - All "Standard Handling" PPE- Face shield worn over safety goggles[2][3] | When there is a risk of splashing, such as during bulk solvent dispensing or transfer of larger volumes. |
| Aerosol or Powder Handling | - All "Splash Hazard" PPE- Approved respiratory protection (e.g., N95 respirator or a powered, air-purifying respirator (PAPR) depending on the assessed risk)[1][3] | When handling the solid form of the compound, or any procedure that may generate aerosols. All such work must be performed in a chemical fume hood or other ventilated enclosure. |
Operational Plan: Step-by-Step Handling Procedures
This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.
2.1. Preparation and Pre-Handling Check
-
Verify Equipment: Ensure a certified chemical fume hood is available and functioning correctly.
-
Assemble Materials: Gather all necessary equipment (spatulas, vials, solvents, etc.) and place them within the fume hood.
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
2.2. Weighing and Aliquoting (Solid Compound)
-
Containment: Perform all weighing and handling of the solid compound within a chemical fume hood or a glove box to prevent inhalation of fine particles.
-
Static Control: Use an anti-static gun or ionizing bar to minimize the dispersal of fine powders.
-
Transfer: Use a clean spatula to carefully transfer the desired amount of the compound to a tared vial.
-
Cleaning: Immediately after weighing, carefully clean the spatula and the weighing area with a suitable solvent-moistened wipe to decontaminate the surfaces. Dispose of the wipe as hazardous waste.
2.3. Solubilization and Dilution
-
Solvent Addition: In the fume hood, add the desired solvent to the vial containing the weighed this compound.
-
Mixing: Cap the vial securely and mix using a vortex or by gentle inversion until the compound is fully dissolved.
-
Dilutions: Perform all serial dilutions within the fume hood.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused/Expired this compound | - Do not dispose of down the drain.- Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Contaminated Labware (vials, pipette tips, etc.) | - Segregate into a dedicated, labeled solid hazardous waste container. |
| Contaminated Solvents | - Collect in a labeled, compatible liquid hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated PPE (gloves, wipes, etc.) | - Place in a designated hazardous waste bag within the fume hood and seal before removing for final disposal in the solid hazardous waste stream. |
All waste must be disposed of through the institution's official hazardous waste management program.
Experimental Workflow Diagram
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
